molecular formula C6H3BrFIO B1440334 4-Bromo-2-fluoro-6-iodophenol CAS No. 1228093-50-2

4-Bromo-2-fluoro-6-iodophenol

Cat. No.: B1440334
CAS No.: 1228093-50-2
M. Wt: 316.89 g/mol
InChI Key: FFSVCCAYONPYON-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-iodophenol is a useful research compound. Its molecular formula is C6H3BrFIO and its molecular weight is 316.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-fluoro-6-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFIO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSVCCAYONPYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-2-fluoro-6-iodophenol (CAS: 1228093-50-2): A Tri-Halogenated Phenolic Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-2-fluoro-6-iodophenol, a highly functionalized synthetic intermediate. Designed for chemists, researchers, and professionals in drug development, this document delves into the compound's synthesis, characterization, strategic applications, and safe handling, underscoring its value in the construction of complex molecular architectures.

Introduction: The Strategic Value of Polysubstituted Phenols

Tri-substituted phenolic compounds are foundational scaffolds in medicinal chemistry. The specific arrangement and nature of substituents on the phenyl ring dictate the molecule's three-dimensional structure, reactivity, and biological activity. This compound is a premier example of a high-value building block, offering a unique convergence of reactive sites. The phenolic hydroxyl group, along with three distinct halogen atoms (fluorine, bromine, and iodine), provides an exceptional platform for sequential and site-selective functionalization, enabling the efficient synthesis of novel therapeutic agents and chemical probes.

Part 1: Core Physicochemical and Structural Data

The identity and purity of a starting material are critical for reproducible and successful synthesis. The key properties of this compound are summarized below.

PropertyValue
CAS Number 1228093-50-2[1][2][3][4]
IUPAC Name This compound
Molecular Formula C₆H₃BrFIO[1][2][4]
Molecular Weight 316.89 g/mol [1][2]
Typical Purity ≥95% - 97%[1][2]
Canonical SMILES C1=C(C=C(C(=C1F)O)I)Br
InChI Key UXIULWIJWDJDQD-UHFFFAOYSA-N[5]

Part 2: A Field-Proven Approach to Synthesis

The synthesis of this compound can be logically achieved through the regioselective iodination of a readily available precursor, 4-Bromo-2-fluorophenol.

Mechanistic Rationale

The synthetic strategy hinges on the principles of electrophilic aromatic substitution. The hydroxyl group of the phenol is a potent activating group and an ortho, para-director. In the starting material, 4-Bromo-2-fluorophenol, the para position is occupied by bromine. The two ortho positions are electronically activated. One position is substituted with fluorine, while the other (position 6) is sterically accessible, making it the prime target for substitution by an electrophilic iodine source. A common and effective iodinating agent for this transformation is N-Iodosuccinimide (NIS).

Detailed Experimental Protocol: Synthesis via Electrophilic Iodination
  • Preparation : In a fume hood, add 4-Bromo-2-fluorophenol (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.

  • Dissolution : Dissolve the starting material in a suitable polar aprotic solvent, such as acetonitrile or dichloromethane.

  • Reagent Addition : Add N-Iodosuccinimide (NIS) (1.05-1.1 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction is typically complete within 2-4 hours.

  • Workup : Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with brine, then dry it over anhydrous sodium sulfate.

  • Purification : Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-Bromo-2-fluorophenol (Starting Material) Reaction Electrophilic Iodination (Stir at RT, 2-4h) Start->Reaction Reagent N-Iodosuccinimide (NIS) in Acetonitrile Reagent->Reaction Quench Aqueous Na₂S₂O₃ Quench Reaction->Quench Extract Ethyl Acetate Extraction Quench->Extract Purify Silica Gel Chromatography Extract->Purify Product This compound (Final Product) Purify->Product

Caption: Workflow for the synthesis of this compound.

Part 3: Analytical Characterization and Quality Assurance

Confirming the structure and purity of the final compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

TechniqueExpected Results
¹H NMR Two distinct signals in the aromatic region (approx. 7.0-8.0 ppm), each appearing as a doublet or doublet of doublets due to coupling with the fluorine atom and the adjacent proton.
¹³C NMR Six unique signals for the aromatic carbons, with chemical shifts influenced by the attached halogens. Carbon-fluorine coupling (J-coupling) will be observable for the carbons ortho and meta to the fluorine atom.
Mass Spec (MS) The molecular ion peak (M+) will exhibit a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one iodine atom (¹²⁷I, 100% abundance).
HPLC A single major peak under appropriate chromatographic conditions, indicating high purity (typically >95%).
Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Validation Prep Dissolve sample in a suitable solvent (e.g., CDCl₃ for NMR) HPLC Purity Assessment (HPLC) Prep->HPLC MS Mass Verification (GC-MS or LC-MS) Prep->MS NMR Structural Elucidation (¹H, ¹³C NMR) Prep->NMR Validate Correlate Spectroscopic Data & Confirm Structure HPLC->Validate MS->Validate NMR->Validate

Caption: Standard workflow for analytical characterization.

Part 4: Strategic Applications in Drug Discovery

The true power of this compound lies in its capacity for programmed, site-selective functionalization. The differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions is the cornerstone of its utility.

  • Orthogonal Reactivity : The carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-bromine bond. This allows for selective coupling reactions (e.g., Suzuki, Sonogashira, Heck) at the C-I position while leaving the C-Br bond intact for a subsequent, different coupling reaction under more forcing conditions.[6][7]

  • Scaffold Elaboration : This one-pot or stepwise sequential coupling strategy enables the construction of complex, multi-substituted aromatic cores from a single starting material, dramatically increasing synthetic efficiency.

  • Fluorine Advantage : The presence of the fluorine atom is a well-established tactic in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups.[6]

Conceptual Diagram: Sequential Cross-Couplingdot

Sequential_Coupling Start { this compound | {I | Br}} Step1 Sonogashira Coupling (Pd cat., Cu(I), R-C≡CH) n@  C-I position Start->Step1 Intermediate { Intermediate 1 | {Alkynyl | Br}} Step1->Intermediate Step2 Suzuki Coupling (Pd cat., Base, R'-B(OH)₂) n@  C-Br position Intermediate->Step2 Product { Disubstituted Product | {Alkynyl | Aryl}} Step2->Product

Sources

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-iodophenol: A Versatile Tri-Halogenated Synthon

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-2-fluoro-6-iodophenol, a highly functionalized aromatic compound with significant potential in medicinal chemistry and advanced materials science. We will delve into its chemical properties, logical synthesis strategies, predictable reactivity, and practical applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 1228093-50-2) is a unique phenol derivative distinguished by its trisubstituted pattern, featuring three different halogen atoms—fluorine, bromine, and iodine—at specific positions on the aromatic ring. This distinct arrangement of electron-withdrawing and sterically diverse substituents imparts a nuanced reactivity profile, making it a valuable and versatile building block in organic synthesis.

The strategic placement of a fluorine atom ortho to the hydroxyl group, a bromine atom para to the hydroxyl, and an iodine atom also ortho to the hydroxyl, creates a molecule with multiple, selectively addressable reaction sites. This is a key feature for the construction of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1228093-50-2
Molecular Formula C₆H₃BrFIO
Molecular Weight 316.89 g/mol
Purity Typically ≥95%
Appearance (Predicted) Off-white to light yellow solidInferred from related compounds
Storage 2-8°C, sealed under inert gas in a dry, dark place

Strategic Synthesis: A Logic-Based Approach

The key transformation is the regioselective iodination at the C6 position, which is ortho to the hydroxyl group and meta to the bromine atom. The hydroxyl group is a powerful ortho-, para-director. Since the para position is already occupied by bromine, the incoming electrophile (the iodinating agent) will be directed to the available ortho positions (C2 and C6). The C2 position is already substituted with fluorine, leaving the C6 position as the primary site for electrophilic substitution.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start 4-Bromo-2-fluorophenol product This compound start->product Electrophilic Iodination reagents Iodinating Agent (e.g., NIS, I₂/oxidant) Solvent (e.g., CH₃CN, DMF) Room Temperature reagents->product Reactivity_Diagram cluster_reactions Synthetic Transformations Molecule This compound I (C6) Br (C4) OH (C1) F (C2) Suzuki Suzuki Coupling Molecule:f1->Suzuki High Reactivity Molecule:f2->Suzuki Lower Reactivity Sonogashira Sonogashira Coupling Molecule:f1->Sonogashira Pd/Cu catalyzed Buchwald Buchwald-Hartwig Amination Molecule:f2->Buchwald Pd catalyzed Alkylation O-Alkylation Molecule:f3->Alkylation Base mediated

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluoro-6-iodophenol is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of three different halogen atoms—fluorine, bromine, and iodine—on a phenolic ring offers a rich platform for sequential and site-selective cross-coupling reactions. This allows for the construction of complex molecular architectures with a high degree of control, making it an attractive intermediate for the synthesis of novel pharmaceuticals and functional materials. The varying reactivity of the C-I, C-Br, and C-F bonds, along with the phenolic hydroxyl group, provides multiple handles for diverse chemical transformations. This guide provides a comprehensive overview of a plausible and efficient synthesis route for this compound, starting from the commercially available 4-bromo-2-fluorophenol.

Proposed Synthesis Route: Electrophilic Iodination of 4-Bromo-2-fluorophenol

The most direct and logical approach to the synthesis of this compound is the regioselective electrophilic iodination of 4-bromo-2-fluorophenol. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

Analysis of Directing Effects:

  • Hydroxyl Group (-OH): A strongly activating ortho-, para-director.

  • Fluorine (-F): A deactivating ortho-, para-director due to its high electronegativity (inductive effect) but can still direct incoming electrophiles.

  • Bromine (-Br): A deactivating ortho-, para-director.

In the 4-bromo-2-fluorophenol starting material, the para position relative to the strongly activating hydroxyl group is already occupied by a bromine atom. Therefore, electrophilic substitution is directed to the ortho positions (C2 and C6). The C2 position is already substituted with a fluorine atom. Consequently, the incoming electrophile is expected to substitute at the C6 position, which is ortho to the hydroxyl group and meta to the bromine and fluorine atoms.

Several iodinating agents can be employed for this transformation, including molecular iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or iodic acid (HIO₃), or N-iodosuccinimide (NIS)[1]. The use of I₂ with an oxidizing agent is an effective method for the in situ generation of a more potent electrophilic iodine species[1].

Experimental Protocol: Proposed Synthesis of this compound

This protocol is adapted from established methods for the ortho-iodination of substituted phenols[1].

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
4-Bromo-2-fluorophenolC₆H₄BrFO191.0010.0 g0.052 mol
Molecular Iodine (I₂)I₂253.8114.0 g0.055 mol
Hydrogen Peroxide (30% aq. soln.)H₂O₂34.01~6.0 mL~0.058 mol
MethanolCH₃OH32.04150 mL-
Sodium ThiosulfateNa₂S₂O₃158.11As needed-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃-As needed-
BrineNaCl-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.052 mol) of 4-bromo-2-fluorophenol in 150 mL of methanol.

  • Addition of Iodine: To the stirred solution, add 14.0 g (0.055 mol) of molecular iodine. Stir the mixture at room temperature until the iodine is partially dissolved.

  • Initiation of Reaction: Slowly add 6.0 mL of 30% aqueous hydrogen peroxide dropwise to the reaction mixture over 15-20 minutes. The addition is exothermic, and the reaction temperature may rise.

  • Reaction Progress: After the addition is complete, heat the reaction mixture to a gentle reflux (around 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add 100 mL of water and extract with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization of Starting Material and Product

Starting Material: 4-Bromo-2-fluorophenol [2][3]

PropertyValue
Appearance Colorless to light yellow liquid
Molecular Formula C₆H₄BrFO
Molecular Weight 191.00 g/mol
Boiling Point 79 °C / 7 mmHg
Density 1.744 g/mL at 25 °C

¹H NMR (400 MHz, CDCl₃) : δ 7.21 (dd, J=7.2, 2.4 Hz, 1H), 7.12 (ddd, J=8.8, 4.4, 2.4 Hz, 1H), 6.87 (t, J=8.8 Hz, 1H), 5.71 (s, 1H, -OH).[2]

Mass Spectrum (EI) : m/z 190/192 (M⁺, Br isotope pattern).[2]

Product: this compound (Predicted)

PropertyPredicted Value
Appearance White to off-white solid
Molecular Formula C₆H₃BrFIO
Molecular Weight 316.90 g/mol
¹H NMR (Predicted) Aromatic protons expected in the range of δ 7.0-7.8 ppm, phenolic proton signal variable.
¹³C NMR (Predicted) Signals for carbon atoms attached to halogens will be influenced by the heavy atom effect.
IR (Predicted, cm⁻¹) ~3400-3500 (O-H stretch), ~1500-1600 (C=C aromatic stretch), ~1200 (C-O stretch), ~1100 (C-F stretch), <800 (C-Br, C-I stretches).
Mass Spectrum (EI) m/z 316/318 (M⁺, Br isotope pattern).

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 4-bromo-2-fluorophenol in Methanol add_i2 Add Molecular Iodine dissolve->add_i2 add_h2o2 Add H₂O₂ dropwise add_i2->add_h2o2 reflux Reflux for 4-6 hours add_h2o2->reflux monitor Monitor by TLC reflux->monitor quench Quench with Na₂S₂O₃ monitor->quench evaporate Evaporate Methanol quench->evaporate extract Extract with Diethyl Ether evaporate->extract wash Wash Organic Layers extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

G cluster_activation Activation of Iodine cluster_substitution Electrophilic Substitution I2 I₂ I_plus I⁺ (Electrophile) I2->I_plus Oxidation H2O2 H₂O₂ H2O2->I_plus start 4-Bromo-2-fluorophenol OH F Br intermediate Wheland Intermediate H I + start->intermediate + I⁺ product This compound OH F Br I intermediate->product - H⁺

Caption: Simplified mechanism of electrophilic iodination of 4-bromo-2-fluorophenol.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Molecular iodine is corrosive and volatile; handle with care.

  • Hydrogen peroxide (30%) is a strong oxidizing agent and can cause burns.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The proposed synthesis route via electrophilic iodination of 4-bromo-2-fluorophenol offers a direct and efficient pathway to the valuable tri-halogenated intermediate, this compound. The regioselectivity is logically controlled by the powerful directing effect of the hydroxyl group. This guide provides a detailed, albeit adapted, experimental protocol that should serve as a solid foundation for researchers and drug development professionals to synthesize this compound for further investigation and application in the development of novel molecules.

References

  • PubChem. 4-Bromo-2-chloro-6-iodophenol. [Link]

  • PubChem. 2-Bromo-4-chloro-6-iodophenol. [Link]

  • Google Patents.
  • Google Patents. Preparation method of 2-bromo-4-fluoro-6-methylphenol.
  • ResearchGate. UV photolysis of 4-iodo-, 4-bromo-, and 4-chlorophenol: Competition between C-Y (Y = halogen) and O-H bond fission. [Link]

  • MDPI. Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. [Link]

  • SciELO. Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. [Link]

  • Phenol Synthesis Part I. [Link]

  • ResearchGate. Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. [Link]

  • ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

  • Google Patents. Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]

  • National Institutes of Health. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. [Link]

  • National Institutes of Health. Late-stage labeling of diverse peptides and proteins with iodine-125. [Link]

  • PubChem. 4-Bromo-2-iodophenol. [Link]

  • Organic Syntheses. 1-Iodopropyne. [Link]

  • Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]

  • Harrick. ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Handling of 4-Bromo-2-iodophenol. [Link]

  • ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

  • Doc Brown's Chemistry. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts. [Link]

Sources

Navigating the Spectral Complexity of 4-Bromo-2-fluoro-6-iodophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-2-fluoro-6-iodophenol, a polysubstituted halophenol of interest in synthetic and medicinal chemistry. In the absence of readily available experimental spectra in the public domain, this document leverages advanced prediction algorithms and comparative analysis with structurally related compounds to offer an in-depth interpretation of the anticipated ¹H, ¹³C, and ¹⁹F NMR spectra. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and similar complex halogenated aromatic molecules.

Introduction: The Challenge of Polysubstituted Aromatics

Polysubstituted halogenated phenols are pivotal structural motifs in a myriad of applications, ranging from agrochemicals to pharmaceuticals. Their intricate electronic and steric properties, dictated by the nature and position of the halogen substituents, present a unique challenge for structural elucidation. This compound, with its distinct pattern of halogen substitution, exemplifies this complexity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of such structures. However, the absence of a centralized, publicly accessible database of experimental NMR data for this specific molecule necessitates a predictive and comparative approach to its spectral analysis.

This guide provides a detailed, predicted NMR dataset for this compound, generated using validated computational methods.[1][2] The predicted chemical shifts and coupling constants are rationalized based on fundamental NMR principles, including substituent chemical shift (SCS) effects and spin-spin coupling mechanisms.[3][4] To ground these predictions in experimental reality, a comparative analysis is drawn against the known NMR data of structurally analogous compounds. Furthermore, this document outlines a robust experimental protocol for acquiring high-quality NMR spectra for this class of compounds, ensuring researchers can confidently validate these predictions.

Predicted NMR Data for this compound

The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra for this compound. These predictions were generated using the online NMR prediction tool, NMRDB.org, which utilizes a combination of HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks.[2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The hydroxyl proton will also be present, though its chemical shift can be highly variable.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in Hz
H-37.55Doublet of doublets (dd)³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 6-7 Hz
H-57.30Doublet of doublets (dd)³J(H-H) ≈ 8-9 Hz, ⁵J(H-F) ≈ 2-3 Hz
-OHVariable (typically 5-8)Broad singlet-

Causality Behind Predicted ¹H NMR Shifts:

  • H-3: This proton is ortho to the iodine atom and meta to the bromine and hydroxyl groups. The deshielding effect of the adjacent iodine and the overall electron-withdrawing nature of the halogen substituents are expected to shift this proton downfield.

  • H-5: This proton is ortho to the bromine atom and para to the fluorine atom. It is expected to be slightly upfield compared to H-3 due to the differing electronic influences of the neighboring halogens.

  • Splitting Patterns: The coupling between the two aromatic protons (³J(H-H)) will result in a doublet for each signal. Furthermore, coupling to the fluorine atom will split each of these doublets into a doublet of doublets. The magnitude of the H-F coupling constant is dependent on the number of bonds separating the nuclei, with ³J(H-F) typically being larger than ⁴J(H-F).[5][6]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the aromatic carbons, as each carbon is in a unique chemical environment. The chemical shifts are influenced by the attached substituents, and the carbons bonded to fluorine will exhibit characteristic splitting.

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

CarbonPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (¹J(C-F)) in Hz
C-1 (-OH)150.5Doublet~15-25
C-2 (-F)155.0Doublet~240-250
C-3125.0Doublet~3-5
C-4 (-Br)110.0Singlet-
C-5128.0Doublet~8-10
C-6 (-I)90.0Doublet~3-5

Causality Behind Predicted ¹³C NMR Shifts:

  • C-1, C-2: The carbons directly attached to the electronegative oxygen and fluorine atoms (C-1 and C-2) are expected to be the most downfield.

  • C-6: The carbon bearing the iodine atom (C-6) is predicted to be significantly shielded due to the "heavy atom effect".

  • C-4: The carbon attached to the bromine atom (C-4) will also be shielded, though to a lesser extent than C-6.

  • C-F Coupling: The most significant feature will be the large one-bond coupling constant (¹J(C-F)) for C-2, which is typically in the range of 240-250 Hz for aromatic fluorides.[7] Smaller two-, three-, and four-bond C-F couplings are also expected for the other carbons.[7][8]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide crucial information for the confirmation of the structure. A single resonance is expected, which will be split by the neighboring protons.

Table 3: Predicted ¹⁹F NMR Data for this compound (Reference: CFCl₃)

FluorinePredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in Hz
F at C-2-120 to -140Doublet of doublets (dd)³J(F-H3) ≈ 6-7 Hz, ⁵J(F-H5) ≈ 2-3 Hz

Causality Behind Predicted ¹⁹F NMR Shifts:

  • The chemical shift of fluorine in aromatic systems is highly sensitive to the electronic nature of the other substituents on the ring.[9][10] The presence of a hydroxyl group ortho to the fluorine is expected to have a significant influence on its chemical shift.

  • The multiplicity of the fluorine signal will be a doublet of doublets due to coupling with H-3 (a three-bond coupling) and H-5 (a five-bond coupling).

Comparative Analysis with Structurally Related Compounds

To enhance the confidence in the predicted data, it is instructive to compare it with the experimental NMR data of similar molecules.

Table 4: Comparison of ¹H NMR Chemical Shifts (ppm) of this compound with Related Compounds

CompoundH-3H-5H-6Reference
This compound (Predicted) 7.55 7.30 --
4-Bromo-2-fluorophenol7.18 (dd)6.95 (ddd)7.29 (dd)[11]
4-Bromophenol7.35 (d)6.79 (d)-[12]

Table 5: Comparison of ¹³C NMR Chemical Shifts (ppm) of this compound with a Related Compound

CompoundC-1C-2C-3C-4C-5C-6Reference
This compound (Predicted) 150.5 155.0 125.0 110.0 128.0 90.0 -
4-Bromo-2-fluorophenol (Experimental data unavailable)-------

Insights from Comparative Analysis:

The predicted chemical shifts for this compound are broadly consistent with the trends observed in the related compounds. The introduction of an iodine atom at the C-6 position is expected to cause a downfield shift of the adjacent H-5 proton and an upfield shift of the C-6 carbon due to the heavy atom effect, which aligns with the predicted values.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, verifiable NMR data for this compound, the following experimental protocol is recommended.

Protocol 1: NMR Sample Preparation

  • Weigh the Sample: Accurately weigh approximately 10-20 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Select a Deuterated Solvent: Chloroform-d (CDCl₃) is a suitable initial choice. If solubility is an issue, acetone-d₆ or DMSO-d₆ can be considered.

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex to ensure complete dissolution.

  • Filter the Solution: Use a Pasteur pipette with a small plug of glass wool to filter the solution directly into a clean, dry 5 mm NMR tube. This will remove any particulate matter.

  • Cap and Label: Securely cap the NMR tube and label it clearly with the compound identification and solvent.

Diagram 1: Experimental Workflow for NMR Analysis

experimental_workflow A Sample Weighing B Solvent Addition A->B C Dissolution B->C D Filtration C->D E NMR Tube Filling D->E F Data Acquisition (1D & 2D) E->F G Data Processing & Analysis F->G

Caption: A streamlined workflow for NMR sample preparation and analysis.

Advanced 2D NMR Experiments for Complete Structural Assignment

For an unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity between H-3 and H-5.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall substitution pattern.

Diagram 2: Logical Relationships in Spectral Interpretation

spectral_interpretation cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Structural Information H1_NMR 1H NMR Proton_Env Proton Environments H1_NMR->Proton_Env C13_NMR 13C NMR Carbon_Backbone Carbon Backbone C13_NMR->Carbon_Backbone F19_NMR 19F NMR F19_NMR->Proton_Env COSY COSY Connectivity Connectivity COSY->Connectivity H-H HSQC HSQC HSQC->Connectivity C-H (1-bond) HMBC HMBC HMBC->Connectivity C-H (long-range) Substitution Substitution Pattern HMBC->Substitution Final_Structure Final_Structure Proton_Env->Final_Structure Final Structure Carbon_Backbone->Final_Structure Final Structure Connectivity->Final_Structure Final Structure Substitution->Final_Structure Final Structure

Caption: Logical connections between NMR data types and structural information.

Conclusion

This technical guide provides a robust, predictive framework for understanding the NMR spectral characteristics of this compound. By combining computational predictions with comparative analysis and outlining best practices for experimental data acquisition, this document serves as a comprehensive resource for researchers working with this and other complex halogenated aromatic compounds. The detailed analysis of expected chemical shifts, multiplicities, and coupling constants will aid in the rapid and accurate structural elucidation of novel compounds in drug discovery and materials science.

References

  • NMRDB.org: An open-source database for NMR spectra prediction. [Link][1][2]

  • Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

  • Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428.
  • Williams, A. J., & Martin, G. E. (2010). The role of NMR prediction in structure verification. Magnetic Resonance in Chemistry, 48(8), 579-588.
  • Gunnar, S. (2018). Substituent Effects on Benzene Rings. ChemistryViews. [Link][13]

  • Polshettiwar, V., & Varma, R. S. (2008). Green chemistry by nano-catalysis. Green Chemistry, 10(8), 841-850.
  • Doucet, J. P., & Weber, J. (1996).
  • Stenutz, R. NMR chemical shift prediction of benzenes. [Link][4]

  • Iowa State University. NMR Coupling Constants. [Link][5]

  • Cormanich, R. A., et al. (2019). Intramolecular H-Bond Is Formed in 2-Fluorophenol and 2-Fluorothiophenol, but It May Not Be the Main Pathway of the J(FH) Coupling Constant Transmission. The Journal of Physical Chemistry A, 123(46), 10072-10078. [Link][6]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link][9]

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A Comprehensive Technical Guide to the Solubility and Stability of 4-Bromo-2-fluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Preformulation Landscape of a Complex Halogenated Phenol

For researchers, medicinal chemists, and formulation scientists, the journey of a novel chemical entity from discovery to a viable drug candidate is paved with critical physicochemical assessments. Among these, solubility and stability form the bedrock of a compound's developability profile. This guide provides an in-depth exploration of 4-bromo-2-fluoro-6-iodophenol, a tri-halogenated phenol with significant potential as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. The unique substitution pattern of this molecule—featuring bromine, fluorine, and iodine on a phenol ring—imparts distinct electronic and steric properties that, while synthetically advantageous, present specific challenges and considerations in its handling, formulation, and analytical characterization.

This document moves beyond a mere recitation of facts. It is designed as a practical, hands-on guide for the laboratory professional. We will delve into the theoretical underpinnings of this compound's expected solubility and stability based on its structure and data from analogous compounds. More critically, we will provide robust, step-by-step protocols for the empirical determination of these parameters. The methodologies described herein are self-validating systems, designed to instill confidence in your results and provide the actionable data necessary to propel your research and development forward.

Section 1: Physicochemical Profile and Expected Behavior

The structure of this compound, with its aromatic hydroxyl group and three different halogen substituents, dictates its fundamental physicochemical properties.

Structural Considerations and Impact on Solubility

The interplay of the functional groups in this compound suggests a nuanced solubility profile. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, which would typically confer some degree of aqueous solubility. However, the presence of three large, hydrophobic halogen atoms (bromine and iodine) and the electronegative fluorine atom significantly increases the molecule's lipophilicity and molecular weight. This structural characteristic strongly suggests that this compound will exhibit poor solubility in aqueous media.[1] Conversely, it is expected to be more soluble in organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, as well as alcohols such as methanol and ethanol.[1]

The general principle of "like dissolves like" is a foundational concept in predicting solubility. Non-polar molecules tend to dissolve in non-polar solvents, while polar molecules favor polar solvents. Halogenated phenols, as a class, are generally more soluble in organic solvents than in water.[1]

Anticipated Stability and Degradation Pathways

The stability of this compound is a critical parameter for its storage, handling, and application. Several factors can influence its degradation:

  • Photostability: Halogenated aromatic compounds are often susceptible to photodegradation.[2][3] The carbon-halogen bonds, particularly the carbon-iodine bond, can be labile upon exposure to UV light, potentially leading to dehalogenation.[4] Studies on other 4-halophenols have shown that UV photolysis can lead to bond fission.[4]

  • Thermal Stability: While many organic compounds are stable at ambient temperatures, elevated temperatures can induce decomposition. For halogenated phenols, thermal degradation can result in the formation of various byproducts.[5][6][7]

  • pH Stability: The phenolic hydroxyl group is weakly acidic and can be deprotonated under basic conditions to form a phenoxide ion. This ionization will increase aqueous solubility but may also make the molecule more susceptible to oxidative degradation. Conversely, under strongly acidic conditions, degradation may also be accelerated.

  • Oxidative Stability: Phenols can be susceptible to oxidation. The presence of electron-withdrawing halogen atoms may influence the susceptibility of the aromatic ring to oxidative processes.

Section 2: Experimental Determination of Solubility

Given the lack of specific published solubility data for this compound, empirical determination is essential. The following protocols provide robust methods for quantifying both thermodynamic and kinetic solubility.

Thermodynamic Solubility Assessment: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound in a given solvent.

Principle: A surplus of the solid compound is agitated in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Experimental Protocol:

  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 10 mg) into a series of clear glass vials.

    • Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials. Common solvents to test include:

      • Water (or relevant aqueous buffers, e.g., pH 5.0, 7.4)

      • Methanol

      • Ethanol

      • Acetone

      • Dimethyl Sulfoxide (DMSO)

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation can be employed to facilitate this separation.

  • Quantification:

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method.

    • Quantify the concentration of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

Data Presentation:

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Water (pH 7.4)25
Methanol25
Ethanol25
Acetone25
DMSO25
Kinetic Solubility Assessment for High-Throughput Screening

For earlier stages of drug discovery, a higher-throughput method to assess kinetic solubility is often employed. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock.

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The concentration at which precipitation is first observed is determined, often by nephelometry or turbidimetry.

Experimental Workflow Diagram:

Caption: Workflow for kinetic solubility determination.

Section 3: Stability Assessment and Forced Degradation Studies

A comprehensive stability profile is crucial for defining storage conditions, shelf-life, and potential degradation products. Stability-indicating analytical methods are paramount for this evaluation.[9][10][11]

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately quantify the parent compound in the presence of its degradation products, process impurities, and other potential interferents.[10]

Method Development Strategy:

  • Column and Mobile Phase Screening:

    • Start with a robust reversed-phase column (e.g., C18).

    • Screen different mobile phase compositions (e.g., methanol-water and acetonitrile-water gradients) and pH values to achieve optimal separation of the parent peak from any potential degradants.

  • Forced Degradation Studies:

    • Subject solutions of this compound to various stress conditions to intentionally induce degradation. This helps in identifying potential degradation products and ensuring the analytical method can resolve them.

    • Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.

    • Oxidation: Treat with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 80 °C).

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) and/or white light.

  • Method Optimization and Validation:

    • Fine-tune the gradient, flow rate, and detection wavelength to achieve baseline separation of all peaks.

    • Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Logical Flow for Stability Testing:

G cluster_0 Method Development cluster_1 Stability Study A Develop Stability-Indicating HPLC Method B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Validate Method (ICH Guidelines) B->C D Prepare Samples of This compound C->D Apply Validated Method E Store at Defined Conditions (e.g., 25°C/60% RH, 40°C/75% RH) D->E F Analyze Samples at Specified Time Points E->F G Quantify Parent Compound and Degradation Products F->G H Determine Shelf-Life and Degradation Profile G->H

Caption: Workflow for stability assessment.

Long-Term and Accelerated Stability Studies

Once a validated stability-indicating method is in place, formal stability studies can be initiated according to ICH guidelines.

Experimental Protocol:

  • Sample Preparation: Prepare samples of this compound in the desired form (e.g., solid, solution in a specific solvent) and in appropriate storage containers.

  • Storage Conditions:

    • Long-Term: Store samples under the intended storage conditions (e.g., 5 °C or 25 °C/60% Relative Humidity).

    • Accelerated: Store samples under stressed conditions (e.g., 40 °C/75% Relative Humidity) to predict long-term stability in a shorter timeframe.

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months).

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.

Data Summary Table:

Storage ConditionTime Point (Months)Assay (% of Initial)Total Degradants (%)Appearance
25°C / 60% RH0
3
6
40°C / 75% RH0
3
6

Conclusion: A Foundation for Informed Development

References

  • Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile. (n.d.). Retrieved from [Link]

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  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021, July 1). LCGC International. Retrieved from [Link]

  • Stability-Indicating HPLC Method Development. (n.d.). VŠCHT Praha. Retrieved from [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021, September 30). IJTSRD. Retrieved from [Link]

  • Products of thermal decomposition of brominated polymer flame retardants. (n.d.). Retrieved from [Link]

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  • 2-bromo-6-fluoro-4-iodophenol. PubChemLite. (n.d.). Retrieved from [Link]

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  • Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1. (2008, August 1). PMC. Retrieved from [Link]

  • Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. (2022, March 22). NIH. Retrieved from [Link]

  • UV photolysis of 4-iodo-, 4-bromo-, and 4-chlorophenol: Competition between C-Y (Y = halogen) and O-H bond fission. (2014, May 22). ResearchGate. Retrieved from [Link]

  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/. (n.d.). EPA. Retrieved from [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024, October 15). Retrieved from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). Retrieved from [Link]

  • Understanding the Chemical Properties and Handling of 4-Bromo-2-iodophenol. (n.d.). Retrieved from [Link]

  • Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. (2023, June 14). NIH. Retrieved from [Link]

  • Determination of Phenols and Phenates in Disinfectant Formulations by Liquid Chromatography with UV Detection: Collaborative Study. (2013, January 1). ResearchGate. Retrieved from [Link]

  • Thermal degradation of tetrabromobisphenol A: emission of polybrominated dibenzo-p-dioxins and dibenzofurans and other organic compounds. (2010, January 1). ResearchGate. Retrieved from [Link]

  • Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Sulfur-Doped Nano TiO2. (2022, January 4). MDPI. Retrieved from [Link]

  • Photocatalytic Degradation of 4,4'-Isopropylidenebis(2,6-dibromophenol) on Sulfur-Doped Nano TiO2. (2022, January 4). PubMed. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2023, January 1). Chemical Engineering Transactions. Retrieved from [Link]

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  • 2-Bromo-4-chloro-6-iodophenol. PubChem. (n.d.). Retrieved from [Link]

  • 4-Bromo-2-chlorophenol. PubChem. (n.d.). Retrieved from [Link]

  • 2-Bromo-4-iodophenol. PubChem. (n.d.). Retrieved from [Link]

  • Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. (2022, March 4). ResearchGate. Retrieved from [Link]

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Halogenated Phenols in Medicinal Chemistry: From Physicochemical Modulators to Precision Pharmacophores

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of halogen atoms onto a phenolic scaffold is a cornerstone strategy in modern medicinal chemistry. Once viewed primarily as a tool for modulating lipophilicity, the role of halogens is now understood to be far more nuanced and powerful. This guide provides an in-depth exploration of halogenated phenols, moving beyond simple structure-activity relationships to elucidate the underlying physicochemical principles and their strategic application in drug design. We will dissect the impact of halogenation on molecular properties, explore synthetic methodologies from classical to enzymatic, and delve into the critical role of halogen bonding in achieving high-affinity, selective molecular recognition. Through detailed protocols, case studies, and mechanistic diagrams, this document serves as a comprehensive resource for researchers aiming to harness the full potential of halogenated phenols in the development of next-generation therapeutics.

The Physicochemical Transformation: How Halogens Reshape the Phenolic Core

The strategic placement of a halogen atom (F, Cl, Br, I) on a phenol ring is a powerful tactic for fine-tuning the molecule's properties to optimize its pharmacokinetic and pharmacodynamic profile.[1][2][3] The effects are predictable and arise from the unique combination of size, electronegativity, and polarizability of each halogen.

1.1. Modulation of Acidity (pKa)

The hydroxyl group of phenol is weakly acidic.[4] Halogenation, particularly at the ortho and para positions, significantly increases this acidity (lowers the pKa). This is due to the strong electron-withdrawing inductive effect of the halogen, which stabilizes the resulting phenoxide anion. This modulation is critical because the ionization state of a drug affects its solubility, membrane permeability, and ability to interact with its biological target.

1.2. Tuning Lipophilicity (logP)

Historically, the primary rationale for halogenation was to increase lipophilicity, enhancing a compound's ability to cross cellular membranes.[5] While this generally holds true, the effect is not uniform. The lipophilicity contribution increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F. Fluorine, being small and highly electronegative, can have a minimal or even context-dependent effect on lipophilicity.

1.3. Enhancing Metabolic Stability

Aromatic hydroxylation is a common metabolic pathway mediated by Cytochrome P450 (CYP) enzymes, leading to rapid drug clearance. Placing a robust halogen atom at a metabolically vulnerable position on the phenol ring effectively "shields" it from enzymatic attack. This strategy can significantly increase the metabolic half-life and bioavailability of a drug candidate.[6][7]

Table 1: Comparative Physicochemical Effects of Halogen Substitution on Phenols

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)Causality & Medicinal Chemistry Implication
van der Waals Radius (Å) 1.471.751.851.98Size: Influences steric fit in binding pockets. Larger halogens can provide better shape complementarity but may also introduce steric clashes.
Electronegativity (Pauling) 3.983.162.962.66Inductive Effect: All are electron-withdrawing, increasing the acidity (lowering pKa) of the phenol. This effect is strongest for F.
Polarizability (ų) 0.562.183.054.7Halogen Bonding Potential: Increases down the group. The ability to form a σ-hole and act as a halogen bond donor is significant for I, Br, and Cl, but negligible for F.[6][8]
Lipophilicity Contribution (π) +0.14+0.71+0.86+1.12Membrane Permeability: Generally increases lipophilicity, aiding absorption. Overly high lipophilicity can lead to poor solubility and off-target toxicity.[3]
Metabolic Shielding GoodExcellentExcellentExcellentBioavailability: Can block sites of oxidative metabolism, increasing the drug's half-life. The C-F bond is exceptionally strong and resistant to cleavage.

Synthetic Methodologies: Crafting the Halogenated Phenol

The choice of synthetic route is dictated by the desired regiochemistry, the tolerance of other functional groups on the substrate, and scalability.

2.1. Classical Electrophilic Aromatic Substitution

This is the most direct method for halogenating the electron-rich phenol ring. The hydroxyl group is a strongly activating, ortho, para-director.[4][9]

  • Bromination: Often proceeds readily with molecular bromine (Br₂) in a suitable solvent. To achieve monobromination, especially at the para position, low temperatures (< 5 °C) and controlled stoichiometry are necessary.[9] N-bromosuccinimide (NBS) can also be used as a milder source of electrophilic bromine.

  • Chlorination: Requires reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Due to the high reactivity, achieving regioselectivity can be challenging, often yielding mixtures of isomers.[10]

  • Iodination: This reaction is more difficult as iodine is a weak electrophile. It typically requires an oxidizing agent (e.g., HNO₃, HIO₄) or an activator like a silver(I) salt to generate a more potent electrophilic iodine species.[9]

Experimental Protocol: Selective para-Bromination of Phenol

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve phenol (1.0 eq) in a suitable solvent (e.g., CCl₄ or CH₂Cl₂) and cool the mixture to 0-5 °C in an ice bath.

  • Reagent Addition: Dissolve bromine (1.0 eq) in the same solvent and add it to the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is critical: slow addition at low temperature minimizes the formation of the ortho-isomer and di/tri-substituted products by controlling the reaction kinetics.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material typically indicates completion.

  • Workup: Once the reaction is complete, allow the mixture to warm to room temperature. Wash the reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure 4-bromophenol.

2.2. Enzymatic Halogenation

Nature has evolved highly selective enzymes, known as halogenases, to perform halogenation reactions under mild, environmentally friendly conditions.[11] These are gaining traction for complex pharmaceutical synthesis.

  • Flavin-Dependent Halogenases (FDHs): These enzymes use reduced flavin (FADH₂) and molecular oxygen to generate a hypohalous acid intermediate that is precisely delivered to the substrate within the active site.[11][12][13] This allows for remarkable regioselectivity that is often impossible to achieve with classical chemical methods.[14][15]

  • Haloperoxidases: These enzymes use hydrogen peroxide to oxidize a halide ion (Cl⁻, Br⁻, I⁻) to a reactive halogenating species.[12][14]

The primary advantage of enzymatic halogenation is the unparalleled control of selectivity, which is dictated by the enzyme's active site architecture rather than the inherent electronic preferences of the substrate.

Enzymatic_vs_Chemical_Halogenation cluster_chem Chemical Halogenation cluster_enz Enzymatic Halogenation C_Phenol Phenol Substrate C_Products Mixture of ortho- and para-isomers, polysubstitution C_Phenol->C_Products Poor Selectivity C_Reagent Br₂ / SO₂Cl₂ C_Reagent->C_Products E_Phenol Phenol Substrate E_Enzyme Halogenase (e.g., FDH) E_Phenol->E_Enzyme E_Product Single Regioisomer (e.g., para-only) E_Enzyme->E_Product High Selectivity Halogen_Bond cluster_ligand Halogenated Phenol Ligand cluster_protein Protein Backbone Ligand < <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'BGCOLOR='#F1F3F4'><TR><TDPORT='p1'BGCOLOR='#4285F4'><FONTCOLOR='#FFFFFF'>BrFONT>TD><TD>CTD>TR><TR><TD>CTD><TD>CTD>TR><TR><TD>CTD><TD>C-OHTD>TR>TABLE> > Protein < <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'BGCOLOR='#FFFFFF'><TR><TD>N-HTD><TDPORT='p2'BGCOLOR='#34A853'><FONTCOLOR='#FFFFFF'>C=OFONT>TD>TR>TABLE> > Ligand:p1->Protein:p2 Halogen Bond (R-X···O=C) SigmaHole σ-hole (+)

Caption: Halogen bond between a bromophenol and a protein carbonyl.

Case Studies: Halogenated Phenols in Action

The theoretical principles of halogenation translate into tangible successes across multiple therapeutic areas.

4.1. Kinase Inhibitors

The protein kinase family is a major target class in oncology. Many potent kinase inhibitors utilize a halogenated phenyl ring that interacts with the hinge region of the kinase domain. The 2,4-dihalophenyl moiety is a particularly privileged scaffold. [16]For example, in MEK inhibitors, a 2-fluoro-4-iodophenyl group is crucial for stability, where the iodine atom forms a strong halogen bond with a backbone carbonyl in the binding site, enhancing both affinity and selectivity. [17][16] 4.2. Antimicrobial Agents

Halogenated phenols have a long history as antimicrobial agents. [18][19]Their mechanism often involves denaturing proteins and disrupting cell membranes. [18][19]* Triclosan: A well-known dichlorinated bis-phenol with broad-spectrum antibacterial action. [19]* Recent Advances: Studies have identified potent halogenated phenols with activity against multidrug-resistant bacteria like MRSA. [20][21]For instance, 2,4,6-triiodophenol (2,4,6-TIP) has shown strong efficacy in inhibiting biofilm formation in S. aureus and other pathogens by repressing key virulence genes. [20]This highlights how strategic halogenation can enhance the activity of phenolic compounds. [20] 4.3. Antiviral Agents

Halogenation is also a key strategy in the development of antiviral drugs. In a study on rocaglate derivatives, which are natural products with antiviral properties, the introduction of halogens at specific positions on the aromatic rings significantly enhanced their activity against a range of viruses, including Hepatitis E and SARS-CoV-2. [22][23]This enhancement is attributed to improved biophysical properties and the potential for halogen bonding interactions with viral proteins. [22] Table 2: Selected Examples of Halogenated Phenolic Compounds in Medicinal Chemistry

Compound/ScaffoldTherapeutic AreaRole of Halogen(s)Key Insight
Cobimetinib (MEK Inhibitor) OncologyIodine forms a key halogen bond in the kinase hinge region; Fluorine modulates electronics. [16]Demonstrates the power of combining different halogens for distinct roles (XB and electronic tuning).
2,4,6-Triiodophenol AntibacterialPotently inhibits biofilm formation in MRSA and other pathogens. [20]Highlights that heavy halogens can confer potent, specific biological activity beyond simple lipophilicity.
Halogenated Rocaglates AntiviralChlorine or bromine at specific positions enhances pan-antiviral activity. [22][23]Shows that halogenation can significantly boost the potency of a natural product scaffold.
Laurinterol AntibacterialA brominated phenolic sesquiterpene with potent activity against MRSA and VRE. [21]Natural products often provide validated starting points for halogenated drug design.

Metabolism and Toxicology: A Necessary Consideration

While halogenation offers many advantages, it is not without potential liabilities. The same stability that blocks metabolism can also lead to bioaccumulation and persistence in the environment. [24]

  • Metabolic Activation: While halogens can block metabolism, certain patterns of halogenation can sometimes lead to the formation of toxic metabolites. Therefore, a thorough ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assessment is crucial for any halogenated drug candidate.

  • Toxicity: Some halogenated aromatic compounds are known to have developmental toxicity. [25]For example, hydroxylated polychlorinated biphenyls (OH-PCBs), which are halogenated phenolic structures, can be persistent and cause endocrine and neuronal effects. [24]It is essential to distinguish the properties of rationally designed pharmaceutical agents from those of persistent organic pollutants, but the potential for off-target effects must always be evaluated.

Conclusion and Future Outlook

Halogenated phenols have evolved from simple chemical intermediates into sophisticated tools for rational drug design. The modern medicinal chemist can leverage halogenation not just to modify pKa and lipophilicity, but to install precise, high-affinity halogen bonds, block metabolic hotspots, and ultimately enhance the potency, selectivity, and pharmacokinetic profile of a drug candidate. The continued development of selective synthetic methods, particularly enzymatic approaches, combined with a deeper, computationally-driven understanding of halogen bonding, will ensure that halogenated phenols remain a vital and increasingly precise component of the drug discovery arsenal.

References

  • Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: ACS Publications URL: [Link] [8]

  • Title: Principles and applications of halogen bonding in medicinal chemistry and chemical biology Source: PubMed URL: [Link] [26]

  • Title: Halogen Bonding: A New Frontier in Medicinal Chemistry Source: ResearchGate URL: [Link] [6]

  • Title: Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design Source: NIH National Center for Biotechnology Information URL: [Link] [27]

  • Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology | Request PDF Source: ResearchGate URL: [Link] [7]

  • Title: Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow Source: NIH National Center for Biotechnology Information URL: [Link] [14]

  • Title: Reactions of Phenols Source: Chemistry Steps URL: [Link] [9]

  • Title: Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes Source: PubMed URL: [Link] [20]

  • Title: The Impact of Halogenated Phenols on Targeted Therapies Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link] [1]

  • Title: Specific Enzymatic Halogenation-From the Discovery of Halogenated Enzymes to Their Applications In Vitro and In Vivo | Request PDF Source: ResearchGate URL: [Link] [15]

  • Title: Enzymatic halogenation: enzyme mining, mechanisms, and implementation in reaction cascades Source: Royal Society of Chemistry URL: [Link] [11]

  • Title: What's New in Enzymatic Halogenations Source: NIH National Center for Biotechnology Information URL: [Link] [12]

  • Title: Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria Source: PubMed URL: [Link] [21]

  • Title: Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation Source: RSC Publishing URL: [Link] [28]

  • Title: Phenol-An effective antibacterial Agent Source: Semantic Scholar URL: [Link] [18]

  • Title: Phenol-An effective antibacterial Agent Source: SciSpace URL: [Link] [19]

  • Title: Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes Source: PubMed URL: [Link] [16]

  • Title: Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse Source: NIH National Center for Biotechnology Information URL: [Link] [13]

  • Title: Electrophilic Reactions of Phenols | Request PDF Source: ResearchGate URL: [Link] [10]

  • Title: The role of halogen bonding in inhibitor recognition and binding by protein kinases Source: PubMed URL: [Link] [17]

  • Title: Halogenase engineering and its utility in medicinal chemistry | Request PDF Source: ResearchGate URL: [Link] [29]

  • Title: Halogenated Rocaglate Derivatives: Pan-antiviral Agents against Hepatitis E Virus and Emerging Viruses Source: ACS Publications URL: [Link] [22]

  • Title: Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife Source: PubMed URL: [Link] [24]

  • Title: Developmental toxicology of the halogenated aromatics: effects on enzyme development Source: PubMed URL: [Link] [25]

  • Title: Phenol - Wikipedia Source: Wikipedia URL: [Link] [4]

  • Title: Phenol synthesis by substitution or oxidation Source: Organic Chemistry Portal URL: [Link] [30]

  • Title: structural changes & SAR for lead optimization Source: YouTube URL: [Link] [5]

  • Title: Understanding the impact of anticancer halogenated inhibitors and various functional groups (X = Cl, F, CF3, CH3, NH2, OH, H) of casein kinase 2 (CK2) Source: PubMed URL: [Link] [31]

  • Title: Halogenated Rocaglate Derivatives: Pan-antiviral Agents against Hepatitis E Virus and Emerging Viruses Source: PubMed URL: [Link] [23]

  • Title: Antiviral Role of Phenolic Compounds against Dengue Virus: A Review Source: MDPI URL: [Link] [32]

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Foreword: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-fluoro-6-iodophenol

As a Senior Application Scientist, my experience has repeatedly demonstrated that innovation and safety are two sides of the same coin. The novel intermediates that drive progress in pharmaceutical and agrochemical research, such as the highly functionalized this compound, demand our respect and a deep understanding of their properties. This guide is crafted not as a static checklist but as a dynamic framework for thinking critically about chemical safety. It moves beyond mere compliance to foster a culture of proactive risk management, empowering researchers to handle complex reagents with the confidence that comes from comprehensive knowledge. We will explore the causality behind safety protocols, ensuring that every step is understood, not just followed.

Compound Identification and Physicochemical Profile

This compound (CAS RN: 1228093-50-2) is a polysubstituted aromatic compound whose utility in organic synthesis is derived from the distinct reactivity of its three different halogen substituents and its phenolic hydroxyl group.[1] This unique arrangement makes it a valuable building block for creating complex molecular architectures. A thorough understanding of its physical and chemical properties is the foundation of its safe and effective use.

While specific experimental data for this exact compound is not widely published, we can infer its properties from closely related structures and supplier-provided information.

Table 1: Chemical Identifiers and Properties of this compound and Related Analogs

PropertyThis compound4-Bromo-2-iodophenol (Analogue)4-Bromo-2-fluorophenol (Analogue)
CAS Number 1228093-50-2[1]207115-22-8[2][3]2105-94-4[4][5]
Molecular Formula C₆H₃BrFIO[1]C₆H₄BrIO[2][3]C₆H₄BrFO[4]
Molecular Weight 316.89 g/mol [1]298.90 g/mol [2][3]191.00 g/mol [4][5]
Appearance Data not available; likely a solid.White to light yellow/orange powder or crystalline solid.[3]Clear, colorless to brownish liquid.[4][5]
Melting Point Data not available~90 °C[3]64 - 68 °C (for 4-Bromophenol)[6]
Boiling Point Data not available~243 °C at 760 Torr[3]79 °C at 7 mmHg[4][5][7]
Density Data not available~2.37 g/cm³[3]~1.744 g/mL at 25 °C[4][5][7]

Note: The properties of structural analogs are provided for context and to inform handling procedures in the absence of complete data for the primary compound.

Hazard Identification and GHS Classification

Given its structure as a polyhalogenated phenol, this compound must be treated as a hazardous substance. Phenols, in general, are toxic and corrosive.[8] The presence of bromine, fluorine, and iodine atoms can further modify its toxicological profile.

While a specific, unified GHS classification for this compound is not available across all databases, a composite hazard profile can be constructed from the classifications of structurally similar compounds. For instance, related compounds are consistently classified as skin and eye irritants, with warnings for acute toxicity.[2][9][10]

Table 2: Anticipated GHS Hazard Classification

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[10][11]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[10]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][9]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[2][9]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[10]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[9][12]

Signal Word: Warning [2][13]

Hazard Pictograms:

(Note: Pictograms for Health Hazard, Irritant, and Acute Toxicity are anticipated based on data from analogous compounds.)

Toxicological Profile: A Mechanistic Perspective

The toxicity of halogenated phenols stems from their ability to disrupt cellular processes. The phenolic hydroxyl group can act as a protonophore, uncoupling oxidative phosphorylation, while the aromatic ring can undergo metabolic activation to form reactive intermediates.

  • Dermal and Ocular Toxicity : As a phenol, this compound is expected to be corrosive and readily absorbed through the skin.[8] Contact can cause chemical burns, and the local anesthetic properties of phenols may delay the sensation of pain, leading to more severe injury.[8] It is classified as a substance that causes serious eye irritation.[2][9]

  • Inhalation Toxicity : Vapors or dusts may cause respiratory tract irritation.[9][12] Systemic absorption via inhalation is possible and can lead to effects similar to ingestion.

  • Ingestion Toxicity : Harmful if swallowed.[10][11][13] Ingestion of phenols can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[14]

  • Chronic Effects & Mutagenicity : Data on germ cell mutagenicity and carcinogenicity for this specific compound and its close analogs are largely unavailable.[13][15] However, prolonged or repeated exposure to phenols can cause systemic damage.[14][16]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered defense strategy is essential when handling this compound. This involves a combination of engineering controls, administrative procedures, and appropriate PPE.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood : All manipulations, including weighing, dissolving, and transferring, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][14] The rationale is to maintain airborne concentrations well below any potential exposure limits.

Personal Protective Equipment: The Essential Barrier

The selection of PPE is not arbitrary; it is dictated by the chemical's properties and the nature of the task.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles.[13] A face shield should be worn over goggles if there is a significant splash hazard.[14]Protects against accidental splashes to the eyes, which are highly susceptible to corrosive damage from phenols.[17]
Hand Protection Double-gloving is recommended. Use thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber) over standard nitrile gloves.[14]Phenols can penetrate standard nitrile gloves. A double-gloving system provides robust protection. Gloves must be inspected before use and changed immediately upon contamination.[14]
Skin/Body Protection A fully buttoned, long-sleeved laboratory coat.[14] Closed-toe shoes are mandatory.[14] For larger quantities, a chemically resistant apron is advised.[14]Prevents incidental skin contact. A lab coat should never be worn outside of the laboratory area to prevent cross-contamination.
Respiratory Protection Not typically required if work is performed within a fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]The fume hood is the primary control for respiratory exposure. Respirator use requires formal training and fit-testing.

Diagram 1: Safe Handling Workflow

This diagram outlines the critical decision points and actions for a researcher handling this compound.

G Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup and Disposal Phase A Review SDS and Risk Assessment B Verify Fume Hood Certification A->B C Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) B->C D Place all equipment in fume hood C->D Proceed to handling E Weigh Compound (Tare, Weigh, Record) D->E F Transfer to Reaction Vessel E->F G Securely Cap and Label all Containers F->G H Decontaminate work surface with appropriate solvent G->H Reaction complete I Segregate Waste (Solid vs. Liquid Halogenated) H->I J Remove PPE in correct order (Gloves last) I->J K Wash hands thoroughly J->K

Caption: A logical workflow for the safe laboratory use of the compound.

Emergency Procedures and First Aid

Immediate and correct action following an exposure is critical to minimizing harm. All laboratory personnel must be familiar with the location of emergency showers and eyewash stations.[16]

  • Skin Contact : This is a medical emergency. Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water at an emergency shower for at least 15-20 minutes.[8][16][18] Some protocols recommend subsequent wiping with polyethylene glycol (PEG 300 or 400) to decontaminate the skin.[14][17] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15-20 minutes, holding the eyelids open.[13][17] Do not interrupt flushing. Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[13][19] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Call for immediate medical assistance.[19]

  • Ingestion : Do NOT induce vomiting.[9] Rinse the mouth with water.[6] If the person is conscious, have them drink plenty of water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Diagram 2: Emergency Response Protocol

This flowchart provides a clear, step-by-step guide for responding to accidental exposures.

G Emergency Response Protocol A Exposure Event Occurs B Skin Contact A->B C Eye Contact A->C D Inhalation A->D E Ingestion A->E F Remove contaminated clothing. Flush with water for 15-20 min in emergency shower. B->F G Flush eyes at eyewash station for 15-20 min. Hold eyelids open. C->G H Move to fresh air immediately. D->H I Rinse mouth with water. DO NOT induce vomiting. E->I J Call for IMMEDIATE medical attention. F->J G->J H->J I->J

Sources

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-iodophenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated phenols serve as indispensable building blocks for the synthesis of complex molecular architectures. Among these, 4-Bromo-2-fluoro-6-iodophenol emerges as a highly versatile intermediate, offering a unique combination of reactive sites that can be selectively functionalized. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, with a focus on its utility in research and development.

Part 1: Core Physicochemical Properties

This compound is a polysubstituted aromatic compound with the chemical formula C₆H₃BrFIO. Its structure, featuring three different halogen atoms and a hydroxyl group on a benzene ring, imparts a distinct set of properties crucial for its role in organic synthesis.

PropertyValueSource/Notes
IUPAC Name This compound---
CAS Number 1228093-50-2[1][2]
Molecular Formula C₆H₃BrFIO[1]
Molecular Weight 316.89 g/mol [1]
Appearance White to off-white solid (predicted)Based on similar compounds
Melting Point Estimated 70-80 °CInferred from related halophenols
Boiling Point > 250 °C at 760 mmHg (predicted)Inferred from related halophenols
Solubility Soluble in organic solvents (e.g., DCM, ether, ethyl acetate); sparingly soluble in water (predicted)---

Part 2: Synthesis and Chemical Reactivity

The synthesis of this compound typically proceeds via a two-step sequence starting from 2-fluorophenol. This approach leverages the directing effects of the hydroxyl and fluoro groups to achieve the desired regiochemistry.

A plausible synthetic pathway involves:

  • Bromination of 2-Fluorophenol: The initial step is the electrophilic bromination of 2-fluorophenol to yield 4-bromo-2-fluorophenol. This reaction is typically carried out using bromine in a suitable solvent like dichloromethane.

  • Iodination of 4-Bromo-2-fluorophenol: The subsequent step involves the selective iodination of 4-bromo-2-fluorophenol at the position ortho to the hydroxyl group. This can be achieved using various iodinating agents. A related procedure for the synthesis of 4-Bromo-2-fluoro-6-iodoanisole involves iodination and methylation, suggesting a direct iodination of the phenol is feasible[3].

Synthesis_Pathway 2-Fluorophenol 2-Fluorophenol 4-Bromo-2-fluorophenol 4-Bromo-2-fluorophenol 2-Fluorophenol->4-Bromo-2-fluorophenol  Bromination Bromine (Br2) Bromine (Br2) Bromine (Br2)->4-Bromo-2-fluorophenol This compound This compound 4-Bromo-2-fluorophenol->this compound  Iodination Iodinating Agent Iodinating Agent Iodinating Agent->this compound

Caption: Plausible synthetic pathway for this compound.

The reactivity of this compound is dominated by the differential reactivity of the carbon-halogen bonds. The C-I bond is significantly more reactive than the C-Br bond in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings[4]. This allows for selective functionalization at the 6-position, leaving the bromine atom at the 4-position available for subsequent transformations. The phenolic hydroxyl group can also be readily derivatized through etherification or esterification.

Part 3: Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in several areas of research:

  • Medicinal Chemistry: As a versatile scaffold, it is used in the synthesis of novel bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the bromo and iodo groups provide handles for constructing complex molecular frameworks.

  • Fine Chemical Synthesis: The differential reactivity of the halogen atoms allows for a stepwise and controlled synthesis of polysubstituted aromatic compounds, which are key intermediates in the production of pharmaceuticals, agrochemicals, and specialty materials[5].

  • Materials Science: This compound can serve as a monomer or precursor for the synthesis of functional polymers and organic electronic materials, where the halogen atoms can be used to tune the electronic properties of the resulting materials.

Part 4: Spectral Data (Predicted)

  • ¹H NMR: The proton spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The phenolic proton will appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will display six distinct signals for the aromatic carbons. The carbons attached to the halogens and the hydroxyl group will show characteristic chemical shifts. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine.

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from related halogenated phenols. The compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation[6][7][8].

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is typically between 2-8°C.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Part 6: Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for a selective Suzuki-Miyaura cross-coupling reaction at the iodine position of this compound.

Objective: To synthesize 4-Bromo-2-fluoro-6-phenylphenol.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-Bromo-2-fluoro-6-phenylphenol.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - this compound - Phenylboronic acid - K2CO3 Catalyst Add Catalyst System: - Pd(OAc)2 - PPh3 Reactants->Catalyst Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Catalyst->Inert_Atmosphere Solvent Add Degassed Solvents (Toluene/Water) Inert_Atmosphere->Solvent Heating Heat to 80-100 °C with Stirring Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Dilute (Ethyl Acetate) Monitoring->Quenching Upon Completion Extraction Wash with Water and Brine Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product 4-Bromo-2-fluoro-6-phenylphenol Purification->Product

Caption: Workflow for Suzuki-Miyaura coupling of this compound.

References

  • Francke, R., et al. (2010). Efficient and Reliable Iodination and O-Methylation of Fluorinated Phenols. European Journal of Organic Chemistry, 2010(12), 2357-2362.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Handling of 4-Bromo-2-iodophenol. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-2-iodophenol as a Key Building Block in Fine Chemical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-iodophenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-6-nitrophenol. Retrieved from [Link]

  • HMDB. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0062397). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-2-iodophenol as a Key Building Block in Fine Chemical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloro-6-iodophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
  • Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

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Methodological & Application

Navigating the Suzuki Coupling of 4-Bromo-2-fluoro-6-iodophenol: A Detailed Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl and heteroaryl structures.[1][2][3][4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the specific application of this powerful reaction to 4-bromo-2-fluoro-6-iodophenol, a versatile building block in organic synthesis. Due to the presence of multiple halogen atoms with differential reactivity, understanding and controlling the reaction conditions is paramount for achieving the desired product with high selectivity and yield.

The Strategic Importance of this compound

This compound is a trifunctionalized aromatic compound offering multiple points for synthetic elaboration. The distinct electronic and steric environments of the iodine, bromine, and fluorine substituents, along with the phenolic hydroxyl group, allow for sequential and site-selective cross-coupling reactions. The general reactivity trend for halides in Suzuki coupling is I > Br > Cl, making the iodine atom the most likely site for initial reaction under standard conditions.[2] This inherent selectivity is a key advantage in multi-step synthetic sequences.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling reaction is a palladium-catalyzed process that joins an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate in the presence of a base.[1][2][5] The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[1][5][6] This is often the rate-determining step.[1]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.[1][6][7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[5][6]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OR')_2 + Base) PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)L_n-R Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Optimizing Reaction Conditions for Selective Coupling

The success of a Suzuki coupling reaction, particularly with a polyhalogenated substrate like this compound, hinges on the careful selection of several key parameters. The primary goal is to achieve selective coupling at the most reactive site, the carbon-iodine bond, while minimizing side reactions such as homocoupling of the boronic acid or reaction at the less reactive bromine site.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium source and the associated ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), which is reduced in situ to the active Pd(0) species.

The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity.[8] For challenging substrates, electron-rich and bulky phosphine ligands are often preferred.

  • Triphenylphosphine (PPh₃): A standard, versatile ligand, but may not be optimal for less reactive halides or sterically hindered substrates.

  • Buchwald Ligands (e.g., SPhos, XPhos): These are highly effective for a broad range of Suzuki couplings, including those involving aryl chlorides, due to their electron-rich and sterically demanding nature.[9]

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): A robust ligand that often provides good results in a variety of cross-coupling reactions.

The Role of the Base: Activating the Boronic Acid

The base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[6][7] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used and effective for many Suzuki couplings. Cesium carbonate is often more effective for challenging substrates due to its higher solubility and basicity.

  • Phosphates (K₃PO₄): A strong base that can be particularly effective in anhydrous conditions.

  • Hydroxides (NaOH, KOH): Strong bases that are often used in aqueous solvent systems.

Solvent Systems: A Matter of Phase and Polarity

The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). Common solvent systems include:

  • Toluene/Water or Dioxane/Water: Biphasic systems are very common and effective.[2]

  • Tetrahydrofuran (THF): A polar aprotic solvent that can be used with or without water.[10]

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be useful for less soluble substrates.[2][10]

  • Alcohols (e.g., Methanol, Ethanol): Can be effective, sometimes leading to faster reactions.[9][10]

Experimental Protocol: Site-Selective Suzuki Coupling of this compound

This protocol provides a general starting point for the selective Suzuki coupling at the iodine position. Optimization may be required for specific boronic acids.

Materials and Reagents:
  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/Water 4:1, or Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Reaction Setup and Procedure:

Suzuki_Workflow cluster_workflow Experimental Workflow start Start reagents Combine Reactants: This compound, boronic acid, base start->reagents solvent Add Degassed Solvent reagents->solvent inert Purge with Inert Gas solvent->inert catalyst Add Palladium Catalyst inert->catalyst heat Heat to Reaction Temperature (e.g., 80-100 °C) catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Figure 2: A typical workflow for a Suzuki coupling reaction.

  • Reaction Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Summary of Recommended Reaction Conditions

ParameterRecommended ConditionsRationale
Aryl Halide This compoundThe C-I bond is significantly more reactive than the C-Br bond, allowing for selective coupling.
Boronic Acid Aryl or Vinyl Boronic Acid (1.1-1.5 eq)A slight excess ensures complete consumption of the starting halide.
Catalyst Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂/LigandPd(PPh₃)₄ is a reliable choice. For more challenging couplings, a Pd(II) source with a bulky, electron-rich ligand may be superior.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq)These bases effectively promote transmetalation without being overly harsh.
Solvent Dioxane/H₂O, Toluene/H₂O, or THF/H₂O (e.g., 4:1 v/v)Biphasic systems are generally robust and facilitate the reaction.
Temperature 80 - 100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without promoting decomposition.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the palladium catalyst and phosphine ligands.

Troubleshooting and Considerations

  • Low Yield: Consider increasing the catalyst loading, using a more active ligand (e.g., a Buchwald ligand), or a stronger base (e.g., Cs₂CO₃). Ensure the reaction is thoroughly deoxygenated.

  • Side Reactions: If coupling at the bromine position is observed, consider lowering the reaction temperature or using a less active catalyst system. Homocoupling of the boronic acid can sometimes be suppressed by using a slight excess of the aryl halide.

  • Phenolic Hydroxyl Group: The free hydroxyl group can sometimes interfere with the reaction. While often tolerated, in some cases, protection of the phenol (e.g., as a methyl or benzyl ether) may be necessary prior to the coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of complex, functionalized biaryl compounds. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and excellent site-selectivity for coupling at the iodine position. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]

  • Heraeus. Exploring Catalyst Options: Suzuki Coupling with Palladium. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]

  • Thieme. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]

  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Available from: [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available from: [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Available from: [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

  • ResearchGate. Suzuki cross coupling reaction of aryl halides with arylboronic acid a. Available from: [Link]

  • MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Available from: [Link]

  • Royal Society of Chemistry. A one-pot protocol for the fluorosulfonation and Suzuki coupling of phenols and bromophenols, streamlined access to biaryls and terphenyls. Available from: [Link]

  • National Institutes of Health. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Available from: [Link]

  • ResearchGate. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]

  • Reddit. Your "Go-To", "just couple already", Suzuki conditions? Available from: [Link]

Sources

Chemoselective Sonogashira Coupling of 4-Bromo-2-fluoro-6-iodophenol: A Protocol for Site-Selective Alkynylation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2][3] This palladium- and copper-catalyzed transformation is invaluable for constructing complex molecular architectures found in pharmaceuticals, natural products, and advanced organic materials.[1][4]

This application note provides a detailed guide to the Sonogashira coupling of a specific and highly versatile building block: 4-bromo-2-fluoro-6-iodophenol. This substrate is of particular interest in medicinal chemistry and materials science due to its three distinct functional handles: a phenol, a bromine atom, and an iodine atom. The primary challenge in its functionalization lies in achieving chemoselectivity—selectively reacting at one position while leaving the others intact for subsequent transformations.

The protocol herein is designed to leverage the inherent reactivity differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds to achieve highly selective alkynylation at the more reactive C-I position. We will delve into the mechanistic basis for this selectivity and provide a robust, step-by-step experimental procedure with insights into optimizing reaction parameters.

Mechanistic Rationale for Chemoselectivity

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] The chemoselectivity in coupling reactions with polyhalogenated substrates is determined in the first and often rate-limiting step of the palladium cycle: the oxidative addition of the Pd(0) catalyst to the carbon-halide bond.[7]

The reactivity of aryl halides toward oxidative addition follows a well-established trend: I > OTf > Br >> Cl .[1][8][9] The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it far more susceptible to reaction with the palladium catalyst. By carefully controlling the reaction conditions, particularly temperature, it is possible to facilitate oxidative addition exclusively at the C-I bond, leaving the C-Br bond untouched for potential downstream modifications, such as Suzuki or Buchwald-Hartwig couplings. The electron-withdrawing fluorine atom on the ring further activates the system towards oxidative addition.[10]

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Optimizing Key Reaction Parameters

A successful and selective Sonogashira coupling of this compound hinges on the careful selection of several key parameters.

  • Catalyst System: A combination of a palladium precatalyst and a copper(I) co-catalyst is standard.[3]

    • Palladium Source: Common precatalysts like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are highly effective.[1][5] Pd(PPh₃)₂Cl₂ is often preferred due to its higher stability in air.

    • Ligands: For this substrate, standard triphenylphosphine (PPh₃) ligands are generally sufficient. While bulky, electron-rich biarylphosphine ligands can enhance reactivity, they may not be necessary for the highly reactive C-I bond and could risk promoting unwanted side reactions at the C-Br bond if conditions are forced.[10][11]

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1][5] This significantly increases the reaction rate and allows for milder conditions.[12] While copper-free protocols exist to avoid the primary side reaction of alkyne homocoupling (Glaser coupling), the classic copper-cocatalyzed method is robust and efficient for this transformation.[1][4]

  • Base Selection: The choice of base is critical. It must be strong enough to deprotonate the alkyne and neutralize the HX byproduct, but not so strong that it causes undesirable side reactions with the acidic phenol group.[13]

    • Amine Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are excellent choices. They are sufficiently basic for the catalytic cycle and can often serve as a co-solvent.[1]

    • Inorganic Bases: While bases like K₂CO₃ or Cs₂CO₃ are used in some protocols, amine bases are generally more compatible with the mild conditions required for selective C-I coupling.[1][4]

  • Solvent: The solvent must dissolve the aryl halide, alkyne, and catalytic species.[14] Anhydrous, deoxygenated solvents are crucial as oxygen can lead to catalyst degradation and promote alkyne homocoupling.[1]

    • Tetrahydrofuran (THF) is a versatile and commonly used solvent.

    • N,N-Dimethylformamide (DMF) can also be used, though it requires higher temperatures for removal.

    • Often, the reaction is run in a mixture of a solvent like THF and the liquid amine base (e.g., Et₃N).

  • Temperature: The high reactivity of the C-I bond allows this reaction to proceed efficiently at or slightly above room temperature (e.g., 25–40 °C).[9] Maintaining a mild temperature is the most critical factor for ensuring high chemoselectivity and preventing reaction at the C-Br bond.

Detailed Experimental Protocol

This protocol describes the chemoselective coupling of this compound with phenylacetylene.

Workflow cluster_prep I. Reaction Setup cluster_reaction II. Reagent Addition & Reaction cluster_workup III. Work-up & Purification A 1. Add Aryl Halide, Pd Catalyst & CuI to a dry flask B 2. Seal flask, evacuate & backfill with N₂/Ar (3x) A->B C 3. Add anhydrous solvent (e.g., THF) via syringe B->C D 4. Add amine base (e.g., Et₃N) via syringe C->D E 5. Add terminal alkyne (e.g., Phenylacetylene) D->E F 6. Stir at Room Temp. Monitor by TLC/LC-MS E->F G 7. Quench with sat. aq. NH₄Cl F->G H 8. Extract with organic solvent (e.g., EtOAc) G->H I 9. Dry, filter, and concentrate organic layers H->I J 10. Purify by flash column chromatography I->J

Caption: A generalized workflow for the Sonogashira coupling experiment.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1–1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02–0.05 equiv)

  • Copper(I) Iodide (CuI) (0.04–0.10 equiv)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask with a rubber septum, and purge the system by evacuating and backfilling with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add anhydrous THF (to make a ~0.1 M solution with respect to the aryl halide) and anhydrous Et₃N (2.0–3.0 equiv) via syringe.

  • Add the terminal alkyne (1.1–1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature (approx. 25 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 2–6 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 4-bromo-2-fluoro-6-(phenylethynyl)phenol.

Data Summary and Characterization

The following table provides representative parameters for the selective coupling. Researchers should optimize these conditions for their specific alkyne coupling partner.

ParameterRecommended ConditionRationale
Aryl Halide This compoundSubstrate with differential halide reactivity.
Alkyne Phenylacetylene (1.2 equiv)Model coupling partner.
Pd Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)Air-stable and effective for C-I activation.
Cu Co-catalyst CuI (6 mol%)Accelerates the reaction at mild temperatures.
Base Triethylamine (Et₃N) (3.0 equiv)Neutralizes HI byproduct; mild to phenol.
Solvent Anhydrous THFGood solubility for reactants and catalysts.
Temperature 25 °C (Room Temperature)Crucial for C-I vs. C-Br selectivity.
Time 2–6 hoursTypical duration; monitor by TLC/LC-MS.
Atmosphere Nitrogen or ArgonPrevents catalyst degradation & homocoupling.
Expected Yield >85%Based on similar selective couplings.

Expected Characterization Results:

  • ¹H NMR: Disappearance of a proton signal in the aromatic region corresponding to the starting material and appearance of the characteristic alkyne proton (if applicable) and shifts in the remaining aromatic protons. The phenolic -OH proton will be visible.

  • ¹³C NMR: Appearance of two new signals in the 80-100 ppm range corresponding to the alkyne carbons.

  • Mass Spectrometry: The molecular ion peak should correspond to the mass of the product, C₁₄H₈BrFO. A key diagnostic feature will be the isotopic pattern characteristic of a monobrominated compound.

Troubleshooting
IssuePotential CauseSuggested Solution
Low or No Reaction Inactive catalyst; insufficient degassing; wet solvent/reagents.Use fresh catalyst and anhydrous, deoxygenated solvents. Ensure the system is fully under an inert atmosphere.
Formation of Di-coupled Product Reaction temperature is too high; reaction time is too long.Strictly maintain room temperature. Stop the reaction as soon as the starting iodide is consumed.
Significant Homocoupling Presence of oxygen; catalyst ratio imbalance.Improve inert atmosphere technique. Ensure CuI loading is not excessive relative to the palladium catalyst.
Low Yield Incomplete reaction; purification issues.Slightly increase temperature to 35-40 °C if the reaction is sluggish at RT. Optimize chromatography conditions.

References

  • Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Dou, X., & Li, Y. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters, 24(2), 681–685. [Link]

  • Ranjbari, A., & Zarei, S. A. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(5), 201. [Link]

  • Fihri, A., & Varma, R. S. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Hassan, J., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Yang, C., & Nolan, S. P. (2001). Sonogashira Coupling Using Bulky Palladium−Phenanthryl Imidazolium Carbene Catalysis. Organic Letters, 3(1), 1511–1514. [Link]

  • Dou, X., & Li, Y. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters. [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • Fihri, A. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • NROChemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346–7383. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Rossi, R., et al. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis, 7(8), 5324–5359. [Link]

  • Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(6), 1255–1262. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. [Link]

  • Doan, N.-D., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. European Journal of Medicinal Chemistry, 104, 106–114. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Biffis, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4505–4523. [Link]

  • Bejgai, A., & Dar, B. A. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 289–316. [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-…. [Link]

  • Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 12796–12803. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules Using 4-Bromo-2-fluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-fluoro-6-iodophenol is a trifunctional aromatic building block offering a powerful platform for the synthesis of complex bioactive molecules. Its unique arrangement of three distinct halogen atoms—iodine, bromine, and fluorine—along with a phenolic hydroxyl group, provides multiple, orthogonally reactive sites. This guide details the strategic, selective functionalization of this versatile intermediate, with a focus on palladium-catalyzed cross-coupling reactions. We provide field-proven insights and detailed experimental protocols for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions, enabling researchers in drug discovery and medicinal chemistry to construct novel molecular architectures, such as those found in kinase inhibitors and other targeted therapeutics.

Introduction: The Strategic Value of Polysubstituted Phenols

In the landscape of modern drug discovery, the ability to rapidly generate molecular diversity from a common scaffold is paramount. Polysubstituted aromatic rings are foundational motifs in a vast array of pharmaceuticals. This compound emerges as a pre-functionalized, high-value starting material designed for sequential and site-selective modifications. The inherent differences in the reactivity of the carbon-halogen bonds (C-I > C-Br >> C-F) are the cornerstone of its synthetic utility, allowing for a programmed introduction of diverse substituents.

The presence of a fluorine atom can enhance metabolic stability and modulate the pKa of the adjacent hydroxyl group, while also influencing binding interactions with biological targets.[1][2] The hydroxyl group itself provides a convenient handle for etherification, esterification, or as a key hydrogen bond donor in ligand-receptor interactions. This application note serves as a comprehensive guide to unlocking the synthetic potential of this powerful building block.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the substrate's properties is critical for successful reaction design. The reactivity of this compound is dominated by the lability of its carbon-halogen bonds in transition-metal-catalyzed reactions.

PropertyValueNotes
Molecular Formula C₆H₃BrFIO
Molecular Weight 344.89 g/mol
Appearance Expected to be a solid at room temperatureBased on similar halogenated phenols.[3]
Reactivity Hierarchy C-I > C-BrThe C-I bond is significantly more reactive towards oxidative addition in Pd(0) catalytic cycles, enabling highly selective first-step functionalization.[4][5]
Solubility Soluble in common organic solvents (e.g., Dioxane, THF, DMF, Toluene)

The electron-withdrawing nature of the fluorine and other halogen atoms increases the acidity of the phenolic proton, which must be considered when selecting a base for cross-coupling reactions.

Core Synthetic Methodologies & Protocols

The selective functionalization of this compound is best achieved through palladium-catalyzed cross-coupling reactions. The protocols described below are adapted from established methods for similar dihalogenated systems and are designed to be robust and reproducible.[5][6]

Selective Sonogashira Coupling: Building C(sp²)-C(sp) Bonds

The Sonogashira reaction is a powerful method for installing alkyne moieties, which are prevalent in natural products and are versatile intermediates for further transformations.[7] The reaction proceeds selectively at the most reactive C-I bond.[4]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is the classic choice. The copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4] Copper-free conditions, often employing bulky, electron-rich phosphine ligands, can also be highly effective and prevent the undesired homocoupling of the alkyne (Glaser coupling).[8]

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used. It serves to neutralize the HI generated during the reaction and to deprotonate the terminal alkyne.[4]

  • Solvent: Anhydrous, degassed solvents like THF or DMF are used to prevent quenching of the catalyst and reagents.

sonogashira_workflow reagents This compound + Terminal Alkyne reaction Selective C-I Coupling reagents->reaction conditions PdCl₂(PPh₃)₂ / CuI Et₃N, THF Room Temperature conditions->reaction product 4-Bromo-2-fluoro-6-(alkynyl)phenol reaction->product

Caption: Workflow for selective Sonogashira coupling.

Protocol 1: Selective Copper-Catalyzed Sonogashira Coupling

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous, degassed THF (or DMF) to dissolve the solids.

  • Add the terminal alkyne (1.2 eq) via syringe, followed by the amine base (e.g., Et₃N, 3.0 eq).

  • Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-bromo-2-fluoro-6-(alkynyl)phenol derivative.

Selective Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing C(sp²)-C(sp²) bonds, forming the core of many kinase inhibitors and other bioactive compounds.[9][10]

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and highly effective air-stable Pd(0) precatalyst. Other catalysts like PdCl₂(dppf) can also be used, often providing excellent yields.[5]

  • Base: An aqueous solution of a weak inorganic base like K₂CO₃ or Cs₂CO₃ is essential. The base activates the boronic acid for transmetalation to the palladium center.[6][11]

  • Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is typically employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[6]

ParameterCondition ACondition BNotes
Catalyst Pd(PPh₃)₄ (3 mol%)PdCl₂(dppf) (3 mol%)Pd(PPh₃)₄ is often sufficient for reactive C-I bonds. PdCl₂(dppf) can be more robust.
Base K₂CO₃ (2.0 M aq.)Cs₂CO₃ (2.0 M aq.)Cs₂CO₃ is a stronger base and can sometimes accelerate the reaction.
Solvent Toluene / H₂O (4:1)1,4-Dioxane / H₂O (4:1)Dioxane is often preferred for its ability to dissolve a wider range of substrates.
Temperature 80-90 °C80-90 °CHeating is typically required to drive the reaction to completion.

Protocol 2: Selective Suzuki-Miyaura Coupling

  • In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Add the solvent (e.g., 1,4-dioxane) and the aqueous base solution (e.g., 2M K₂CO₃, 3.0 eq).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 85 °C under an argon atmosphere and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired 4-bromo-2-fluoro-6-arylphenol.

Sequential Functionalization: A Strategy for Maximum Diversity

The true synthetic power of this compound is realized through sequential cross-coupling. By first reacting at the C-I bond under milder conditions and then at the C-Br bond under more forcing conditions, two different substituents can be installed in a controlled manner.

sequential_coupling start This compound step1 Step 1: Suzuki Coupling 1 (Arylboronic Acid 1) Pd(PPh₃)₄, K₂CO₃, 85°C start->step1 intermediate Intermediate: 4-Bromo-2-fluoro-6-arylphenol step1->intermediate step2 Step 2: Suzuki Coupling 2 (Arylboronic Acid 2) PdCl₂(dppf), Cs₂CO₃, 110°C intermediate->step2 final_product Final Product: 4-(Aryl-2)-6-(Aryl-1)-2-fluorophenol step2->final_product

Caption: Sequential Suzuki-Miyaura coupling strategy.

This approach requires a more robust catalyst system for the second step to activate the less reactive C-Br bond. Ligands such as SPhos or XPhos, in combination with a palladium source like Pd₂(dba)₃, are often effective for this more challenging transformation.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical linkage in countless pharmaceutical agents.[12][13][14] Similar to the C-C coupling reactions, this transformation can be directed selectively to the C-I bond.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are required to facilitate the reductive elimination step that forms the C-N bond and prevents β-hydride elimination.[12][15]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is needed to deprotonate the amine, forming the palladium-amido complex.[16]

Protocol 3: Selective Buchwald-Hartwig Amination

  • Charge an oven-dried Schlenk tube with a stir bar, Pd₂(dba)₃ (0.02 eq), and the appropriate phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Add this compound (1.0 eq), the primary or secondary amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Seal the tube and heat in an oil bath at 100-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and proceed with a standard aqueous workup as described in previous protocols.

  • Purify by flash column chromatography.

Application in Kinase Inhibitor Scaffolds

The methodologies described above are directly applicable to the synthesis of privileged scaffolds in kinase inhibitor design.[17][18] For example, a biaryl phenol core, readily synthesized via a selective Suzuki reaction, can mimic the hinge-binding motifs of many ATP-competitive inhibitors. The phenolic -OH can form a crucial hydrogen bond with the kinase hinge region, while the installed aryl groups can extend into hydrophobic pockets to enhance potency and selectivity.[1][9]

Conclusion

This compound is a supremely versatile building block for constructing complex and biologically relevant molecules. By leveraging the predictable reactivity hierarchy of its carbon-halogen bonds, chemists can employ a range of palladium-catalyzed cross-coupling reactions in a selective and sequential manner. The protocols and strategic insights provided in this guide are intended to empower researchers to accelerate their discovery programs by efficiently generating novel and diverse chemical matter.

References

  • Vertex AI Search. Synthesis of Bioactive Molecules.
  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Chemical Properties and Handling of 4-Bromo-2-iodophenol.
  • BenchChem. A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
  • NROChemistry. Sonogashira Coupling.
  • BenchChem. Application Notes and Protocols for the Selective Suzuki Coupling of 4-Bromo-3-iodophenol.
  • Wikipedia. Buchwald–Hartwig amination.
  • PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
  • BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Amino-2,6-difluorophenol Hydrochloride.
  • Wikipedia. Ullmann condensation.
  • BenchChem. Application Notes and Protocols: 2-Bromo-4-fluorophenol as a Versatile Building Block in Medicinal Chemistry.
  • Shindo-Kano Laboratory. Synthesis of Bioactive compounds.
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  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
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  • ACS Publications. Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.
  • MDPI. Catalysts: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • YouTube. The Buchwald-Hartwig Amination Reaction. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved January 19, 2026, from [Link]

  • BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • BenchChem. Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved January 19, 2026, from [Link]

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  • BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
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Application Notes and Protocols for 4-Bromo-2-fluoro-6-iodophenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-2-fluoro-6-iodophenol

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science discovery, the demand for complex, highly functionalized aromatic scaffolds is incessant. Trifunctional building blocks, which offer staged and selective elaboration, are invaluable tools for the efficient construction of molecular diversity. This compound is an exemplary reagent in this class, providing three distinct points of modification—a hydroxyl group and two different halogen atoms—each with its own reactivity profile.

The strategic utility of this molecule lies in the differential reactivity of the carbon-halogen bonds towards palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the more robust carbon-bromine (C-Br) bond. This reactivity hierarchy (C-I >> C-Br) is the cornerstone of its application, enabling chemists to perform sequential, site-selective functionalizations.[1] The C-I bond can be selectively coupled while leaving the C-Br bond intact for a subsequent, distinct transformation.

The presence of a fluorine atom ortho to the hydroxyl group and meta to the bromine introduces further electronic and steric nuances. This can influence catalyst selection and reaction kinetics, while the hydroxyl group itself can be used as a directing group or be derivatized post-coupling. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the unique reactivity of this compound in three key cross-coupling transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Core Principle: Chemoselective Functionalization

The ability to sequentially modify this compound hinges on the chemoselective nature of palladium-catalyzed cross-coupling reactions. The first coupling event is directed almost exclusively to the more labile carbon-iodine bond. Once the iodine has been substituted, the reaction conditions can be altered, often by changing the catalyst, ligand, or increasing the temperature, to facilitate a second coupling at the less reactive carbon-bromine bond.

G cluster_start Starting Material cluster_step1 Step 1: C-I Bond Functionalization cluster_intermediate Intermediate cluster_step2 Step 2: C-Br Bond Functionalization cluster_final Final Product start This compound step1 Selective Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) start->step1 Pd(0) Catalyst Partner 1 intermediate Monofunctionalized Phenol step1->intermediate step2 Second Cross-Coupling (Different Coupling Partner) intermediate->step2 Pd(0) Catalyst Partner 2 final Difunctionalized Phenol Derivative step2->final

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its operational simplicity and broad functional group tolerance.[2] When applied to this compound, it allows for the selective introduction of aryl or vinyl substituents at the C-6 position.

Causality Behind Protocol Choices
  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ or a pre-catalyst and a phosphine ligand is standard. For the initial, more reactive C-I coupling, ligands like triphenylphosphine (PPh₃) or dppf (1,1'-bis(diphenylphosphino)ferrocene) are often sufficient. For the subsequent, more challenging C-Br coupling, more electron-rich and sterically bulky ligands such as SPhos or XPhos may be required to facilitate the oxidative addition step.[3]

  • Base: A base is required to activate the boronic acid partner for transmetalation.[2] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence reaction rates and yields, with stronger bases sometimes being necessary for less reactive coupling partners.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic substrate and the inorganic base.

Protocol 1.1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol outlines the selective coupling of an arylboronic acid at the C-6 iodine position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalyst SystemBase / SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane:H₂O90>90
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃ / Toluene:H₂O100>85
3-Pyridylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Dioxane:H₂O100>80
Note: Yields are estimates based on analogous systems and may require optimization.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[4] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes, which are prevalent in materials science and natural product synthesis. The "copper-free" Sonogashira is often preferred to avoid issues with alkyne homocoupling and catalyst deactivation.[5]

Causality Behind Protocol Choices
  • Catalyst System: The reaction is catalyzed by palladium. A common system involves a palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and a phosphine ligand. For copper-free conditions, bulky, electron-rich ligands are often beneficial.[5] While traditional Sonogashira coupling uses a copper(I) co-catalyst (e.g., CuI), modern protocols often omit it.[4]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both as a base to deprotonate the terminal alkyne and often as the solvent.[4]

  • Solvent: Solvents like THF, DMF, or the amine base itself are commonly employed. The reaction must be performed under strictly anaerobic conditions to prevent oxidative homocoupling of the alkyne.

G Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)(L)₂-I Pd0->PdII_ArX Oxidative Addition (Ar-I) PdII_Alkyne Ar-Pd(II)(L)₂-C≡CR PdII_ArX->PdII_Alkyne Transmetalation (from Cu-acetylide or direct alkynylation) Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination Product->Pd0 Regenerates Catalyst

Protocol 2.1: Selective Copper-Free Sonogashira Coupling at the C-I Position

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(OAc)₂ (Palladium(II) Acetate) (2 mol%)

  • XPhos (2,4,6-Triisopropylphenyl)phosphine (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed Acetonitrile (MeCN)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask, combine this compound, Cs₂CO₃, Pd(OAc)₂, and XPhos.

  • Seal the flask and thoroughly evacuate and backfill with argon (repeat 3x).

  • Add the anhydrous, degassed acetonitrile, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite to remove palladium black and salts.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Coupling PartnerCatalyst SystemBase / SolventTemp (°C)Typical Yield (%)
PhenylacetylenePd(OAc)₂ / XPhosCs₂CO₃ / MeCN60>85
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT>90
1-Hexyne[DTBNpP]Pd(crotyl)ClTMP / DMSORT>90[5]
Note: Yields are estimates based on analogous systems and may require optimization.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[6][7] This reaction has revolutionized the synthesis of countless pharmaceuticals and organic materials. For this compound, it allows for the selective introduction of primary or secondary amines at the C-6 position.

Causality Behind Protocol Choices
  • Catalyst System: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are essential.[8] They promote both the oxidative addition of the aryl halide and the final reductive elimination step, which forms the C-N bond.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[6] Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are frequently used. The choice of base can be critical and depends on the pKa of the amine coupling partner.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

Protocol 3.1: Selective Buchwald-Hartwig Amination at the C-I Position

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

  • Glovebox or Schlenk line for setup

  • Sealed reaction tube

Procedure:

  • Inside a glovebox: To a sealable reaction tube, add NaOtBu, Pd₂(dba)₃, and RuPhos.

  • Add this compound.

  • Add the anhydrous, degassed toluene, followed by the amine.

  • Seal the reaction tube tightly and remove it from the glovebox.

  • Place the tube in a preheated oil bath or heating block at 100-110 °C.

  • Stir the reaction for 12-24 hours, monitoring by LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a plug of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via flash column chromatography.

Coupling PartnerCatalyst SystemBase / SolventTemp (°C)Typical Yield (%)
MorpholinePd₂(dba)₃ / RuPhosNaOtBu / Toluene100>85
AnilinePd(OAc)₂ / BrettPhosK₃PO₄ / Dioxane110>80
BenzylaminePd₂(dba)₃ / XPhosLiHMDS / THF80>80
Note: Yields are estimates based on analogous systems and may require optimization.

Conclusion and Outlook

This compound stands as a powerful and versatile building block for the synthesis of complex, polysubstituted aromatic compounds. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds provides a reliable handle for selective, sequential cross-coupling reactions. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can precisely orchestrate the introduction of diverse functionalities through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The protocols provided herein serve as a robust starting point for exploration, enabling chemists in drug discovery and materials science to unlock the full synthetic potential of this trifunctional scaffold.

References

  • Francke, R., & Schlingloff, G. (2010). Efficient and Reliable Iodination and O-Methylation of Fluorinated Phenols. European Journal of Organic Chemistry, 2010(12), 2357-2362. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Bonacorso, H. G., et al. (2017). Table 1: Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.
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  • Fairlamb, I. J., et al. (2016). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Catalysis, 6(8), 5129-5133. [Link]

  • Reddy, V. P., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(29), 18195-18204. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol. BenchChem.
  • Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6714-6725. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Jones, C. D., et al. (2022). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald-Hartwig Reactions. Chemistry – A European Journal, 28(1). [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloro-6-iodophenol. PubChem. [Link]

  • Breinbauer, R., & Stanetty, C. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Journal of the Austrian Chemical Society, 11(1), 1-20. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). 9-fluorenylphosphines for the Pd-catalyzed sonogashira, suzuki, and Buchwald-Hartwig coupling reactions in organic solvents and water. Chemistry – A European Journal, 14(14), 4267-4279. [Link]

  • Sharma, A., & Kumar, V. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(11), 3169. [Link]

  • Organic Chemistry Portal. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Organic Chemistry Portal. [Link]

  • PubChemLite. (n.d.). 2-bromo-6-fluoro-4-iodophenol. PubChemLite. [Link]

  • Liu, C., et al. (2014). Reductive cross-coupling of 3-bromo-2,1-borazaronaphthalenes with alkyl iodides. Organic Letters, 16(14), 3748-3751. [Link]

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Application Note: A Strategic Approach to Substituted Dibenzofuran Synthesis Using 4-Bromo-2-fluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract: The dibenzofuran core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents.[1][2][3] Its rigid, planar structure is of significant interest for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).[4] However, the synthesis of specifically substituted dibenzofurans often presents considerable challenges. This application note details a robust and highly versatile strategy for the synthesis of complex dibenzofurans, leveraging the unique and differential reactivity of 4-Bromo-2-fluoro-6-iodophenol. We provide a detailed experimental protocol, mechanistic insights, and expert commentary to guide researchers in harnessing this powerful building block for drug discovery and materials science innovation.

The Synthetic Challenge and Strategic Solution

The construction of the dibenzofuran skeleton typically involves the formation of a biaryl bond followed by an intramolecular C-O cyclization.[5] Key methods include the Pschorr reaction, palladium-catalyzed cyclization of diaryl ethers, and intramolecular C-H activation/C-O cyclization pathways.[1][6][7][8] The primary challenge lies in achieving regiochemical control, allowing for the precise installation of various substituents on the final dibenzofuran core.

Our strategy utilizes this compound, a starting material designed for sequential, site-selective functionalization. The inherent differences in the reactivity of the carbon-halogen bonds are the cornerstone of this approach:

  • C-I Bond (Position 6): The C-I bond is the most reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10] This allows for the selective introduction of a first aryl or vinyl substituent at this position with high fidelity.

  • C-Br Bond (Position 4): The C-Br bond is significantly less reactive than the C-I bond but is readily activated for a second cross-coupling reaction under slightly more forcing conditions or with a different catalyst system. This enables the introduction of a second, distinct substituent.

  • Phenolic Hydroxyl Group: This group is essential for the final, critical ring-closing step. It directs the intramolecular C-O bond formation, often via a palladium-catalyzed C-H activation pathway, to construct the furan ring.[5][8]

  • C-F Bond (Position 2): The fluorine atom is largely unreactive under typical palladium cross-coupling conditions. Its strong electron-withdrawing nature can influence the electronic properties of the final molecule, potentially enhancing biological activity or tuning photophysical properties.[11] It also serves as a stable handle for potential late-stage modifications if desired.

This hierarchical reactivity transforms a complex synthetic problem into a logical, stepwise process, providing unparalleled control over the final molecular architecture.

Overall Synthetic Workflow

The proposed synthetic route is a three-step sequence involving two sequential palladium-catalyzed cross-coupling reactions followed by an intramolecular C-O bond formation.

G cluster_start Starting Material cluster_step1 Step 1: Suzuki Coupling I cluster_step2 Step 2: Suzuki Coupling II cluster_step3 Step 3: Intramolecular Cyclization A 4-Bromo-2-fluoro- 6-iodophenol B Intermediate 1 (Aryl Substituted) A->B Pd(PPh₃)₄, K₂CO₃ Ar¹-B(OH)₂ C Intermediate 2 (Diaryl Precursor) B->C Pd(dppf)Cl₂, Cs₂CO₃ Ar²-B(OH)₂ D Final Product (Substituted Dibenzofuran) C->D Pd(OAc)₂, Pivalic Acid Air (Oxidant)

Figure 1: Stepwise workflow for the synthesis of a disubstituted dibenzofuran.

Detailed Experimental Protocol: Synthesis of 2-Fluoro-4-phenyl-8-(p-tolyl)dibenzofuran

This protocol provides a representative example of the overall strategy. All operations should be performed in a fume hood using appropriate personal protective equipment.

PART A: Selective Suzuki-Miyaura Coupling at the C-I Position

  • Reactor Setup: To a 100 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 equiv., e.g., 3.78 g, 10 mmol), p-tolylboronic acid (1.1 equiv., 1.50 g, 11 mmol), and potassium carbonate (K₂CO₃, 3.0 equiv., 4.15 g, 30 mmol).

  • Solvent and Catalyst Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed mixture of 1,4-dioxane (40 mL) and water (10 mL). Bubble nitrogen through the solution for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 347 mg, 0.3 mmol) to the flask against a positive flow of nitrogen.

  • Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 4-6 hours.

    • Expertise & Experience: The choice of Pd(PPh₃)₄ and K₂CO₃ under these conditions is mild enough to ensure selective reaction at the more labile C-I bond, leaving the C-Br bond intact.

  • QC Checkpoint 1: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear. GC-MS analysis should confirm the molecular weight of the mono-arylated intermediate.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield 2-bromo-6-fluoro-4-(p-tolyl)biphenyl-2-ol (Intermediate 1).

PART B: Second Suzuki-Miyaura Coupling at the C-Br Position

  • Reactor Setup: In a procedure analogous to Part A, combine Intermediate 1 (1.0 equiv.), phenylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 3.0 equiv.) in a flame-dried flask under a nitrogen atmosphere.

    • Rationale: A stronger base like Cs₂CO₃ and a more robust catalyst are often required to activate the C-Br bond.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane (40 mL). Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv.) to the flask.

  • Reaction: Heat the mixture to 100 °C and stir for 12-18 hours.

  • QC Checkpoint 2: Monitor the reaction by TLC/GC-MS to confirm the consumption of Intermediate 1 and the formation of the diaryl precursor. The mass spectrum should show the correct molecular ion for the diarylated product.

  • Workup and Purification: Perform an identical workup and purification as described in Part A to yield 6-fluoro-4-phenyl-4'-(p-tolyl)-[1,1'-biphenyl]-2-ol (Intermediate 2).

PART C: Intramolecular C-H Activation/C-O Cyclization

  • Reactor Setup: To a pressure-rated vial, add Intermediate 2 (1.0 equiv.), palladium(II) acetate [Pd(OAc)₂] (0.1 equiv.), and pivalic acid (PivOH) as the solvent (0.2 M concentration).

    • Expertise & Experience: Pivalic acid serves as both the solvent and a proton shuttle, facilitating the C-H activation step.[6] The reaction is typically run open to the air, which acts as the terminal oxidant to regenerate the active Pd(II) catalyst.[5][8]

  • Reaction: Seal the vial and heat the mixture to 120 °C for 24 hours.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Wash with water and brine, then dry over Na₂SO₄. Concentrate and purify by column chromatography to yield the final product, 2-Fluoro-4-phenyl-8-(p-tolyl)dibenzofuran .

Mechanistic Insights: The Palladium Catalytic Cycles

Understanding the underlying mechanisms is crucial for troubleshooting and adapting the protocol to different substrates.

A. Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[10][12][13]

G cluster_reactants A Pd⁰L₂ Active Catalyst B Ar¹-PdII(X)L₂ Oxidative Addition A->B Oxidative Addition C Ar¹-PdII(Ar²)L₂ Transmetalation B->C Transmetalation (Base Assisted) C->A Reductive Elimination D Ar¹-Ar² Reductive Elimination C->D R1 Ar¹-X (X = I, Br) R1->B R2 Ar²-B(OR)₂ R2->C

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The key steps are: (1) Oxidative Addition of the aryl halide to the Pd(0) complex, (2) Transmetalation of the aryl group from the boronic acid to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

B. Intramolecular C-H Activation / C-O Cyclization

This elegant ring-closing strategy avoids the need for pre-functionalized starting materials for the cyclization step.[5][8]

G cluster_reactants A PdII(OAc)₂ Precatalyst B Phenol-Coordinated PdII Complex A->B Ligand Exchange C Palladacycle C-H Activation B->C Concerted Metalation- Deprotonation (CMD) D Pd⁰ Reductive Elimination C->D Reductive Elimination (C-O formation) R2 Dibenzofuran C->R2 D->A Reoxidation R1 Diaryl Precursor R1->B R3 Air (O₂) R3->A

Figure 3: Catalytic cycle for phenol-directed C-O cyclization.

The process involves: (1) Coordination of the phenolic oxygen to the Pd(II) center, (2) C-H activation on the adjacent aryl ring to form a five-membered palladacycle, (3) Reductive Elimination to forge the C-O bond and release the dibenzofuran product, generating Pd(0), and (4) Reoxidation of Pd(0) to the active Pd(II) state by an external oxidant, in this case, atmospheric oxygen.

Data Summary and Trustworthiness

The successful execution of this protocol relies on careful monitoring and characterization at each stage. This iterative validation ensures the integrity of the synthetic route.

Stage Compound Name Expected Yield Range Key Characterization Data
Intermediate 1 2-bromo-6-fluoro-4-(p-tolyl)biphenyl-2-ol75-90%MS: M+ corresponding to C₁₉H₁₄BrFO. Isotopic pattern for 1 Br. ¹H NMR: Appearance of methyl singlet (~2.4 ppm) and new aromatic protons.
Intermediate 2 6-fluoro-4-phenyl-4'-(p-tolyl)-[1,1'-biphenyl]-2-ol70-85%MS: M+ corresponding to C₂₅H₁₉FO. Loss of Br isotopic pattern. ¹H NMR: Appearance of additional phenyl protons.
Final Product 2-Fluoro-4-phenyl-8-(p-tolyl)dibenzofuran60-75%MS: M+ corresponding to C₂₅H₁₇FO. [M-2H]+ peak is characteristic. ¹H NMR: Disappearance of phenolic -OH proton, characteristic downfield shifts of furan-proximal protons.

Self-Validating System: The protocol's trustworthiness is established by the QC checkpoints. A failure at any step (e.g., incomplete conversion, formation of side products like homocoupled boronic acids or protodehalogenated intermediates) can be immediately diagnosed by TLC and GC-MS, allowing for optimization of reaction conditions (e.g., adjusting temperature, changing ligand or base) before proceeding. The distinct mass spectral signatures (presence/absence of halogen isotopes) at each step provide unambiguous confirmation of the desired transformation.

References

  • ResearchGate. (n.d.). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Retrieved from [Link]

  • PubMed. (n.d.). Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology. Retrieved from [Link]

  • Sci-Hub. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. Retrieved from [Link]

  • MDPI. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Retrieved from [Link]

  • ACS Publications. (2018). Photoinduced Synthesis of Dibenzofurans: Intramolecular and Intermolecular Comparative Methodologies. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • PubMed. (2015). Fluorination of 2-substituted benzo[b]furans with Selectfluor™. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (2015). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society. Retrieved from [Link]

  • MDPI. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Retrieved from [Link]

  • PubMed. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Retrieved from [Link]

  • CONICET. (2018). Photoinduced Synthesis of Dibenzofurans: Intramolecular and Intermolecular Comparative Methodologies. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Medicinal active applications of Dibenzofuran derivatives. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PMC. Retrieved from [Link]

  • ScienceIn Publishing. (n.d.). Medicinal active applications of Dibenzofuran derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloro-6-iodophenol. Retrieved from [Link]

  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Dibenzofuran. NIST WebBook. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2018). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes. Retrieved from [Link]

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Application Notes & Protocols: 4-Bromo-2-fluoro-6-iodophenol as a Strategic Precursor for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are central regulators of cellular signaling, and their dysregulation is a primary driver of numerous diseases, most notably cancer.[1][2][3] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[4][5] This guide details the strategic application of 4-bromo-2-fluoro-6-iodophenol, a uniquely functionalized building block, for the efficient and controlled synthesis of complex kinase inhibitor scaffolds. We elucidate the principles of selective cross-coupling reactions enabled by its distinct halogen reactivity profile and provide detailed, field-proven protocols for the sequential synthesis of a core scaffold analogous to potent MEK inhibitors like Trametinib. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic strategies in kinase inhibitor discovery.

The Strategic Imperative: Why this compound?

The design of effective kinase inhibitors requires the precise assembly of molecular fragments that can interact with specific regions of the ATP-binding pocket.[4][6] The precursor, this compound, is an exemplary tool for this purpose due to its inherent, pre-encoded synthetic roadmap.

The Principle of Differential Reactivity

The synthetic utility of this precursor is rooted in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The bond dissociation energies follow a clear hierarchy, leading to a predictable order of reaction.[7][8][9]

  • Carbon-Iodine (C-I): The weakest and most reactive bond. It is highly susceptible to oxidative addition by a Pd(0) catalyst, making it the preferred site for the first coupling reaction under mild conditions.[9][10]

  • Carbon-Bromine (C-Br): Stronger than C-I, this bond requires more forcing conditions (e.g., higher temperatures, stronger ligands) to react. This allows it to remain intact during the initial C-I functionalization.[7][10]

  • Carbon-Fluorine (C-F): The strongest of the carbon-halogen bonds, it is generally inert to the conditions used for C-I and C-Br coupling, serving as a stable structural and electronic element in the final inhibitor.

This reactivity gradient (I > Br >> F) is not a limitation but a strategic advantage, enabling a vectorial and highly controlled approach to molecular construction.

The Role of the Fluoro and Phenol Groups

The ortho-fluoro and hydroxyl substituents are not passive components. The fluorine atom can act as a hydrogen bond acceptor, a common interaction in kinase hinge-binding motifs, and it modulates the electronic properties of the aromatic ring.[11] The phenolic hydroxyl provides a critical hydrogen bond donor/acceptor site and serves as a handle for further derivatization or cyclization into heterocyclic scaffolds common in many approved inhibitors.[12]

G StartNode This compound Reaction1 Mild Pd-Catalysis (e.g., Sonogashira) StartNode->Reaction1 Intermediate1 Mono-functionalized Intermediate (C-I reacted, C-Br intact) Reaction1->Intermediate1 Step 1: Selective C-I Coupling Reaction2 Forcing Pd-Catalysis (e.g., Suzuki) Intermediate1->Reaction2 Product Di-functionalized Phenol Scaffold Reaction2->Product Step 2: C-Br Coupling

Caption: Sequential functionalization strategy using this compound.

Application Case Study: Synthesis of a MEK Inhibitor Core Scaffold

To illustrate the practical application of this precursor, we present a step-by-step methodology for constructing a di-substituted aryl amine, a key intermediate in the synthesis of Trametinib and other MEK inhibitors.[13][14][15] This workflow is designed to be self-validating, with clear checkpoints for monitoring reaction progress and selectivity.

Overall Synthetic Workflow

The multi-step synthesis involves an initial selective Sonogashira coupling at the iodine position, followed by a Suzuki coupling at the bromine position, and concluding with a nucleophilic aromatic substitution to install the final amine fragment.

G Start Start This compound Step1 Protocol 1: Sonogashira Coupling Reactant: Phenylacetylene Catalyst: PdCl₂(PPh₃)₂ / CuI Start->Step1 Int1 Intermediate 1 4-Bromo-2-fluoro-6-(phenylethynyl)phenol Step1->Int1 Step2 Protocol 2: Suzuki Coupling Reactant: Pyrimidine-boronic acid Catalyst: Pd(PPh₃)₄ Int1->Step2 Int2 Intermediate 2 Di-substituted Phenol Step2->Int2 Step3 Protocol 3: Scaffold Completion Reactant: N-(3-aminophenyl)acetamide Conditions: SₙAr Int2->Step3 Final Final Product Kinase Inhibitor Scaffold Step3->Final

Caption: Experimental workflow for the synthesis of a kinase inhibitor scaffold.

Protocol 1: Selective Sonogashira Coupling at the C-4 Iodine Position

This protocol leverages the high reactivity of the C-I bond to selectively install an alkyne moiety, a common element in kinase inhibitor design for probing hydrophobic pockets.

  • Objective: To synthesize 4-bromo-2-fluoro-6-(phenylethynyl)phenol with high selectivity.

  • Causality: A palladium/copper co-catalyst system is employed under mild, anhydrous conditions.[16] The copper(I) iodide is essential for activating the terminal alkyne, while the palladium catalyst facilitates the coupling with the aryl iodide. The mild conditions (room temperature to slightly elevated) are insufficient to activate the more robust C-Br bond.[17][18]

Step-by-Step Methodology:

  • To a dry, argon-purged flask, add this compound (1.0 eq).

  • Add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq).

  • Dissolve the solids in anhydrous, degassed THF and triethylamine (Et₃N, 3:1 v/v).

  • Add phenylacetylene (1.1 eq) dropwise via syringe.

  • Stir the reaction at room temperature for 12-16 hours.

  • Checkpoint (Self-Validation): Monitor the reaction progress by TLC or LC-MS. The starting material should be consumed, and a new, less polar spot corresponding to the mono-coupled product should appear. There should be minimal to no evidence of a di-coupled product.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude material by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Suzuki-Miyaura Coupling at the C-6 Bromine Position

With the more reactive iodine site functionalized, we now target the C-Br bond using more forcing conditions to introduce a heterocyclic hinge-binding element.

  • Objective: To synthesize the di-substituted phenol by coupling the product from Protocol 1 with an appropriate boronic acid or ester.

  • Causality: A more robust catalyst like Pd(PPh₃)₄ is used in conjunction with a base (e.g., K₂CO₃ or Cs₂CO₃) and higher temperatures (80-100 °C).[7][19] These conditions provide the necessary activation energy to facilitate the oxidative addition of the palladium catalyst to the stronger C-Br bond.[10]

Step-by-Step Methodology:

  • In a microwave vial or sealed tube, combine 4-bromo-2-fluoro-6-(phenylethynyl)phenol (1.0 eq), the desired arylboronic acid (e.g., pyrimidine-5-boronic acid, 1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a 2M aqueous solution of K₂CO₃ (3.0 eq).

  • Add a degassed solvent system, such as a 4:1 mixture of Dioxane/H₂O.

  • Seal the vessel and heat the mixture to 100 °C for 4-12 hours, or until the reaction is complete.

  • Checkpoint (Self-Validation): Monitor by LC-MS. The primary signal should correspond to the desired di-substituted product, with complete consumption of the mono-bromo starting material.

  • Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to afford the di-substituted phenol scaffold.

From Scaffold to Inhibitor: Structural Rationale

The synthesized scaffold is not arbitrary; its features are designed to interact with the conserved architecture of the kinase ATP-binding site.

  • Hinge Interaction: The heterocyclic moiety introduced via Suzuki coupling is positioned to form critical hydrogen bonds with the backbone amides of the kinase "hinge" region, which connects the N- and C-lobes of the kinase.[20][21]

  • Hydrophobic Pockets: The group installed at the former iodine position can extend into adjacent hydrophobic regions. For Type II inhibitors, which bind to the inactive "DFG-out" conformation, this group can occupy the allosteric back pocket, enhancing selectivity.[22][23][24]

  • Gatekeeper Access: The fluorine atom can influence the conformation of the scaffold, potentially allowing it to access regions near the "gatekeeper" residue, a key determinant of inhibitor selectivity.[20]

G cluster_0 Kinase ATP Site cluster_1 Inhibitor Scaffold Hinge Hinge Region (Backbone Amides) HydrophobicPocket Hydrophobic Pocket BackPocket Allosteric Back Pocket (DFG-out) Gatekeeper Gatekeeper Residue Core Heterocycle Core->Hinge H-Bonds Phenol Phenol-F Phenol->Hinge H-Bond Phenol->Gatekeeper Steric/Electronic Interaction Alkyne Alkyne Group Alkyne->HydrophobicPocket van der Waals Alkyne->BackPocket (Type II)

Caption: Hypothetical binding mode of the synthesized scaffold in a kinase active site.

Quantitative Data Summary

The following table provides expected outcomes for the key synthetic transformations described. Yields are representative and may vary based on the specific coupling partners and optimization of reaction conditions.

StepReaction TypeKey ReagentsProductExpected Yield (%)Purity (LC-MS)
1SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N4-Bromo-2-fluoro-6-(phenylethynyl)phenol75-90%>95%
2Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Di-substituted Phenol Scaffold60-85%>95%

Conclusion

This compound is a powerful and versatile precursor for the construction of kinase inhibitor scaffolds. Its well-defined halogen reactivity hierarchy enables chemists to perform selective, sequential cross-coupling reactions in a controlled and predictable manner. By following the detailed protocols and understanding the chemical rationale outlined in this guide, researchers can efficiently assemble complex molecular architectures tailored for potent and selective kinase inhibition, thereby accelerating the drug discovery process.

References

  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. Benchchem.
  • Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Journal of Biological Chemistry.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
  • Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. PubMed Central.
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-iodophenol. Benchchem.
  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase St
  • Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. MDPI.
  • Kinome Profiling. Oncolines B.V..
  • Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. PubMed Central.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
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  • C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. PMC.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. NIH.
  • Profiling Data &Kinome Plot of 60 FDA Approved Kinase Inhibitors. Carna Bio USA Inc.
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • Laboratory-scale synthesis of trametinib (55).
  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. NIH.
  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase St
  • A Technical Guide to the Synthesis and Purification of Trametinib-13C,d3 for Laboratory Applic
  • Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. Benchchem.
  • Method for synthesizing trametinib key intermediate.
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  • trametinib. New Drug Approvals.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applic
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Amino-2,6-difluorophenol Hydrochloride. Benchchem.
  • Applications in Medicinal Chemistry for Kinase Inhibitors: Applic
  • Nonpolar Biphasic Catalysis: Sonogashira and Suzuki Coupling of Aryl Bromides and Chlorides.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • 4-Bromo-2-chloro-6-iodophenol. PubChem.
  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry (RSC Publishing).
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mut
  • Identification of novel cyclin-dependent kinase 4/6 inhibitors
  • A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Publishing.
  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. NIH.

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Application Notes and Protocols: 4-Bromo-2-fluoro-6-iodophenol in the Synthesis of Organometallic Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Multi-Halogenated Phenols in Catalyst Design

In the landscape of modern catalysis, the rational design of ligands and precursors is paramount to achieving high efficiency, selectivity, and stability in organometallic catalysts.[1][2] 4-Bromo-2-fluoro-6-iodophenol emerges as a uniquely versatile precursor for the synthesis of sophisticated organometallic complexes. Its distinct trifunctional halogen substitution pattern on a phenolic backbone offers a powerful platform for programmed, site-selective modifications.

The carbon-iodine (C-I) bond, being the most labile, provides a primary reactive site for oxidative addition in cross-coupling reactions.[3] This is followed in reactivity by the carbon-bromine (C-Br) bond, allowing for sequential and controlled functionalization. The chemically robust carbon-fluorine (C-F) bond and the nucleophilic hydroxyl group offer further opportunities for tailoring the steric and electronic properties of the resulting catalyst. This multi-leveled reactivity allows for the construction of complex, multifunctional ligands and catalysts from a single, readily available starting material.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the unique chemical attributes of this compound in the synthesis of novel organometallic catalysts. We will explore detailed protocols for the preparation of palladium, rhodium, and gold-based catalytic systems, underpinned by mechanistic insights and practical considerations.

PART 1: Synthesis of a Palladium(II) Pincer-Type Catalyst Precursor

Pincer ligands are a class of tridentate ligands that are highly valued in catalysis for their ability to confer exceptional stability and reactivity to the metal center. The unique substitution pattern of this compound allows for a stepwise approach to the synthesis of a novel P,O,P-type pincer ligand and its subsequent palladation.

Protocol 1: Synthesis of a Diphosphine-Functionalized Phenol via Selective Cross-Coupling

This protocol details the selective Sonogashira coupling at the iodine position, followed by a secondary coupling or functionalization at the bromine position to introduce phosphine moieties.

Step 1: Selective Sonogashira Coupling at the C-I Bond

This initial step leverages the higher reactivity of the C-I bond compared to the C-Br bond to selectively introduce an alkyne handle.

  • Reaction Scheme:

    • This compound + Trimethylsilylacetylene --(PdCl₂(PPh₃)₂, CuI, Et₃N)--> 4-bromo-2-fluoro-6-((trimethylsilyl)ethynyl)phenol

  • Materials:

    • This compound (1.0 eq)

    • Trimethylsilylacetylene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (0.02 eq)

    • Copper(I) iodide (0.04 eq)

    • Triethylamine (Et₃N) (3.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF, followed by triethylamine.

    • Slowly add trimethylsilylacetylene to the stirred solution at room temperature.

    • Heat the reaction mixture to 50 °C and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Desilylation and Introduction of Phosphine Moieties

The trimethylsilyl protecting group is removed, and the terminal alkyne is then used to introduce diphenylphosphine groups.

  • Reaction Scheme:

    • 4-bromo-2-fluoro-6-((trimethylsilyl)ethynyl)phenol --(K₂CO₃, MeOH)--> 4-bromo-2-fluoro-6-ethynylphenol

    • 4-bromo-2-fluoro-6-ethynylphenol + 2 eq. HP(Ph)₂ --(AIBN, Toluene)--> 4-bromo-2-fluoro-6-(1,2-bis(diphenylphosphino)ethyl)phenol

  • Materials:

    • Product from Step 1 (1.0 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Methanol (MeOH)

    • Diphenylphosphine (HP(Ph)₂) (2.2 eq)

    • Azobisisobutyronitrile (AIBN) (0.1 eq)

    • Toluene

  • Procedure:

    • Dissolve the silylated phenol in methanol and add potassium carbonate. Stir at room temperature until desilylation is complete (monitored by TLC).

    • Neutralize with dilute HCl and extract the product with ethyl acetate. Dry and concentrate to yield the terminal alkyne.

    • To the terminal alkyne dissolved in toluene, add diphenylphosphine and AIBN.

    • Heat the mixture at 80 °C under an inert atmosphere until the reaction is complete.

    • Cool the reaction and purify the resulting diphosphine-functionalized phenol by column chromatography under an inert atmosphere.

Step 3: Palladation to Form the Pincer Complex

The final step involves the reaction of the synthesized ligand with a palladium(II) salt to form the pincer complex.

  • Reaction Scheme:

    • 4-bromo-2-fluoro-6-(1,2-bis(diphenylphosphino)ethyl)phenol + Pd(OAc)₂ --> Palladium(II) Pincer Complex

  • Materials:

    • Diphosphine-functionalized phenol (1.0 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (1.0 eq)

    • Anhydrous acetonitrile

  • Procedure:

    • In a Schlenk flask, dissolve the diphosphine ligand in anhydrous acetonitrile.

    • Add palladium(II) acetate and stir the mixture at room temperature.

    • The formation of the complex is often indicated by a color change. Monitor the reaction by ³¹P NMR spectroscopy.

    • Upon completion, the solvent is removed under reduced pressure, and the resulting solid complex can be purified by recrystallization.

Visualization of the Synthetic Workflow

G A This compound B Selective Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, Et₃N) A->B C 4-bromo-2-fluoro-6-((trimethylsilyl)ethynyl)phenol B->C D Desilylation (K₂CO₃, MeOH) C->D E 4-bromo-2-fluoro-6-ethynylphenol D->E F Hydrophosphination (HP(Ph)₂, AIBN) E->F G Diphosphine Ligand F->G H Palladation (Pd(OAc)₂) G->H I Palladium(II) Pincer Complex H->I

Caption: Synthetic workflow for the preparation of a Palladium(II) pincer complex.

PART 2: Proposed Synthesis of a Rhodium(III) Catalyst for C-H Activation

Rhodium(III) catalysts are powerful tools for C-H activation and functionalization.[4][5][6][7] The following proposed protocol outlines a plausible route to a rhodium(III) complex using this compound as a precursor to a bidentate ligand.

Protocol 2: Synthesis of a Bidentate N,O-Ligand and Rhodium Complexation

This protocol involves the introduction of a nitrogen-containing directing group, followed by complexation with a rhodium precursor.

Step 1: Synthesis of an N-Phenoxyacetamide Directing Group

  • Reaction Scheme:

    • This compound + 2-chloro-N-phenylacetamide --(K₂CO₃, DMF)--> 2-((4-bromo-2-fluoro-6-iodophenyl)oxy)-N-phenylacetamide

  • Materials:

    • This compound (1.0 eq)

    • 2-chloro-N-phenylacetamide (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound in DMF, add potassium carbonate and stir for 15 minutes.

    • Add 2-chloro-N-phenylacetamide and heat the mixture to 70 °C.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Step 2: Rhodium(III) Complexation

  • Reaction Scheme:

    • 2-((4-bromo-2-fluoro-6-iodophenyl)oxy)-N-phenylacetamide + [Cp*RhCl₂]₂ --(AgSbF₆, DCE)--> Cationic Rh(III) Complex

  • Materials:

    • N-Phenoxyacetamide ligand (2.0 eq)

    • [Cp*RhCl₂]₂ (1.0 eq)

    • Silver hexafluoroantimonate (AgSbF₆) (4.0 eq)

    • 1,2-Dichloroethane (DCE)

  • Procedure:

    • In a glovebox, combine the N-phenoxyacetamide ligand, [Cp*RhCl₂]₂, and AgSbF₆ in a Schlenk tube.

    • Add anhydrous DCE and stir the mixture at room temperature.

    • The reaction progress can be monitored by ¹H NMR spectroscopy.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove silver chloride.

    • The solvent is removed under reduced pressure to yield the cationic rhodium(III) complex.

Visualization of the Proposed Rhodium Catalyst Synthesis

G A This compound B Williamson Ether Synthesis (2-chloro-N-phenylacetamide, K₂CO₃) A->B C N,O-Bidentate Ligand Precursor B->C D Complexation with [Cp*RhCl₂]₂ (AgSbF₆, DCE) C->D E Cationic Rhodium(III) Complex D->E

Caption: Proposed synthetic route to a Rhodium(III) C-H activation catalyst.

PART 3: Green Synthesis of Gold Nanoparticles Catalyzed by a Phenolic Precursor

Gold nanoparticles (AuNPs) are widely used as catalysts in various organic transformations.[2][8][9][10] Phenolic compounds can act as both reducing and capping agents in the green synthesis of AuNPs.[2][8] This protocol describes a method for preparing AuNPs using this compound.

Protocol 3: Synthesis of Gold Nanoparticles
  • Reaction Scheme:

    • HAuCl₄ + this compound --(Heat, H₂O)--> AuNPs capped with oxidized phenol

  • Materials:

    • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

    • This compound

    • Deionized water

  • Procedure:

    • Prepare a 1 mM aqueous solution of HAuCl₄.

    • Prepare a 10 mM aqueous solution of this compound (gentle heating may be required for dissolution).

    • In a flask, heat the HAuCl₄ solution to boiling.

    • To the boiling solution, rapidly add the this compound solution with vigorous stirring.

    • A color change from yellow to ruby red indicates the formation of AuNPs.

    • Continue heating and stirring for 15-20 minutes.

    • Allow the solution to cool to room temperature. The resulting colloidal suspension of AuNPs can be used directly for catalytic applications.

Characterization Data for Synthesized Catalysts
Catalyst TypePrecursorMetal CenterProposed Analytical Techniques
Pincer ComplexThis compoundPalladium¹H NMR, ¹³C NMR, ³¹P NMR, Mass Spectrometry, X-ray Crystallography
C-H Activation CatalystThis compoundRhodium¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry
NanoparticlesThis compoundGoldUV-Vis Spectroscopy, Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS)
Visualization of Catalytic Application Logic

G cluster_0 Precursor cluster_1 Catalyst Synthesis cluster_2 Catalytic Applications A This compound B Palladium Pincer Catalyst A->B C Rhodium C-H Activation Catalyst A->C D Gold Nanoparticles A->D E Cross-Coupling Reactions B->E F C-H Functionalization C->F G Reduction/Oxidation Reactions D->G

Caption: Logical flow from precursor to catalyst synthesis and application.

Conclusion and Future Outlook

This compound represents a powerful and underexplored building block for the synthesis of advanced organometallic catalysts. The strategic arrangement of its halogen atoms allows for a high degree of control in the step-wise construction of complex ligand architectures. The protocols outlined in this application note provide a foundational framework for the development of novel palladium, rhodium, and gold catalysts. Further exploration into the catalytic activity of these and other related complexes will undoubtedly open new avenues in organic synthesis, materials science, and drug discovery.

References

  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. Benchchem.
  • Palladium - Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis of Polysubstituted Phenols by Rhodium‐Catalyzed C−H/Diazo Coupling and Tandem Annulation.
  • Synthesis and Characterization of Novel Organometallic Compounds for Catalytic Applic
  • Chemodivergent assembly of ortho-functionalized phenols with tunable selectivity via rhodium(III)
  • Effect of Phenolic Compounds on the Synthesis of Gold Nanoparticles and Its Catalytic Activity in the Reduction of Nitro Compounds. PMC - NIH.
  • Organometallic Fluoro Complexes.
  • Synthesis of gold nanoparticles using phenolic acids and its application in catalysis.
  • Heterogeneous Gold Catalysis:
  • Green Synthesis of Gold Nanoparticles for Catalytic Reduction of 4-Nitrophenol and Methylene Blue for Sustainable Development. SCIEPublish.
  • Synthesis of Supported Palladium C
  • Gold(I)‐catalyzed phenol synthesis.
  • Rhodium-catalyzed rapid synthesis of substituted phenols from cyclobutenones and alkynes or alkenes via C–C bond cleavage. Sci-Hub.
  • 2025 – Organometallic synthesis and c
  • Successful Synthesis of Artificial Rhodium (Press Release). SPring-8 Web Site.
  • Crucial role of palladium(0/ii) catalysts in the synthesis of multi-resonance thermally activated delayed fluorescence emitters. Organic Chemistry Frontiers (RSC Publishing).
  • Organometallic Anticancer Compounds. PMC - PubMed Central - NIH.
  • Recent Developments in Rh Heterogeneous C
  • Synthesis and catalytic application of organo‐functionalized MCM‐41 catalyst are reviewed.
  • Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. PMC - NIH.
  • 2-bromo-6-fluoro-4-iodophenol (C6H3BrFIO). PubChemLite.
  • 1643916-44-2|4-Bromo-2,3-difluoro-6-iodophenol|BLD Pharm.
  • CAS 1228093-50-2 | this compound. Halochem.
  • 2-Bromo-4-chloro-6-iodophenol | C6H3BrClIO | CID 19935917. PubChem.
  • 4-Bromo-2-chloro-6-iodophenol | C6H3BrClIO | CID 19935923. PubChem.

Sources

Application Notes & Protocols: 4-Bromo-2-fluoro-6-iodophenol as a Strategic Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Multi-Halogenated Phenols in Drug Discovery

In the landscape of modern medicinal chemistry, the precise construction of complex molecular architectures is paramount. Pharmaceutical intermediates serve as the foundational scaffolds upon which the nuanced functionalities of active pharmaceutical ingredients (APIs) are built. Among these, halogenated phenols are a critical class of building blocks, prized for their versatile reactivity and their ability to modulate the physicochemical properties of drug candidates, such as lipophilicity, metabolic stability, and binding affinity. The strategic incorporation of halogen atoms can significantly influence a molecule's interaction with biological targets.

This application note focuses on 4-bromo-2-fluoro-6-iodophenol (CAS No: 1228093-50-2), a triply substituted phenol that offers a remarkable degree of synthetic flexibility. The distinct electronic environments and bond dissociation energies of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds provide a platform for highly regioselective, sequential cross-coupling reactions. This allows for the controlled, stepwise introduction of diverse chemical moieties, a crucial capability in the synthesis of complex pharmaceutical intermediates, particularly in the realm of kinase inhibitors.

Core Concept: Regioselectivity in Palladium-Catalyzed Cross-Coupling

The utility of this compound is fundamentally rooted in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is:

C–I > C–Br > C–Cl > C–F

This trend is inversely correlated with the bond dissociation energy of the carbon-halogen bond. The weaker C-I bond undergoes oxidative addition to a Pd(0) catalyst much more readily than the stronger C-Br bond. This substantial reactivity difference is the cornerstone of its application, enabling chemists to selectively functionalize the iodo-substituted position while leaving the bromo-substituted position intact for a subsequent, different coupling reaction.

This selective, one-pot sequential functionalization is a powerful strategy for streamlining synthetic routes, reducing purification steps, and improving overall efficiency in the construction of complex molecules.

Mechanism Deep Dive: The Oxidative Addition Step

The selectivity of the initial cross-coupling reaction is determined by the first, and often rate-limiting, step of the catalytic cycle: oxidative addition. In this step, the Pd(0) catalyst inserts into the carbon-halogen bond. For this compound, there is a strong kinetic preference for the oxidative addition to occur at the C-I bond.

Two primary mechanistic pathways are considered for oxidative addition: a three-centered concerted mechanism and a more polar nucleophilic displacement (SNAr-like) mechanism. The preferred pathway can be influenced by the choice of ligand on the palladium catalyst, the solvent, and the electronic properties of the substrate. Regardless of the precise pathway, the lower energy barrier for the cleavage of the C-I bond ensures a high degree of regioselectivity for the initial coupling at the 6-position.

dot graph "Oxidative_Addition_Selectivity" { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Substrate [label="this compound\n+ Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; TS_I [label="Transition State\n(C-I Cleavage)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; TS_Br [label="Transition State\n(C-Br Cleavage)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_I [label="Ar-Pd(II)(I)L2 Intermediate\n(Major Pathway)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Br [label="Ar-Pd(II)(Br)L2 Intermediate\n(Minor Pathway)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Substrate -> TS_I [label="Lower Energy Barrier\n(Favored)", color="#34A853"]; Substrate -> TS_Br [label="Higher Energy Barrier\n(Disfavored)", color="#EA4335"]; TS_I -> Product_I [color="#34A853"]; TS_Br -> Product_Br [color="#EA4335"]; } dot Figure 1: Energy profile diagram illustrating the preferential oxidative addition of Pd(0) to the C-I bond over the C-Br bond due to a lower activation energy barrier.

Application Example: Synthesis of a Benzimidazole Intermediate for PI3Kβ Inhibitors

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions, and their dysregulation is implicated in cancer and inflammatory diseases. Consequently, the development of selective PI3K inhibitors is a major focus in pharmaceutical research. One such inhibitor is GSK2636771, a potent and selective PI3Kβ inhibitor. A key structural motif in many kinase inhibitors, including potentially those related to GSK2636771, is the benzimidazole core.

This compound is an ideal starting material for the synthesis of a key intermediate, 4-bromo-6-fluoro-1H-benzo[d]imidazole (CAS 1245642-98-1) , which can then be further elaborated to construct complex kinase inhibitors. The following proposed synthetic route leverages the regioselective reactivity of the starting phenol.

dot graph "Synthetic_Workflow" { layout="dot"; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="this compound"]; Step1 [label="Step 1: Sonogashira Coupling\n(Selective at C-I)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="4-Bromo-2-fluoro-6-(alkynyl)phenol"]; Step2 [label="Step 2: Suzuki Coupling\n(at C-Br)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="4-Aryl-2-fluoro-6-(alkynyl)phenol"]; Step3 [label="Further Elaboration\n(e.g., to Benzimidazole Intermediate)"]; Final [label="Kinase Inhibitor Scaffold"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Final; } dot Figure 2: A generalized workflow for the sequential functionalization of this compound to generate complex scaffolds for kinase inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective functionalization of this compound. These should be regarded as starting points and may require optimization based on the specific coupling partners used.

Protocol 1: Regioselective Sonogashira Coupling (at the 6-position)

This protocol details the selective coupling of a terminal alkyne at the C-I bond, leaving the C-Br bond intact for subsequent reactions.

Table 1: Reagents and Conditions for Regioselective Sonogashira Coupling

Reagent/ParameterConditionMolar Equiv.Notes
Starting Material This compound1.0---
Alkyne e.g., Phenylacetylene1.1 - 1.2Can be varied based on alkyne reactivity.
Palladium Catalyst PdCl₂(PPh₃)₂2-5 mol%Bis(triphenylphosphine)palladium(II) dichloride.
Copper Co-catalyst CuI4-10 mol%Copper(I) iodide is crucial for the Sonogashira reaction.
Base Triethylamine (Et₃N)Solvent/Co-solventShould be anhydrous and deoxygenated.
Solvent Tetrahydrofuran (THF), Anhydrous------
Temperature Room Temperature to 60 °C---Milder temperatures favor higher selectivity.
Atmosphere Inert (Argon or Nitrogen)---Essential to prevent catalyst degradation.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous THF and anhydrous triethylamine via syringe.

  • Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.

  • Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-8 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst residues, washing with ethyl acetate.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-bromo-2-fluoro-6-(alkynyl)phenol.

Protocol 2: Sequential Suzuki-Miyaura Coupling (at the 4-position)

This protocol outlines the subsequent coupling of an arylboronic acid at the remaining C-Br bond of the product from Protocol 1.

Table 2: Reagents and Conditions for Sequential Suzuki-Miyaura Coupling

Reagent/ParameterConditionMolar Equiv.Notes
Starting Material 4-Bromo-2-fluoro-6-(alkynyl)phenol1.0Product from Protocol 1.
Boronic Acid e.g., Phenylboronic Acid1.2 - 1.5Can be varied.
Palladium Catalyst Pd(PPh₃)₄3-5 mol%Tetrakis(triphenylphosphine)palladium(0).
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0Anhydrous potassium or cesium carbonate.
Solvent 1,4-Dioxane/Water (4:1)---Solvents should be deoxygenated.
Temperature 80 - 100 °C---Higher temperature is needed for C-Br activation.
Atmosphere Inert (Argon or Nitrogen)---Maintain an inert atmosphere throughout.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add the 4-bromo-2-fluoro-6-(alkynyl)phenol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the deoxygenated solvent system (1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Once complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final di-substituted product.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its well-differentiated halogen substituents allow for predictable and highly regioselective sequential cross-coupling reactions, providing an efficient route to intricate molecular scaffolds. The protocols outlined herein for Sonogashira and Suzuki-Miyaura couplings serve as a robust foundation for researchers and drug development professionals to construct novel compounds, particularly in the pursuit of targeted therapies such as kinase inhibitors. The ability to perform these transformations in a sequential, and often one-pot, manner underscores the strategic advantage of using such multi-functionalized intermediates in streamlining the drug discovery pipeline.

References

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).

Application Notes and Protocols for the Utilization of 4-Bromo-2-fluoro-6-iodophenol in the Synthesis of Advanced Materials for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Polysubstituted Phenols in OLED Material Synthesis

The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the innovation in molecular design and synthesis of novel organic materials. These materials form the core of OLED devices, dictating their efficiency, color purity, and operational lifetime. Within the vast landscape of organic synthesis, polysubstituted aromatic compounds serve as critical building blocks, offering a versatile platform for constructing complex molecular architectures. 4-Bromo-2-fluoro-6-iodophenol is a trifunctionalized phenol that presents a unique and powerful tool for the synthetic chemist. Its distinct arrangement of a hydroxyl group and three different halogen atoms (iodine, bromine, and fluorine) on a benzene ring allows for a programmed, sequential approach to molecular elaboration. This guide provides a comprehensive overview of the strategic application of this compound in the synthesis of materials for OLEDs, with a particular focus on precursors for Thermally Activated Delayed Fluorescence (TADF) emitters, hole-transporting materials (HTMs), and electron-transporting materials (ETMs).

The judicious placement of the iodo, bromo, and fluoro substituents, in descending order of their reactivity in palladium-catalyzed cross-coupling reactions (I > Br > Cl >> F), enables chemists to perform selective and sequential functionalization. This hierarchical reactivity is the cornerstone of the synthetic strategies outlined in this document. The phenolic hydroxyl group adds another layer of synthetic versatility, allowing for its conversion into other functional groups or its use as a directing group.

Core Properties and Reactivity of this compound

The synthetic utility of this compound is rooted in the distinct chemical properties of its functional groups.

PropertyDescription
Molecular Formula C₆H₃BrFIO
Molecular Weight 316.89 g/mol
CAS Number 1228093-50-2
Reactivity of Halogens The carbon-iodine (C-I) bond is the most labile and readily undergoes oxidative addition to a palladium(0) catalyst, making it the primary site for initial cross-coupling reactions. The carbon-bromine (C-Br) bond is less reactive and can be targeted in a subsequent step under more forcing conditions. The carbon-fluorine (C-F) bond is generally inert to these conditions, providing a stable substituent that can influence the electronic properties of the final molecule.
Phenolic Hydroxyl Group The -OH group is acidic and can be deprotonated to form a phenoxide, which can be used in nucleophilic substitution reactions (e.g., Williamson ether synthesis). It can also be converted to a triflate (-OTf), a highly effective leaving group for cross-coupling reactions.

This differential reactivity allows for a "step-wise" construction of complex molecules, a critical advantage in the multi-step syntheses often required for advanced OLED materials.

Synthetic Strategies for OLED Material Scaffolds

The unique structure of this compound makes it an ideal precursor for a variety of OLED material scaffolds. The following sections outline hypothetical, yet scientifically grounded, synthetic pathways to key classes of OLED materials.

Synthesis of Donor-Acceptor Scaffolds for TADF Emitters

Thermally Activated Delayed Fluorescence (TADF) materials are a cornerstone of modern high-efficiency OLEDs.[1][2] Their design often relies on a donor-acceptor (D-A) architecture to achieve a small singlet-triplet energy splitting (ΔEST).[3] this compound can be strategically functionalized to introduce both donor and acceptor moieties.

A plausible synthetic route involves a sequential cross-coupling strategy. The most reactive C-I bond can be functionalized first, followed by the C-Br bond.

G cluster_0 Sequential Functionalization for D-A-D type Precursors A This compound B Step 1: Suzuki Coupling (Donor Introduction at C-I) A->B Arylboronic acid, Pd catalyst, Base C Intermediate 1 (Donor-functionalized phenol) B->C D Step 2: Buchwald-Hartwig Amination (Donor Introduction at C-Br) C->D Secondary amine (Donor), Pd catalyst, Base E Final D-A-D Precursor D->E F Step 3: Etherification/Further Modification (Acceptor Core Attachment) E->F Electrophilic Acceptor G Final TADF Emitter F->G

Caption: Synthetic workflow for a D-A-D type TADF precursor.

Synthesis of Hole-Transporting Materials (HTMs)

Hole-transporting materials are crucial for efficient charge injection and transport from the anode to the emissive layer. They are typically electron-rich compounds. This compound can be used to construct triarylamine-based HTMs, which are known for their excellent hole-transporting properties.

A sequential Buchwald-Hartwig amination can be employed to introduce multiple donor groups.

G cluster_1 Synthesis of Triarylamine-based HTM Precursors A This compound B Step 1: Buchwald-Hartwig Amination (at C-I) A->B Di-p-tolylamine, Pd(OAc)₂, P(t-Bu)₃, NaOtBu C Mono-aminated Intermediate B->C D Step 2: Buchwald-Hartwig Amination (at C-Br) C->D Carbazole, Pd₂(dba)₃, XPhos, K₃PO₄ E Di-aminated Phenol D->E F Step 3: O-Arylation E->F Aryl Halide, CuI, Base G Final HTM F->G

Caption: Proposed synthesis of a hole-transporting material.

Synthesis of Electron-Transporting Materials (ETMs)

Electron-transporting materials facilitate the injection and transport of electrons from the cathode. They are typically electron-deficient molecules. The phenolic hydroxyl group of this compound can be converted to an electron-withdrawing group, or the aromatic core can be coupled with electron-deficient heterocycles.

A strategy could involve converting the phenol to a triflate, followed by sequential Suzuki couplings with electron-deficient boronic esters.

G cluster_2 Synthesis of Electron-Transporting Material Precursors A This compound B Step 1: Triflation of Phenol A->B Tf₂O, Pyridine C Triflate Intermediate B->C D Step 2: Selective Suzuki Coupling (at C-I) C->D Pyridinylboronic acid, Pd(PPh₃)₄, K₂CO₃ E Mono-arylated Intermediate D->E F Step 3: Suzuki Coupling (at C-Br) E->F Pyrimidinylboronic acid, PdCl₂(dppf), Cs₂CO₃ G Final ETM F->G

Caption: Proposed synthesis of an electron-transporting material.

Detailed Experimental Protocols

The following protocols are representative procedures for the key transformations involving this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol describes the selective coupling of an arylboronic acid at the most reactive C-I position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings involving aryl iodides.[4]

  • Base: K₂CO₃ is a mild base suitable for this transformation and is soluble in the aqueous phase of the solvent system.

  • Solvent: A mixture of dioxane and water is effective for dissolving both the organic substrates and the inorganic base. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

  • Temperature: The reaction is heated to promote the catalytic cycle, but milder conditions are used to favor selective reaction at the C-I bond.

Protocol 2: Sequential Buchwald-Hartwig Amination at the C-Br Position

This protocol is designed for the amination of the C-Br bond of a mono-functionalized derivative of this compound.

Materials:

  • Mono-arylated or mono-aminated bromo-phenol intermediate (1.0 equiv)

  • Secondary amine (e.g., carbazole, diphenylamine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Toluene or 1,4-Dioxane (anhydrous and degassed)

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox or under a stream of argon, add the bromo-phenol intermediate, the secondary amine, Pd₂(dba)₃, XPhos, and K₃PO₄ to a dry Schlenk flask.

  • Add anhydrous, degassed toluene or 1,4-dioxane to the flask.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of less reactive aryl bromides.[5]

  • Base: K₃PO₄ is a strong, non-nucleophilic base suitable for this transformation.

  • Solvent: Anhydrous and oxygen-free conditions are critical for the stability and activity of the palladium catalyst.

  • Temperature: Higher temperatures are generally required to facilitate the oxidative addition of the less reactive C-Br bond.

Conclusion and Future Outlook

This compound represents a highly versatile and strategically valuable building block for the synthesis of advanced organic materials for OLEDs. Its unique pattern of halogen substitution allows for programmed, sequential functionalization through well-established palladium-catalyzed cross-coupling reactions. The protocols and synthetic strategies outlined in this guide, while based on established chemical principles, are intended to serve as a foundation for the development of novel TADF emitters, HTMs, and ETMs. The future development of materials derived from this precursor will likely focus on the synthesis of complex, multifunctional molecules with tailored photophysical and electronic properties, ultimately contributing to the next generation of high-performance OLED displays and lighting.

References

  • Uoyama, H., Goushi, K., Shizu, K., Nomura, H., & Adachi, C. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence. Nature, 492(7428), 234–238. [Link]

  • Braga, A. A. C., & Ujaque, G. (2013). The Suzuki-Miyaura cross-coupling reaction: A computational perspective on the mechanism. Accounts of Chemical Research, 46(11), 2548–2559. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Yang, Z., Mao, Z., Xie, Z., Zhang, Y., Liu, S., Zhao, J., Xu, J., Chi, Z., & Aldred, M. P. (2017). Recent advances in organic thermally activated delayed fluorescence materials. Chemical Society Reviews, 46(3), 915–1016. [Link]

  • Wong, M. Y., & Zysman-Colman, E. (2017). Purely Organic Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. Advanced Materials, 29(22), 1605444. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • PubChem. This compound. [Link]

  • Jenny Stanford Publishing. (2019). Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Devices. [Link]

  • RSC Publishing. (2018). Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • Adachi, C. (2014). Thermally activated delayed fluorescence: A new paradigm for organic light-emitting diodes. Japanese Journal of Applied Physics, 53(6S), 060101. [Link]

  • Iwasaki, T., & Kambe, N. (2013). Cross-Coupling Reactions of Phenol Derivatives. Topics in Current Chemistry, 346, 1-38. [Link]

  • Chan, C.-Y., Tanaka, H., Lee, Y.-T., Kim, J. J., & Adachi, C. (2021). Recent progress in blue thermally activated delayed fluorescence materials. Journal of Materials Chemistry C, 9(1), 4-33. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-2-fluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Bromo-2-fluoro-6-iodophenol (CAS 1228093-50-2). The unique polysubstituted and halogenated nature of this phenol presents specific challenges in isolating the desired product from reaction byproducts and starting materials. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these purification challenges effectively.

Troubleshooting Guides

This section addresses specific issues encountered during the purification of this compound, providing causal analysis and actionable solutions.

Issue 1: Poor Separation During Flash Column Chromatography

Question: My column chromatography runs are resulting in poor separation between my desired product (this compound) and closely-eluting impurities. The collected fractions are cross-contaminated. What's going wrong?

Answer: Poor separation of halogenated phenols is a common issue due to the similar polarities of the target compound and its related impurities.[1][2] The problem can typically be traced to several factors related to your methodology.

Possible Causes & Optimization Strategies:

  • Inappropriate Solvent System: The choice of eluent is critical for separating aromatic compounds with subtle polarity differences. A standard ethyl acetate/hexanes system may not provide sufficient resolution.[1]

    • Solution: Conduct a thorough solvent screen using Thin-Layer Chromatography (TLC). Test various solvent systems to find the one that maximizes the difference in retention factor (ΔRf) between your product and impurities. Consider systems incorporating dichloromethane or toluene, which can introduce different selectivity for aromatic compounds.[1] A good starting point is a gradient of hexane and ethyl acetate.[3]

  • Silica Gel Acidity: Phenolic compounds can streak or, in some cases, decompose on standard, slightly acidic silica gel, leading to broad peaks and poor separation.[1]

    • Solution: Deactivate the silica gel by preparing a slurry with your non-polar eluent containing 0.5-1% triethylamine (Et₃N) before packing the column. Alternatively, use a neutral stationary phase like alumina.

  • Sample Overloading: Loading too much crude material onto the column is a frequent cause of peak broadening and co-elution.[1]

    • Solution: Maintain a high ratio of silica gel to crude product. A general guideline is a ratio of at least 50:1 (w/w). For very difficult separations, this ratio may need to be increased to 100:1.

  • Co-elution of Isomers: If the iodination of the precursor, 4-Bromo-2-fluorophenol, is not perfectly regioselective, you may have isomeric impurities, such as 2-Bromo-4-fluoro-6-iodophenol, which can be exceptionally difficult to separate.

    • Solution: For challenging isomeric separations, a very slow, shallow gradient and a longer column can improve resolution. If this fails, preparative High-Performance Liquid Chromatography (HPLC) is the recommended alternative.[4][5]

Experimental Protocol: TLC Solvent System Screening

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a single TLC plate, spot the crude mixture in multiple lanes.

  • Develop each lane in a different solvent system. Good test systems include varying ratios of Hexane:Ethyl Acetate, Hexane:Dichloromethane, and Toluene:Ethyl Acetate.[6]

  • Visualize the plate under UV light (254 nm).

  • Select the solvent system that shows the largest separation between the spot corresponding to the desired product and any impurity spots. The ideal system will place the product Rf at approximately 0.25-0.35 for optimal column separation.[7]

Issue 2: Product Oiling Out or Failing to Crystallize During Recrystallization

Question: I'm attempting to purify my solid product by recrystallization, but it's precipitating as an oil or failing to crystallize altogether. How can I induce the formation of pure crystals?

Answer: "Oiling out" occurs when a compound precipitates from a solution above its melting point or when its solubility is too high in the chosen solvent. The presence of impurities can also significantly inhibit crystal lattice formation.[3][8]

Possible Causes & Optimization Strategies:

  • Incorrect Solvent Choice: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8]

    • Solution: Systematically test solvents. For polyhalogenated phenols, good candidates include hexanes, ethanol, methanol, or solvent pairs like ethanol/water or dichloromethane/hexanes.[1] The goal is to find a system where the crude material dissolves completely when hot but becomes insoluble upon slow cooling.

  • Solution is Supersaturated or Cooling Too Rapidly: If the solution is too concentrated or cooled too quickly, the product will crash out of solution rapidly, trapping impurities and forming an oil or microcrystals instead of a pure lattice.[1][8]

    • Solution: Use a larger volume of hot solvent to ensure the solution is not oversaturated. Allow the flask to cool slowly on the benchtop to room temperature before moving it to an ice bath. Rapid cooling in an ice bath should only be done after slow cooling has failed to produce crystals.

  • High Impurity Load: Significant amounts of impurities can disrupt the crystallization process through colligative properties (freezing point depression) and by interfering with crystal lattice formation.

    • Solution: If the crude product is very impure, perform a rapid "plug" filtration through a short column of silica gel first to remove baseline impurities. This partially purified material will be much more amenable to recrystallization.

  • Inducing Crystallization:

    • Seeding: Add a single, pure crystal of this compound to the cooled, supersaturated solution to act as a nucleation point.

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic imperfections in the glass can provide a surface for crystal nucleation.

Purification Workflow Overview

Purification_Workflow cluster_start Initial State cluster_final Final Product Crude Crude Reaction Mixture ColChrom Flash Column Chromatography Crude->ColChrom Primary Method Recryst Recrystallization Crude->Recryst For Solids TLC TLC Analysis ColChrom->TLC Fraction Analysis HPLC HPLC Purity Check ColChrom->HPLC Recryst->HPLC Purity Check TLC->ColChrom Optimize Eluent PureProduct Pure this compound HPLC->PureProduct Purity >98%? NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR->PureProduct Structure Confirmed? MS Mass Spectrometry MS->PureProduct MW Confirmed?

Caption: General workflow for purification and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of this compound?

A1: The impurities are largely dependent on the synthetic route, but a common synthesis involves the direct iodination of 4-Bromo-2-fluorophenol. Potential impurities include:

  • Unreacted Starting Material: 4-Bromo-2-fluorophenol (MW: 191.00 g/mol ).[9]

  • Isomeric Starting Material: If the initial bromination of 2-fluorophenol was not completely regioselective, impurities like 2-Bromo-4-fluorophenol could be present and subsequently iodinated.[10][11]

  • Over-halogenated Products: While sterically hindered, the formation of di-iodinated species is possible under harsh conditions.

  • Dehalogenated Byproducts: Loss of iodine or bromine can occur, leading to compounds like 4-bromo-2-fluorophenol or 2-fluoro-6-iodophenol.

Compound Molecular Weight ( g/mol ) Notes
This compound (Product) 316.89 Target compound.
4-Bromo-2-fluorophenol191.00Common unreacted starting material.
2-Bromo-4-fluorophenol191.00Potential isomeric starting material.[11]
2,6-Dibromo-4-fluorophenol269.90Potential byproduct from initial bromination.[12]
4-Bromo-2,6-diiodophenol443.79Potential over-iodination product.

Q2: Which analytical techniques are best for confirming the purity and identity of the final product?

A2: A combination of techniques is essential for unambiguous confirmation:

  • NMR Spectroscopy: This is the most powerful tool for structural elucidation.

    • ¹H NMR: Will confirm the aromatic proton substitution pattern.

    • ¹³C NMR: Will show the correct number of carbon environments.

    • ¹⁹F NMR: A singlet will confirm the presence of the single fluorine atom.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight and elemental composition. The presence of one bromine atom and one iodine atom will give a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, which creates a distinctive M and M+2 peak pattern for any fragment containing bromine.[13][14]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis.[5] A reverse-phase C18 column with a mobile phase such as acetonitrile/water or methanol/water is a good starting point for method development for aromatic compounds.[4] Purity is determined by the area percentage of the main product peak.

  • Melting Point: A sharp, narrow melting point range is a good indicator of high purity for a crystalline solid.

Q3: Can I use Gas Chromatography (GC) to analyze my product?

A3: Yes, Gas Chromatography (GC) can be used, but with considerations. Phenols can exhibit poor peak shape (tailing) on some GC columns due to their acidic proton.[15][16] While direct analysis by GC-FID is possible, derivatization is often recommended to improve chromatography. The hydroxyl group can be converted to a less polar ether (e.g., a methyl or silyl ether), which typically results in sharper peaks and better resolution.[16] GC-MS is also an excellent tool for identifying volatile impurities.[15]

Q4: How do I choose between column chromatography and recrystallization?

A4: The choice depends on the scale of your reaction and the nature of your crude product.

Technique Pros Cons Best For...
Flash Column Chromatography High resolving power for complex mixtures; applicable to oils and solids.[2]Can be labor-intensive and time-consuming; uses large volumes of solvent; risk of compound decomposition on the stationary phase.[1]Complex crude mixtures with multiple components; purification of non-crystalline (oily) products.
Recrystallization Highly effective for removing small amounts of impurities; can be scaled up easily; yields very pure crystalline material.[1]Only works for solid compounds; requires finding a suitable solvent; can have lower recovery if the product has some solubility in the cold solvent.[8]Final purification step for solid products that are already >85-90% pure to achieve analytical grade purity.

Generally, for a new reaction, column chromatography is used first to isolate the product from a complex mixture. Recrystallization is then used as a final polishing step to obtain a highly pure, crystalline solid.

References

  • Magee, P. S., et al. (n.d.). Separation of Halogenated Phenols by Paper Chromatography. Analytical Chemistry. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Available at: [Link]

  • Morlock, G., & Schwack, W. (1996). Thin-layer Chromatographic Analysis of Phenols on TLC Aluminium Sheets RP-18 F(254s). Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Szepesy, L. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available at: [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Available at: [Link]

  • NIH. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Available at: [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Aktas, A. H. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Available at: [Link]

  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]

  • ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?. Available at: [Link]

  • NIST. (n.d.). Phenol, 4-bromo-. NIST WebBook. Available at: [Link]

  • Unknown. (n.d.). Separation of a mixture of phenols by thin layer chromatography (TLC). Available at: [Link]

  • SpectraBase. (n.d.). 4-Bromo-2-fluoro-6-nitrophenol - 13C NMR. Available at: [Link]

  • Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • EPA. (2007). Method 8041A: Phenols by Gas Chromatography. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloro-6-iodophenol. Available at: [Link]

  • MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Available at: [Link]

  • ResearchGate. (2015). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

  • PubChem. (n.d.). 2-bromo-6-fluoro-4-iodophenol. Available at: [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloro-6-iodophenol. Available at: [Link]

Sources

Technical Support Center: 4-Bromo-2-fluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-2-fluoro-6-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you anticipate and resolve common issues encountered during your experiments, ensuring the integrity and success of your synthetic routes.

Introduction to the Reactivity of this compound

This compound is a polyhalogenated aromatic compound with multiple reactive sites, making it a valuable building block in organic synthesis. The presence of three different halogens (iodine, bromine, and fluorine) and a hydroxyl group on the phenyl ring allows for a range of selective transformations. However, this complexity also presents unique challenges. Understanding the relative reactivity of these functional groups is paramount to controlling reaction outcomes and minimizing the formation of unwanted byproducts.

The primary application of this reagent is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The general order of reactivity for the carbon-halogen bonds in these reactions is C-I > C-Br >> C-F, which allows for selective functionalization at the iodine and bromine positions.[1][2] The ortho-hydroxyl and -fluoro groups significantly influence the electronic and steric environment of the reaction centers, which can be both beneficial and problematic.

Troubleshooting Guide: Common Byproducts and Solutions

This section addresses specific problems you may encounter during reactions with this compound, focusing on the identification and mitigation of common byproducts.

Problem 1: Formation of Dehalogenated Byproducts

Question: I am performing a Suzuki coupling reaction with this compound and an arylboronic acid, intending to react at the iodine position. However, I am observing significant amounts of 4-bromo-2-fluorophenol and/or 2-fluoro-6-iodophenol in my reaction mixture. What is causing this?

Answer:

You are observing byproducts resulting from hydrodehalogenation (or dehalogenation), a common side reaction in palladium-catalyzed cross-coupling reactions where a halogen atom is replaced by a hydrogen atom.[3] This occurs when the palladium(II) intermediate, formed after the oxidative addition of the aryl halide to the Pd(0) catalyst, undergoes a reductive pathway instead of the desired transmetalation and reductive elimination.

Root Causes and Solutions:

Cause Explanation Troubleshooting Protocol
Hydride Source The hydride can originate from the solvent (e.g., alcohols), the base (e.g., alkoxides), or trace amounts of water.[3]1. Solvent Selection: Use high-purity, anhydrous aprotic solvents such as 1,4-dioxane, toluene, or THF. Avoid protic solvents unless specifically required by the protocol.[4] 2. Base Selection: Employ anhydrous, non-nucleophilic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices to hydroxides or alkoxides.[4]
Ligand Choice The ligand influences the rates of the catalytic cycle steps. If reductive elimination is slow, competing side reactions like dehalogenation can become more prominent.1. Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other bulky biaryl phosphines can accelerate the desired reductive elimination, outcompeting the dehalogenation pathway.[3] 2. Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are also known to be effective at suppressing dehalogenation.[3]
Reaction Conditions Elevated temperatures and prolonged reaction times can increase the likelihood of side reactions.1. Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. 2. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.
Problem 2: Homocoupling of Starting Materials

Question: In my Suzuki reaction, I am isolating a significant amount of a biaryl byproduct derived from the coupling of two molecules of my boronic acid. How can I prevent this?

Answer:

This byproduct is the result of homocoupling , another common side reaction in Suzuki-Miyaura couplings.[5] The homocoupling of boronic acids is often promoted by the presence of molecular oxygen, which can oxidize the palladium catalyst and initiate a separate catalytic cycle for this unwanted reaction.[6][7] Homocoupling of the aryl halide can also occur.[8]

Root Causes and Solutions:

Cause Explanation Troubleshooting Protocol
Presence of Oxygen Oxygen can lead to the oxidative homocoupling of the boronic acid.[6][7]1. Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[7] 2. Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the experiment.
Catalyst System The choice of palladium source and ligands can influence the propensity for homocoupling.1. Ligand Selection: Certain phosphine ligands can help to stabilize the active catalyst and favor the cross-coupling pathway. 2. Palladium Precursor: Using a well-defined Pd(0) source, such as Pd₂(dba)₃, may be advantageous over in situ reduction of a Pd(II) salt in some cases.
Stoichiometry An excess of the boronic acid can sometimes lead to increased homocoupling.1. Optimize Stoichiometry: While a slight excess of the boronic acid is common, using a large excess can be detrimental. Try reducing the equivalents of the boronic acid to 1.1-1.2 equivalents.

Frequently Asked Questions (FAQs)

Q1: I want to perform a sequential cross-coupling on this compound. Which halogen will react first?

A1: The carbon-iodine (C-I) bond is weaker and therefore more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-bromine (C-Br) bond.[1][2] This allows for selective coupling at the iodine position under carefully controlled conditions. By using a mild catalyst system, you can functionalize the C-I bond while leaving the C-Br bond intact for a subsequent, more forcing coupling reaction.[2]

Q2: Can I perform a Buchwald-Hartwig amination on this substrate? What are the potential byproducts?

A2: Yes, the Buchwald-Hartwig amination is a viable reaction for this substrate, again with the expectation of preferential reactivity at the C-I bond.[9] In addition to the dehalogenation and homocoupling byproducts discussed above, a potential side reaction in Buchwald-Hartwig aminations is β-hydride elimination if the amine coupling partner has β-hydrogens, which would lead to a hydrodehalogenated arene and an imine byproduct.[9][10]

Q3: How does the ortho-fluoro group affect the reactivity of the adjacent iodine?

A3: The fluorine atom is strongly electron-withdrawing via its inductive effect (-I effect), which can make the adjacent carbon more electrophilic and potentially accelerate the oxidative addition step. However, it also has a resonance donating effect (+R effect) that directs electrophilic substitution to the ortho and para positions.[11][12][13] The interplay of these effects can be complex, but generally, the presence of an ortho-fluoro group is well-tolerated in many cross-coupling reactions.

Q4: What is the best way to store this compound to prevent degradation?

A4: As a phenol, this compound can be susceptible to oxidation, which may be accelerated by light and air. It is best stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) and refrigerated.

Q5: I am having difficulty purifying my product from the unreacted starting material and byproducts. Do you have any suggestions?

A5: The purification of polyhalogenated biaryls can be challenging due to similar polarities of the desired product and byproducts.

  • Column Chromatography: A careful choice of eluent system is crucial. Often, a non-polar/polar gradient (e.g., hexanes/ethyl acetate) is effective. Using a high-resolution silica gel may be necessary.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to remove small amounts of impurities.[14][15]

  • Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography may be required.

Experimental Workflows & Diagrams

Diagram 1: Common Reaction Pathways and Byproduct Formation

The following diagram illustrates the intended Suzuki-Miyaura coupling pathway and the competing side reactions leading to common byproducts.

Byproduct_Formation A This compound + Pd(0) B Oxidative Adduct (Ar-Pd(II)-I) A->B Oxidative Addition C Desired Cross-Coupling Product B->C 1. Transmetalation (with Boronic Acid) 2. Reductive Elimination D Hydrodehalogenation Byproduct (4-Bromo-2-fluorophenol) B->D Reductive Pathway (+ Hydride Source) E Arylboronic Acid E->C F Homocoupling Byproduct (Biaryl of Boronic Acid) E->F O₂ Promoted Homocoupling G Protodeborylation Byproduct (Arene) E->G Protonation

Caption: Suzuki coupling pathways and common side reactions.

References

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Available at: [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Royal Society of Chemistry. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]

  • Why Are Halogens Ortho Para Directors yet Deactivators?. Chemistry Steps. Available at: [Link]

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Royal Society of Chemistry. Available at: [Link]

  • Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. ACS Publications. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications. Available at: [Link]

  • What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. Available at: [Link]

  • Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. ResearchGate. Available at: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]

  • Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes. RECERCAT. Available at: [Link]

  • Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. National Institutes of Health. Available at: [Link]

  • Why are halogens ortho- para- directors?. Master Organic Chemistry. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego. Available at: [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. R Discovery. Available at: [Link]

  • 4-Bromo-2-iodophenol. PubChem. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • 2-bromo-6-fluoro-4-iodophenol (C6H3BrFIO). PubChemLite. Available at: [Link]

  • Why are halogens ortho para directing even though deactivating?. Stack Exchange. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Directive Influence Of Functional Group In Mono Substituted Benzene. BYJU'S. Available at: [Link]

  • 4-Bromo-2-chloro-6-iodophenol. PubChem. Available at: [Link]

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Technical Support Center: Optimizing Regioselectivity in Halogenated Phenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for halogenated phenol reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in controlling the regiochemical outcome of electrophilic halogenation on phenolic substrates. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these critical transformations effectively.

Section 1: Fundamentals of Regioselectivity in Phenol Halogenation

The hydroxyl (-OH) group of a phenol is a powerful activating substituent in electrophilic aromatic substitution (EAS).[1][2][3] Through resonance, it donates electron density to the aromatic ring, particularly at the ortho (C2, C6) and para (C4) positions.[1][4] This makes phenols highly reactive towards electrophiles like halogens, often proceeding without the need for a Lewis acid catalyst that is typically required for less activated aromatic systems.[2][5]

This inherent activation, however, presents the primary challenge: controlling where the halogen atom is introduced. The reaction can yield a mixture of ortho and para isomers, and the high reactivity can easily lead to undesirable polyhalogenation, forming products like 2,4,6-trihalogenated phenols.[3][6][7] The following sections are designed to help you navigate these challenges and achieve high selectivity for your desired product.

Section 2: Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the halogenation of phenols.

Q1: Why am I getting a mixture of ortho and para isomers? A: This is the default outcome due to the electronic activation of both positions by the hydroxyl group.[1][8] The final ratio is a delicate balance of electronics, sterics, and reaction conditions. The para position is often sterically less hindered, but there are two ortho positions, which presents a statistical advantage.[8]

Q2: How can I prevent the formation of di- or tri-halogenated products? A: Polyhalogenation occurs because the first halogen substituent does not sufficiently deactivate the ring to prevent further reaction.[7] To prevent this, you should:

  • Use a milder halogenating agent (e.g., N-Bromosuccinimide (NBS) instead of Br₂).[9][10]

  • Carefully control the stoichiometry, using only one equivalent of the halogenating agent.[11]

  • Employ low reaction temperatures to slow down the reaction rate.[2]

  • Choose a solvent with low polarity.[2][12][13]

Q3: My reaction is not proceeding, or the yield is very low. What are the common causes? A: While phenols are highly reactive, low yields can still occur.[14] Common culprits include:

  • Impure Reagents: Ensure your halogenating agent (especially NBS) is fresh or has been recrystallized.

  • Inappropriate Solvent: The solvent choice is critical and can dramatically affect reactivity and selectivity.[10][11][15]

  • Temperature: The reaction may require specific temperature control that you are not implementing.

  • Substrate Deactivation: If your phenol has strong electron-withdrawing groups, it may be too deactivated for the chosen conditions.

Q4: Can I selectively halogenate only the ortho position? A: Yes, achieving high ortho-selectivity is possible but often requires specific strategies. These can include using bulky reagents that coordinate with the hydroxyl group, directing the halogen to the adjacent position, or employing specific catalyst systems.[9][16][17] Recent methods have shown success using ammonium salt catalysts or N-bromo-t-butylamine for this purpose.[9][16][17]

Section 3: In-Depth Troubleshooting Guides

Guide 1: Optimizing for Para-Selectivity

Issue: Your reaction yields a high proportion of the ortho-halogenated isomer, and you need to maximize the para product.

Core Principle: To favor the para position, we must exploit steric hindrance at the ortho positions. This can be achieved by increasing the effective size of the attacking electrophile or by blocking the ortho positions through solvent interactions.

Corrective Actions & Scientific Rationale:

  • Choice of Halogenating Agent:

    • Rationale: Larger, bulkier halogenating agents will experience greater steric repulsion from the hydroxyl group, making an attack at the less-hindered para position more favorable.

    • Action: Switch from molecular bromine (Br₂) or N-Chlorosuccinimide (NCS) to a sterically demanding reagent. For bromination, 2,4,4,6-tetrabromocyclohexa-2,5-dienone is an excellent choice. For chlorination, sulfuryl chloride (SO₂Cl₂) in the presence of certain catalysts can provide high para-selectivity.[18]

  • Solvent Effects:

    • Rationale: Solvents capable of hydrogen bonding can associate with the phenolic proton, effectively increasing the steric bulk around the hydroxyl group and hindering the ortho positions.[11][15] Polar solvents can also stabilize the more polar transition state leading to the para isomer.[11]

    • Action: Switch from non-polar solvents like carbon tetrachloride (CCl₄) or toluene to a polar, hydrogen-bond accepting solvent like acetonitrile.[11][15]

  • Temperature Control:

    • Rationale: Lowering the reaction temperature generally increases selectivity by favoring the product formed via the transition state with the lowest activation energy. The transition state for para substitution is often more stable but may require overcoming a slightly different energy barrier than ortho substitution.

    • Action: Run the reaction at 0 °C or below and monitor the progress carefully.

Guide 2: Achieving High Ortho-Selectivity

Issue: The desired product is the ortho-halogenated phenol, but the reaction favors the para isomer.

Core Principle: Ortho-selectivity is often achieved through a directed mechanism where the reagent or catalyst forms a complex with the hydroxyl group, delivering the halogen to the proximate ortho position.

Corrective Actions & Scientific Rationale:

  • Catalyst-Directed Halogenation:

    • Rationale: Certain catalysts can act as directing groups. For instance, ammonium salt catalysts can form an N-halo intermediate that interacts with the phenolic proton via a hydrogen bond, guiding the halogen to the ortho position.[16]

    • Action: Introduce a catalytic amount (e.g., 1 mol%) of a suitable ammonium salt, such as diisopropylammonium chloride, when using a chlorinating agent like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH).[16][17]

  • Solvent and Reagent Combination:

    • Rationale: The interplay between the solvent and the halogenating agent can create a specific environment that favors ortho attack. For example, the reaction of 2-isopropylphenol with NBS in toluene leads to the ortho product because of a hydrogen bond interaction between the phenol and NBS.[15] In contrast, using acetonitrile as a solvent blocks this interaction and leads to the para product.[15]

    • Action: For substrates that can form a favorable hydrogen-bonded intermediate with the halogenating agent, use a non-coordinating, non-polar solvent like toluene or hexane.[11][15]

  • Acid-Mediated Ortho-Direction:

    • Rationale: In some systems, particularly with para-substituted phenols, the addition of a catalytic amount of a strong acid like p-toluenesulfonic acid (pTsOH) can promote mono ortho-bromination with NBS.[19][20][21] The proposed mechanism involves the formation of a complex that directs the bromination.[9][21]

    • Action: Add 10 mol% of pTsOH to the reaction of a para-substituted phenol with NBS in a solvent like methanol or ethyl acetate.[19][20][21]

Section 4: Experimental Protocols & Data

Protocol 1: Highly Para-Selective Bromination of Phenol

Objective: To synthesize 4-bromophenol with high selectivity over 2-bromophenol.

Methodology:

  • Dissolve phenol (1.0 eq) in acetonitrile (MeCN) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in MeCN.

  • Add the NBS solution dropwise to the phenol solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for an additional 2 hours.

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 4-bromophenol.

Data Table: Effect of Solvent and Reagent on Bromination of Phenol
EntryBrominating AgentSolventTemperature (°C)ortho:para RatioReference
1Br₂CCl₄2038:62[10]
2Br₂Acetic Acid2011:89[10]
3NBSCCl₄2062:38[10]
4NBSAcetonitrile2010:90[11][15]
5TBCO*Dichloromethane203:97[10]

*TBCO = 2,4,4,6-tetrabromocyclohexa-2,5-dienone

This data clearly illustrates that for NBS bromination, a polar aprotic solvent like acetonitrile significantly enhances para-selectivity.[11][15] Furthermore, a bulky brominating agent like TBCO provides exceptional para-selectivity.[10]

Section 5: Visualizing the Workflow

Decision Workflow for Optimizing Regioselectivity

The following diagram outlines a logical workflow for selecting an appropriate strategy based on the desired regiochemical outcome.

G cluster_start cluster_path cluster_ortho_strats ortho-Selective Strategies cluster_para_strats para-Selective Strategies cluster_end start Define Target Isomer ortho_target Target: ortho-Isomer start->ortho_target ortho para_target Target: para-Isomer start->para_target para ortho_strat1 Use Directed Halogenation: - Ammonium Salt Catalyst - N-bromo-t-butylamine ortho_target->ortho_strat1 ortho_strat2 Use Non-Coordinating Solvent (e.g., Toluene) with NBS ortho_target->ortho_strat2 ortho_strat3 For p-substituted phenols: Use NBS/p-TsOH ortho_target->ortho_strat3 para_strat1 Use Bulky Halogenating Agent (e.g., TBCO) para_target->para_strat1 para_strat2 Use H-Bond Accepting Solvent (e.g., Acetonitrile) para_target->para_strat2 para_strat3 Lower Reaction Temperature para_target->para_strat3 analyze Analyze Product Ratio (GC-MS, NMR) ortho_strat1->analyze ortho_strat2->analyze ortho_strat3->analyze para_strat1->analyze para_strat2->analyze para_strat3->analyze optimize Further Optimization analyze->optimize

Caption: Decision workflow for selecting a halogenation strategy.

References

  • Solvent effect on regioselectivity of bromination of 2-isopropylphenol. (2025). YouTube.
  • Syntactic fantastic: A practical, ortho-selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. (2018).
  • Why are phenols ortho-para directing? (2021). Quora.
  • A Comparative Guide to the Regioselectivity of N-bromo-t-butylamine in Phenol Bromin
  • Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide.Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • The intermediates in the interaction of phenols with N-bromosuccinimide. (2025).
  • Electrophilic Substitution of phenol | Naming reaction with mechanism | BSc 2nd Year. (2021). YouTube.
  • Ammonium Salt-Catalyzed Highly Practical Ortho-Selective Monohalogenation and Phenylselenation of Phenols: Scope and Applications. (2018).
  • N-Bromosuccinimide.Wikipedia.
  • Electrophilic Substitution Reactions of Phenols.BYJU'S.
  • Technical Support Center: Solvent Effects on Bromin
  • 22.6: Electrophilic Substitution of Phenols. (2020). Chemistry LibreTexts.
  • Electrophilic halogen
  • Steric Hindrance Effect Leading to Regioselective Bromin
  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2025).
  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.MDPI.
  • Shape-selective para-chlorination of phenol using sulfuryl chloride with the aid of microporous catalysts | Request PDF. (2025).
  • Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)
  • ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. | Request PDF. (2025).
  • Method for selectively brominating phenols.
  • Secondary Electronic and Solvent Effects on Regiospecific P-Bromination of Arom
  • Reactions of Phenols.Chemistry Steps.
  • Electrochemical Halogenation of Phenol Using a Chromium Catalyst
  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2024). PMC - NIH.
  • Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkyl
  • What are some common causes of low reaction yields? (2024). Reddit.
  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (2025). ACS Sustainable Chemistry & Engineering.
  • Some observations concerning steric hindrance and the effects of substituents on the ortho : para ratio in aromatic substitution.Journal of the Chemical Society (Resumed) (RSC Publishing).
  • para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. (2023). Chemical Science (RSC Publishing).
  • para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. (2023).
  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2016). PubMed.
  • Halogenation of Phenol [closed]. (2018). Chemistry Stack Exchange.
  • Halogenation of phenols(bromin
  • XII-11#24 Halogen
  • Regioselectivity of Radical Halogen
  • Ring Reactions of Phenol. (2023). Chemistry LibreTexts.
  • Why can we not convert phenol into haloarenes or aryl halide? (2017). Quora.
  • OCR Aromatic Chemistry 13 - Increased Reactivity of Phenols. (2020). YouTube.
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Technical Support Center: Multi-Step Synthesis with 4-Bromo-2-fluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for multi-step synthesis involving 4-Bromo-2-fluoro-6-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging building block. Here, we address common issues in a practical, question-and-answer format, providing field-proven insights and troubleshooting strategies.

I. Understanding the Reactivity of this compound

This compound is a valuable starting material in organic synthesis due to its three distinct reactive sites: a phenolic hydroxyl group and two different carbon-halogen bonds (C-I and C-Br). The key to successful multi-step synthesis lies in understanding and controlling the chemoselectivity of these sites.

Q1: What is the expected order of reactivity for the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions?

The reactivity of halogens in the oxidative addition step of palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[1] This means the carbon-iodine (C-I) bond in this compound is significantly more reactive than the carbon-bromine (C-Br) bond. This differential reactivity is the foundation for selective functionalization.[1][2] By carefully selecting the reaction conditions, one can selectively couple at the iodine position while leaving the bromine intact for subsequent transformations.[3]

II. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are cornerstones of modern synthesis. However, their success with polyhalogenated phenols depends on careful optimization.

Q2: My Suzuki-Miyaura coupling at the iodine position is giving low yields. What are the common causes and how can I troubleshoot this?

Low yields in Suzuki-Miyaura couplings can stem from several factors. A systematic approach to troubleshooting is essential.[4]

Troubleshooting Low-Yield Suzuki-Miyaura Coupling

Potential Cause Explanation & Troubleshooting Steps
Catalyst Inactivity The Pd(0) catalyst can be deactivated by oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[4] Consider using a more active catalyst system, especially with less reactive aryl bromides, which may require bulky, electron-rich phosphine ligands.[5]
Side Reactions Protodeboronation: The boronic acid can be replaced by a proton from residual water or protic solvents.[5] Ensure anhydrous conditions. Dehalogenation: The aryl halide can be reduced. This is often promoted by certain bases and high temperatures.[5][6] Use a milder base (e.g., K₂CO₃ or Cs₂CO₃) and the lowest effective temperature.[4] Homocoupling: The boronic acid can couple with itself. This can be minimized by adjusting the catalyst-to-ligand ratio or using a robust ligand.[5]
Poor Solubility If your substrate is not fully dissolved, the reaction will be slow and incomplete. Try a different solvent system. For Suzuki reactions, mixtures like dioxane/water or toluene/water are common.[7][8]
Base Incompatibility The choice of base is critical. Strong bases can promote side reactions. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[9]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

A general procedure for the selective Suzuki-Miyaura coupling of 4-bromo-3-iodophenol (a related substrate) involves reacting it with an arylboronic acid in the presence of a palladium catalyst and a base.[8]

  • To a degassed mixture of this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of toluene and water (8 mL), add Pd(PPh₃)₄ (0.03 mmol).

  • Heat the mixture at 80 °C under an inert atmosphere for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[5]

Q3: I am attempting a Sonogashira coupling, but I am observing significant homocoupling of the alkyne (Glaser coupling). How can I prevent this?

Glaser coupling is a common side reaction in Sonogashira couplings, which are typically catalyzed by a combination of palladium and copper(I).[10] The copper cocatalyst is often responsible for the homocoupling of the terminal alkyne.

To minimize this, consider a copper-free Sonogashira protocol . These methods rely on a palladium catalyst and a suitable base, often in a polar aprotic solvent like DMSO.[11][12]

Experimental Protocol: Selective Copper-Free Sonogashira Coupling

This protocol is adapted from a procedure for a related bromo-iodophenol.[8]

  • In a reaction vessel under an argon atmosphere, dissolve this compound (1.0 mmol) and the terminal alkyne (1.5 mmol) in DMSO (5 mL).

  • Add a suitable palladium precatalyst such as [DTBNpP]Pd(crotyl)Cl (0.025 mmol) and a hindered base like 2,2,6,6-tetramethylpiperidine (TMP) (2.0 mmol).

  • Stir the reaction at room temperature and monitor its progress.

  • Once complete, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and purify by chromatography.

Q4: My Buchwald-Hartwig amination is failing. What are the critical parameters to check?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but can be sensitive to several factors.[13][14]

Critical Parameters for Buchwald-Hartwig Amination

Parameter Importance & Considerations
Ligand Choice This is often the most critical factor. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally required to promote the reaction, especially with less reactive aryl halides.[4][15]
Base A strong, non-nucleophilic base is typically used, such as NaOt-Bu, KOt-Bu, or LiHMDS.[16] However, with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary.[17]
Solvent Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.[16]
Inert Atmosphere The palladium catalyst is oxygen-sensitive. Rigorous exclusion of air is crucial for reproducible results.[4]

dot

Buchwald_Hartwig_Troubleshooting start Reaction Failed/Low Yield check_reagents Check Reagent Purity & Inert Atmosphere start->check_reagents Initial Check change_ligand Screen Different Ligands (e.g., XPhos, SPhos) check_reagents->change_ligand If reagents are pure change_base Optimize Base (e.g., NaOt-Bu, K3PO4) change_ligand->change_base If still no improvement success Successful Reaction change_ligand->success change_solvent Change Solvent (Toluene, Dioxane) change_base->change_solvent If necessary change_base->success change_solvent->success

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.

III. Protecting Group Strategies

The phenolic hydroxyl group can interfere with many reactions. Therefore, a robust protecting group strategy is essential for successful multi-step synthesis.[18]

Q5: What are the best protecting groups for the phenolic hydroxyl group, and how do I choose one?

The ideal protecting group should be easy to install and remove in high yield, and stable to the conditions of subsequent reaction steps.[18] For multi-step synthesis, an "orthogonal" protecting group strategy is often employed. This means that different protecting groups can be removed under specific conditions without affecting others.[19][20]

Common Protecting Groups for Phenols

Protecting Group Protection Conditions Deprotection Conditions Stability Notes
Methyl (Me) Me₂SO₄, K₂CO₃, acetoneHBr or BBr₃Very stable, requires harsh deprotection.
Benzyl (Bn) BnBr, K₂CO₃, acetoneH₂, Pd/CStable to most conditions except catalytic hydrogenation.
tert-Butyldimethylsilyl (TBDMS) TBDMSCl, imidazole, DMFTBAF, THF; or mild acidStable to many reaction conditions but sensitive to strong acids and fluoride ions.[21]
Methoxymethyl (MOM) MOMCl, i-Pr₂NEt, CH₂Cl₂Acidic hydrolysis (e.g., HCl in THF/water)Stable to bases and nucleophiles.[19]

dot

Orthogonal_Protection start This compound protect_oh Protect -OH group (e.g., as TBDMS ether) start->protect_oh suzuki_c_i Suzuki Coupling at C-I protect_oh->suzuki_c_i buchwald_c_br Buchwald-Hartwig at C-Br suzuki_c_i->buchwald_c_br deprotect_oh Deprotect -OH group (e.g., with TBAF) buchwald_c_br->deprotect_oh final_product Final Product deprotect_oh->final_product

Caption: Example of a multi-step synthesis workflow with orthogonal protection.

IV. Purification Challenges

Q6: I am having difficulty purifying my halogenated intermediates. What are some effective strategies?

Purification of polyhalogenated aromatic compounds can be challenging due to their similar polarities and potential for co-elution.

  • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.[22]

  • Preparative TLC or HPLC: For small-scale reactions or very difficult separations, these techniques can provide high purity products.

V. Safety Precautions

Q7: What are the key safety precautions when working with this compound and palladium catalysts?

  • Handling Halogenated Compounds: These compounds can be irritants and harmful if inhaled or absorbed through the skin. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[23][24]

  • Palladium Catalysts: Many palladium catalysts are pyrophoric, especially palladium on carbon (Pd/C) when dry and exposed to air.[25] Handle under an inert atmosphere. Consult the Safety Data Sheet (SDS) for each specific reagent.[26]

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal waste from palladium catalysts, according to your institution's guidelines.

References

  • Vertex AI Search. (n.d.). Protecting Groups.
  • Google Patents. (n.d.). US4990678A - Purification of halogenated aromatic sulfones or ketones.
  • Benchchem. (n.d.). Troubleshooting a failed reaction involving 4-Bromophenylacetonitrile.
  • Benchchem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • Wikipedia. (n.d.). Protecting group.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Synthesis. (n.d.). Protecting Groups.
  • (n.d.). Standard Operating Procedure.
  • Fisher Scientific. (2024, February 20). SAFETY DATA SHEET.
  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
  • NIH. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • Benchchem. (n.d.). A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol.
  • NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
  • SIFCO ASC. (n.d.). SAFETY DATA SHEET PALLADIUM.
  • Honrel. (2025, February 27). Precautions for Using Palladium Carbon Catalyst.
  • (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.

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Technical Support Center: Sonogashira Coupling of Polyhalogenated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling of polyhalogenated phenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we will address common challenges, with a focus on by-product formation, and provide practical, field-tested solutions to optimize your experimental outcomes.

Introduction: The Challenge of Selectivity and Side Reactions

The Sonogashira coupling is an invaluable tool for the synthesis of complex molecules, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] However, when working with polyhalogenated phenols, the reaction's elegance can be compromised by a variety of side reactions, leading to complex product mixtures and reduced yields of the desired compound. Understanding the underlying mechanisms of these side reactions is the first step toward effective troubleshooting.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Dominant Formation of Alkyne Homocoupling (Glaser Coupling) By-product

Q: My reaction is predominantly yielding the homocoupled diyne (Glaser by-product) instead of my desired cross-coupled product. What is causing this and how can I prevent it?

A: The formation of a homocoupled diyne, often referred to as the Glaser or Hay coupling product, is one of the most common side reactions in copper-catalyzed Sonogashira couplings.[3][4][5][6] This occurs when two molecules of the terminal alkyne couple with each other, a reaction that is promoted by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[3][4]

Cause Explanation Troubleshooting & Optimization Protocol
Oxygen Contamination The copper-catalyzed homocoupling is an oxidative process.[3][4] Even trace amounts of oxygen can significantly promote the formation of the Glaser by-product.1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. The freeze-pump-thaw method (at least three cycles) is highly effective. Alternatively, sparging with an inert gas (argon or nitrogen) for an extended period (20-30 minutes) can be sufficient. 2. Inert Atmosphere: Conduct the entire reaction under a positive pressure of a high-purity inert gas. Use of a Schlenk line or a glovebox is strongly recommended.[4]
Excessive Copper(I) Catalyst While catalytic, a higher concentration of Cu(I) can accelerate the rate of homocoupling relative to the cross-coupling reaction.1. Reduce Copper Loading: Titrate the amount of CuI used. Start with a lower loading (e.g., 1-2 mol%) and incrementally increase if the cross-coupling reaction is too slow. 2. Use High-Purity CuI: Ensure the CuI is fresh and free from colored impurities, which can indicate oxidation to Cu(II).
Slow Oxidative Addition If the oxidative addition of the polyhalogenated phenol to the Pd(0) center is slow, the concentration of the copper acetylide intermediate builds up, increasing the likelihood of homocoupling.1. Increase Temperature: For less reactive aryl bromides or chlorides, increasing the reaction temperature can accelerate the rate-limiting oxidative addition step.[4][7] 2. Choose a More Active Catalyst System: Employ more electron-rich and sterically bulky phosphine ligands to promote oxidative addition.[8][9]
Copper-Free Conditions The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.1. Implement a Copper-Free Protocol: Numerous copper-free Sonogashira protocols have been developed.[10][11][12][13] These often require a different choice of base (e.g., Cs2CO3, TBAF) and may necessitate higher temperatures or more specialized ligands.[14]
Issue 2: Formation of Palladium Black and Catalyst Decomposition

Q: I am observing the formation of a black precipitate in my reaction flask, and the reaction has stalled. What is this precipitate and how can I prevent its formation?

A: The black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal.[15] Its formation indicates that the Pd(0) catalyst has agglomerated and precipitated out of the solution, effectively halting the catalytic cycle.

Cause Explanation Troubleshooting & Optimization Protocol
Ligand Dissociation/Degradation The phosphine ligands stabilize the Pd(0) center. If the ligands dissociate or are oxidized (e.g., to phosphine oxide), the unprotected Pd(0) species can aggregate.1. Use an Appropriate Ligand: For electron-deficient polyhalogenated phenols, more electron-rich and sterically bulky ligands can form more stable palladium complexes.[8] Examples include XPhos, SPhos, or bulky trialkylphosphines like P(t-Bu)3. 2. Add Excess Ligand: A slight excess of the phosphine ligand can help to maintain a saturated coordination sphere around the palladium, preventing aggregation.
Inappropriate Solvent Certain solvents can promote the formation of palladium black.[15][16]1. Solvent Screening: If you are observing catalyst decomposition, consider switching solvents. While THF and DMF are common, they can sometimes promote palladium black formation. Toluene or dioxane may be better alternatives.
High Temperatures While heat can be necessary to drive the reaction, excessive temperatures can accelerate catalyst decomposition pathways.1. Optimize Temperature: Determine the minimum temperature required for efficient coupling. A temperature screen is advisable.
Impurities Impurities in the reagents or solvents can poison the catalyst and lead to its decomposition.[15]1. Use High-Purity Reagents: Ensure all starting materials, including the polyhalogenated phenol and the alkyne, are of high purity.[15] 2. Use Anhydrous Solvents: Water can sometimes contribute to catalyst decomposition pathways.
Issue 3: Lack of Chemoselectivity with Multiple Halogen Atoms

Q: I am using a di- or tri-halogenated phenol, and I am getting a mixture of products where the alkyne has coupled at different halogen positions. How can I control the selectivity?

A: Achieving chemoselectivity in the Sonogashira coupling of polyhalogenated phenols is a common challenge. The selectivity is primarily governed by the relative reactivity of the carbon-halogen bonds towards oxidative addition to the Pd(0) catalyst.[17]

The general order of reactivity for aryl halides in the Sonogashira coupling is: I > OTf > Br >> Cl .[4][15] This differential reactivity is the key to achieving selective coupling.[1]

  • Selective Coupling at Iodine: If your substrate contains both iodine and bromine (or chlorine), you can often achieve highly selective coupling at the more reactive iodine position by using milder reaction conditions.[17]

    • Protocol for Selective Iodide Coupling:

      • Catalyst: Use a standard palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

      • Temperature: Perform the reaction at room temperature.[1]

      • Reaction Time: Carefully monitor the reaction by TLC or GC-MS to stop it once the starting material is consumed, preventing over-reaction at the less reactive bromide site.

  • Coupling at Bromine in the Presence of Iodine: This is significantly more challenging and often not feasible in a single step. A more practical approach is a sequential functionalization strategy:

    • First, perform the Sonogashira coupling at the iodide position under mild conditions.

    • Isolate and purify the mono-alkynylated product.

    • Subject this intermediate to a second Sonogashira coupling under more forcing conditions (e.g., higher temperature, more active catalyst system) to react at the bromide position.

G cluster_0 Polyhalogenated Phenol (I, Br) cluster_1 Reaction Conditions cluster_2 Products Start 4-Bromo-3-iodophenol Mild Mild Conditions (e.g., Room Temp, Pd(PPh₃)₄) Start->Mild 1st Sonogashira Mono Mono-alkynylated Product (Coupling at Iodine) Mild->Mono Forcing Forcing Conditions (e.g., High Temp, XPhos) Di Di-alkynylated Product Forcing->Di Mono->Forcing 2nd Sonogashira

Caption: Sequential Sonogashira coupling strategy.

Issue 4: Other Common By-products

Q: Besides Glaser coupling, what other by-products should I be aware of?

A: While Glaser coupling is the most frequent issue, other side reactions can occur:

  • Hydrodehalogenation: This is the replacement of a halogen atom with a hydrogen atom. It can be promoted by certain bases and impurities. Using a non-nucleophilic, hindered base can sometimes mitigate this.

  • Phosphine-Related By-products: Triphenylphosphine can be oxidized to triphenylphosphine oxide, which can sometimes complicate purification.[1] Using phosphine-free catalyst systems or alternative ligands can avoid this.

  • Phenol Reactivity: The phenolic hydroxyl group itself is generally well-tolerated. However, under very strong basic conditions, deprotonation could potentially lead to side reactions. It is often beneficial to protect the phenol as a methyl or benzyl ether if side reactions involving the hydroxyl group are suspected, although this adds extra steps to the synthesis.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling with Degassing

This protocol is a starting point for the coupling of a polyhalogenated phenol with a terminal alkyne, with an emphasis on minimizing Glaser coupling.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the polyhalogenated phenol (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., THF or triethylamine) and the amine base (e.g., triethylamine, 3.0 equiv).

  • Degassing: Subject the mixture to three cycles of freeze-pump-thaw.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) via syringe.

  • Reaction: Stir the reaction at the desired temperature (start with room temperature for iodo-substrates, or heat to 50-80 °C for bromo-substrates).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst. Wash the organic layer with saturated aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative to minimize or eliminate the formation of the Glaser homocoupling by-product.[11][14]

  • Reaction Setup: To a dry Schlenk flask, add the polyhalogenated phenol (1.0 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv), a suitable ligand (e.g., XPhos, 0.04 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Solvent and Alkyne Addition: Add degassed solvent (e.g., dioxane or acetonitrile) followed by the terminal alkyne (1.2 equiv).

  • Reaction: Heat the reaction mixture to the required temperature (often higher than copper-catalyzed reactions, e.g., 80-100 °C).

  • Monitoring, Work-up, and Purification: Proceed as described in Protocol 1.

Visualizing the Catalytic Cycles

Understanding the catalytic cycles is crucial for troubleshooting. The following diagram illustrates the key steps in both the palladium and copper cycles of a standard Sonogashira reaction.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_products Products & By-products Pd0 Pd(0)L₂ Pd_ArX Ar-Pd(II)(X)L₂ Pd0->Pd_ArX Oxidative Addition (Ar-X) Pd_Ar_Alkyne Ar-Pd(II)(C≡CR)L₂ Pd_ArX->Pd_Ar_Alkyne Transmetalation Pd_Ar_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_Ar_Alkyne->Product CuX Cu(I)X Cu_Alkyne Cu(I)C≡CR CuX->Cu_Alkyne Deprotonation (H-C≡CR, Base) Cu_Alkyne->Pd_ArX Provides Acetylide Glaser R-C≡C-C≡C-R Cu_Alkyne->Glaser Oxidative Homocoupling (O₂)

Caption: Simplified catalytic cycles in Sonogashira coupling.

References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway.
  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. Available at: [Link]

  • Glaser Coupling, Hay Coupling - Organic Chemistry Portal. Available at: [Link]

  • The Sonogashira Coupling.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview . Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst . Available at: [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. Available at: [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling . Available at: [Link]

  • Copper-free Sonogashira coupling reactions in the presence of the PdCl2(PPh3)3 - ResearchGate. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]

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Technical Support Center: Suzuki Coupling of 4-Bromo-2-fluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for optimizing the Suzuki-Miyaura coupling of 4-bromo-2-fluoro-6-iodophenol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we will dissect common challenges, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance your reaction yields and selectivity.

Understanding the Substrate: A Trifecta of Challenges

The substrate, this compound, presents a unique set of challenges in Suzuki-Miyaura coupling. A successful strategy hinges on understanding the interplay of three key features:

  • Differential Halogen Reactivity: The C-I, C-Br, and C-F bonds exhibit distinct reactivities in the crucial oxidative addition step of the catalytic cycle. The generally accepted order of reactivity is C–I > C–OTf > C–Br ≫ C–Cl.[1] This inherent difference is the foundation for achieving selective coupling.

  • Steric Hindrance: The iodine and hydroxyl groups are positioned ortho to each other, creating a sterically congested environment around the most reactive C-I bond. This can impede the approach of the bulky palladium catalyst.[2][3]

  • The Phenolic Hydroxyl Group: The acidic proton of the phenol can interfere with the basic conditions required for the reaction.[4] It can also coordinate with the palladium catalyst, potentially altering its reactivity.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered when working with this compound in Suzuki coupling reactions.

Q1: My primary issue is low yield. What are the most common culprits?

Low yields in this specific Suzuki coupling can stem from several factors. A systematic approach to troubleshooting is crucial.

A1: Common Causes and Solutions for Low Yield

Potential Cause Explanation Recommended Action
Catalyst Deactivation The Pd(0) active species is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to its oxidation and inactivation.[6]Ensure rigorous degassing of solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Suboptimal Catalyst/Ligand System The steric hindrance and electronic properties of the substrate require a carefully chosen catalyst and ligand. Standard catalysts like Pd(PPh₃)₄ may not be efficient.[3]Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which facilitate oxidative addition and reductive elimination for hindered substrates.[3][7]
Ineffective Base The base plays multiple roles: it activates the boronic acid, facilitates the formation of the active palladium complex, and accelerates reductive elimination.[1] An inappropriate base can lead to poor reaction kinetics.For phenolic substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[8][9] The choice of base can also influence selectivity.
Protodeborylation of Boronic Acid Boronic acids can be unstable, especially in the presence of water and base, leading to the formation of the corresponding arene as a byproduct.[6]Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).[6]
Solvent Issues The solvent must solubilize all reaction components and can significantly influence reaction rate and selectivity.[10]Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used. The water can aid in dissolving the base and facilitate the catalytic cycle.[11]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_atmosphere Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N2) start->check_atmosphere optimize_catalyst Optimize Catalyst & Ligand (e.g., Buchwald Ligands) check_atmosphere->optimize_catalyst If no improvement screen_base Screen Bases (K3PO4, Cs2CO3) optimize_catalyst->screen_base If no improvement check_boronic_acid Check Boronic Acid Quality/Stoichiometry screen_base->check_boronic_acid If no improvement evaluate_solvent Evaluate Solvent System (Dioxane/H2O, THF/H2O) check_boronic_acid->evaluate_solvent If no improvement yield_improved Yield Improved? evaluate_solvent->yield_improved yield_improved->start No, Re-evaluate end Successful Optimization yield_improved->end Yes

Caption: A logical workflow for initial troubleshooting of low-yield Suzuki coupling reactions.

Q2: I am observing coupling at the bromine position instead of the desired iodine position. How can I improve selectivity?

Achieving high chemoselectivity for the C-I bond is the primary goal.

A2: Strategies for Enhancing C-I Selectivity

The reactivity difference between the C-I and C-Br bonds is the key to selectivity.[12] Oxidative addition to the C-I bond is significantly faster. However, under forcing conditions (high temperature, long reaction times), competitive reaction at the C-Br bond can occur.

  • Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress by TLC or LC-MS can prevent over-reaction. Iodides can couple at temperatures as low as room temperature to 80°C, whereas bromides often require higher temperatures.[13]

  • Catalyst and Ligand Choice: While bulky ligands are good for hindered substrates, some catalyst systems inherently offer better selectivity. For instance, Pd(PPh₃)₄ is often used for selective couplings of polyhalogenated compounds.[12]

  • Solvent Effects: The choice of solvent can sometimes influence selectivity, although this is a complex phenomenon.[14][15] Nonpolar solvents like toluene or dioxane are generally preferred for selective C-I coupling.

Experimental Protocol for Selective C-I Coupling:

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a finely powdered base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water, 10 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) under a positive flow of inert gas.

  • Reaction: Heat the mixture to a controlled temperature (e.g., 80°C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Q3: Should I protect the phenolic hydroxyl group?

The decision to use a protecting group for the phenol is a critical consideration.

A3: To Protect or Not to Protect?

  • Arguments for Protection: The acidic proton of the phenol can be abstracted by the base, potentially leading to side reactions or catalyst inhibition.[4] Protecting the phenol as an ether (e.g., methyl or benzyl ether) can circumvent these issues.[4][16]

  • Arguments Against Protection (Protecting-Group-Free Synthesis): Adding protection and deprotection steps adds to the overall synthesis time and can reduce the overall yield. Several studies have shown successful Suzuki couplings on unprotected halophenols.[17]

Recommendation: Initially, attempt the reaction without a protecting group using a strong inorganic base like K₃PO₄. If you observe significant decomposition of starting material, low yields, or a complex mixture of byproducts that cannot be resolved by optimizing other parameters, then a protecting group strategy should be employed.

Protecting Group Workflow

protecting_group_workflow start Initial Suzuki Attempt (Unprotected Phenol) check_yield Acceptable Yield? start->check_yield protect_phenol Protect Phenol (e.g., as Methyl Ether) check_yield->protect_phenol No proceed Proceed with Synthesis check_yield->proceed Yes suzuki_protected Perform Suzuki Coupling on Protected Substrate protect_phenol->suzuki_protected deprotect Deprotect Phenol suzuki_protected->deprotect deprotect->proceed Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdi_complex Ar-Pd(II)-X(L2) oxidative_addition->pdi_complex transmetalation Transmetalation (Base, R-B(OH)2) pdi_complex->transmetalation pdii_complex Ar-Pd(II)-R(L2) transmetalation->pdii_complex reductive_elimination Reductive Elimination pdii_complex->reductive_elimination reductive_elimination->pd0 Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

  • Oxidative Addition: This is often the rate-determining step. The Pd(0) catalyst inserts into the carbon-halogen bond. The reactivity order C-I > C-Br is exploited here for selectivity. [18]Electron-rich aryl halides and sterically hindered substrates can slow this step, necessitating the use of electron-rich, bulky ligands to promote the reaction. [3][19]* Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. [20]* Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. [1]Sterically hindered ligands can facilitate this final step. [7] By systematically addressing each potential point of failure—from the integrity of your reagents and inert atmosphere to the strategic choice of catalyst, base, and solvent—you can significantly improve the outcome of this challenging yet valuable transformation.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Suzuki reaction. Wikipedia.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. Benchchem.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae.
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes.
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterific
  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]

  • Protecting group. Wikipedia. [Link]

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Regioselectivity issues in functionalization of 4-Bromo-2-fluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 4-Bromo-2-fluoro-6-iodophenol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing derivatives of this versatile, yet challenging, building block. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve your desired regioselectivity.

Understanding the Molecule: A Game of Competing Influences

This compound presents a fascinating case of competing electronic and steric effects that govern its reactivity. To effectively control its functionalization, it is crucial to understand the interplay of its substituents:

  • The Hydroxyl Group (-OH): As a strong electron-donating group, the hydroxyl group is a powerful ortho, para-director for electrophilic aromatic substitution.[1][2] It activates the positions ortho and para to it, influencing the reactivity of the adjacent C-I bond and the para C-Br bond. In many reactions, it can also act as a directing group through coordination with a metal catalyst.[3]

  • The Halogens (-F, -Br, -I): The reactivity of aryl halides in many common cross-coupling reactions is dictated by the carbon-halogen bond strength, following the general trend: C-I > C-Br > C-Cl > C-F.[4] This inherent reactivity difference is the primary tool for achieving regioselectivity in palladium-catalyzed reactions.[5]

  • The Fluoro Group (-F): Located ortho to the iodine, the electronegative fluorine atom exerts a strong -I (inductive) effect, which can influence the electron density and reactivity of the adjacent C-I bond.

This combination of directing and reactivity effects means that the outcome of a reaction is highly dependent on the chosen conditions.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you might encounter during the functionalization of this compound.

Issue 1: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Question: "I'm attempting a Suzuki coupling to functionalize the C-I bond, but I'm getting a mixture of products, including reaction at the C-Br bond and di-substituted products. How can I improve selectivity for the C-I bond?"

Answer: Achieving high selectivity for the C-I bond is possible by leveraging its inherently higher reactivity compared to the C-Br bond. Here’s how you can troubleshoot:

Causality: The selectivity issue arises when the reaction conditions are harsh enough to activate the less reactive C-Br bond before the reaction at the C-I bond has gone to completion.

Solutions:

  • Lower the Reaction Temperature: Start with milder conditions. Many palladium-catalyzed couplings on aryl iodides can proceed at room temperature or slightly elevated temperatures (e.g., 40-60 °C).[6]

  • Choose the Right Catalyst System:

    • Palladium Source: Use a catalyst known for high activity at low temperatures. Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often good starting points.[6]

    • Ligand Selection: The choice of phosphine ligand is critical. For selective C-I functionalization, a less electron-rich and sterically demanding ligand may be sufficient. Avoid highly active, bulky electron-rich ligands that are designed to activate less reactive C-Br and C-Cl bonds, as these may decrease selectivity.

  • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the subsequent reaction at the C-Br bond.

  • Base Selection: Use a milder base. For Suzuki couplings, bases like K₂CO₃ or Cs₂CO₃ are often effective and less harsh than stronger bases like NaOt-Bu.[7]

Illustrative Workflow for Selective C-I Functionalization:

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup & Purification A This compound (1 eq.) F Inert Atmosphere (N2 or Ar) A->F B Boronic Acid/Ester (1.1 eq.) B->F C Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) C->F D Base (e.g., K2CO3, 2 eq.) D->F E Solvent (e.g., Dioxane/H2O) E->F G Temperature Control (e.g., 40-60 °C) F->G H Reaction Monitoring (TLC/LC-MS) G->H I Quench Reaction H->I J Aqueous Workup I->J K Column Chromatography J->K L Selective C-I Coupled Product K->L

Caption: Workflow for selective C-I coupling.

Question: "I have successfully functionalized the C-I bond. Now, how can I selectively react at the C-Br bond?"

Answer: Once the C-I bond is functionalized, the C-Br bond can be targeted using more forcing reaction conditions.

Causality: The C-Br bond is stronger and requires more energy to undergo oxidative addition to the palladium catalyst.

Solutions:

  • Increase Reaction Temperature: Temperatures in the range of 80-120 °C are often necessary to activate the C-Br bond.[8]

  • Use a More Active Catalyst System:

    • Ligands: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are known to facilitate the activation of less reactive aryl bromides.

    • Palladium Precatalysts: Consider using modern palladium precatalysts that are designed for challenging couplings.

  • Stronger Base: A stronger base like NaOt-Bu or K₃PO₄ may be required.[8]

Protocol for Selective Suzuki Coupling at the C-Br Position (Post C-I Functionalization):

ParameterCondition
Starting Material 4-Substituted-2-bromo-6-fluorophenol
Palladium Catalyst Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%)
Base K₃PO₄ (2.5 eq.)
Solvent Toluene/H₂O (10:1)
Temperature 100 °C
Atmosphere Inert (Argon or Nitrogen)
Issue 2: Unwanted Reactions during Metal-Halogen Exchange

Question: "I'm trying to perform a selective metal-halogen exchange at the C-I bond using an organolithium reagent, but I'm observing deprotonation of the hydroxyl group and/or exchange at the C-Br bond. What should I do?"

Answer: Selective metal-halogen exchange requires careful control of stoichiometry and temperature, especially in the presence of an acidic proton.

Causality: Organolithium reagents are strong bases and can deprotonate the phenolic hydroxyl group. Furthermore, the selectivity of the exchange (I vs. Br) is kinetically controlled.[9][10]

Solutions:

  • Protect the Hydroxyl Group: The most straightforward solution is to protect the hydroxyl group as a methyl ether, silyl ether, or another suitable protecting group before attempting the metal-halogen exchange. This removes the acidic proton from the equation.

  • Use Multiple Equivalents of Organolithium: If protection is not desired, using at least two equivalents of the organolithium reagent is necessary: one to deprotonate the phenol and the second to perform the halogen exchange. However, this can sometimes lead to reduced selectivity.

  • Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C to -100 °C) to favor the kinetically faster C-I exchange over the C-Br exchange.[11]

  • Consider "Turbo-Grignard" Reagents: Reagents like i-PrMgCl·LiCl can offer improved functional group tolerance and may provide better selectivity for the I/Mg exchange under milder conditions compared to organolithiums.[12]

Decision Tree for Metal-Halogen Exchange:

G A Goal: Selective C-I Metalation B Is the -OH group protected? A->B C Proceed with 1.1 eq. n-BuLi at -78°C B->C Yes D Use >= 2.1 eq. n-BuLi at -78°C B->D No E Consider i-PrMgCl·LiCl B->E Alternative H Successful selective C-I metalation C->H F Potential for side reactions D->F D->H G Improved functional group tolerance E->G E->H

Caption: Decision-making for C-I metalation.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the different positions on this compound in palladium-catalyzed cross-coupling reactions?

A1: The general order of reactivity for the carbon-halogen bonds is C-I > C-Br.[4] Therefore, you can expect selective functionalization at the C-6 position (iodine) under mild conditions. The C-Br bond at the C-4 position will react under more forcing conditions. The C-F and C-H bonds are generally unreactive under typical cross-coupling conditions.

Q2: How does the ortho-hydroxyl group influence the reactivity of the adjacent C-I bond?

A2: The hydroxyl group is an activating, ortho, para-directing group.[1][2] Its electron-donating nature increases the electron density at the ortho and para positions, which can influence the oxidative addition step in some catalytic cycles. Additionally, the hydroxyl group can act as a directing group by coordinating to the metal center, potentially accelerating the reaction at the adjacent C-I bond.[3]

Q3: Can I achieve selective functionalization of the C-H bonds on this molecule?

A3: Direct C-H functionalization of phenols is an advancing field of research.[13][14] The hydroxyl group is a known directing group for ortho C-H activation. In the case of this compound, the C-3 and C-5 positions are potential sites for C-H functionalization. However, achieving selectivity over the highly reactive C-I and C-Br bonds would be extremely challenging and would likely require a specialized catalytic system designed for C-H activation that does not readily react with aryl halides.

Q4: For a Buchwald-Hartwig amination, what conditions would you recommend for selective reaction at the C-I bond?

A4: For a selective Buchwald-Hartwig amination at the C-I position, you should use milder conditions. A catalyst system like Pd₂(dba)₃ with a ligand such as BINAP or a less bulky biarylphosphine ligand, and a base like Cs₂CO₃ in a solvent such as toluene or dioxane at a moderate temperature (e.g., 60-80 °C) would be a good starting point.[8] It is crucial to monitor the reaction to avoid over-reaction at the C-Br site.

References

  • BenchChem. (2025).
  • Fiveable. (n.d.). Ortho-directing Definition.
  • Aakash Institute. (n.d.).
  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • Quora. (2018). Why does the hydroxyl group act as an ortho/para director?.
  • Chemistry LibreTexts. (2022). 7.5: Directing Effects.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-iodophenol.
  • Wikipedia. (n.d.). Metal–halogen exchange.
  • YouTube. (2018).
  • National Institutes of Health. (2022).
  • SciELO. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • National Institutes of Health. (n.d.).
  • edoc.ub.uni-muenchen.de. (2018).
  • PubMed. (2024).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Cross-coupling of bromo iodomethane and phenols.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol.
  • RSC Publishing. (n.d.).
  • The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
  • semanticscholar.org. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
  • PubMed. (2024). Recent Advances in Halogen-Metal Exchange Reactions.
  • ResearchGate. (2025). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)
  • Sigma-Aldrich. (n.d.). Selective Metalations using i-PrMgCl·LiCl and s-BuMgCl·LiCl.
  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
  • World Journal of Advanced Research and Reviews. (2020).
  • ResearchGate. (2025). Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light.
  • National Institutes of Health. (n.d.).
  • Indian Academy of Sciences. (n.d.).
  • PubChem. (n.d.). 4-Bromo-2-iodophenol.

Sources

Technical Support Center: Dehalogenation Side Reactions of 4-Bromo-2-fluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for handling the complexities of 4-Bromo-2-fluoro-6-iodophenol in synthetic applications. This guide is designed to provide in-depth troubleshooting and practical advice to mitigate undesired dehalogenation side reactions, ensuring the success of your experimental outcomes. As Senior Application Scientists, we combine mechanistic understanding with field-proven insights to address the specific challenges you may encounter.

I. Understanding the Challenge: The Reactivity Landscape of this compound

This compound is a versatile building block in medicinal chemistry and materials science. However, its trifunctional nature presents a significant synthetic challenge: the potential for non-selective dehalogenation. The carbon-halogen bond strengths decrease in the order C-F > C-Cl > C-Br > C-I. This inherent reactivity difference is the primary driver for selective transformations, but also the source of undesired side reactions.

The primary goal is typically to selectively functionalize the C-I bond, which is the most labile, while preserving the C-Br and C-F bonds. However, under various reaction conditions, particularly in palladium-catalyzed cross-coupling reactions, competitive deiodination, debromination, and even defluorination can occur, leading to a mixture of products and reduced yield of the desired compound.

II. Troubleshooting Guide: Diagnosing and Solving Dehalogenation Issues

This section addresses common problems encountered during reactions with this compound and provides systematic troubleshooting strategies.

Problem 1: Predominant Deiodination without Desired Coupling

Symptoms:

  • LC-MS or GC-MS analysis shows a major peak corresponding to 4-Bromo-2-fluorophenol.

  • Low to no yield of the expected cross-coupled product.

  • Reaction mixture turns black, indicating potential palladium black precipitation.

Root Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
1. Inefficient Transmetalation The rate of reductive dehalogenation can outcompete a sluggish transmetalation step in the catalytic cycle. This is common with sterically hindered or electronically poor coupling partners.Optimize the Boronic Acid/Ester: Use a more reactive boronic acid derivative (e.g., MIDA boronates, trifluoroborates). Ensure high purity of the boronic acid.
2. Unsuitable Ligand Choice The ligand on the palladium center dictates the catalyst's stability and reactivity. Bulky, electron-rich phosphine ligands generally accelerate oxidative addition and reductive elimination, which can favor the desired coupling over dehalogenation.[1][2][3]Ligand Screening: Switch to bulky, electron-donating phosphine ligands like SPhos, XPhos, or RuPhos. These ligands promote the desired C-C bond formation.[2]
3. Inappropriate Base Strong bases, especially those with β-hydrogens, can act as hydride sources, leading to reductive dehalogenation.[4][5]Base Selection: Use a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Avoid strong alkoxide bases like NaOtBu if dehalogenation is observed.[6]
4. High Reaction Temperature Elevated temperatures can increase the rate of undesired side reactions, including catalyst decomposition and dehalogenation.[6]Temperature Optimization: Run the reaction at the lowest temperature that affords a reasonable conversion rate. A temperature screen (e.g., 40°C, 60°C, 80°C) is recommended.
Problem 2: Non-selective Dehalogenation (Loss of Iodine and Bromine)

Symptoms:

  • Complex product mixture observed by LC-MS/GC-MS, containing 4-Bromo-2-fluorophenol, 2-fluorophenol, and the desired product.

  • Difficulty in isolating the target compound in pure form.

Root Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
1. Aggressive Catalyst System A highly active catalyst, while beneficial for difficult couplings, can sometimes be non-selective and attack the C-Br bond.Catalyst Loading: Reduce the palladium catalyst loading to the minimum required for the reaction to proceed (e.g., start at 1-2 mol%).
2. Prolonged Reaction Time Extended reaction times can lead to the slow degradation of the desired product or further reaction of the initially formed product, including debromination.Reaction Monitoring: Closely monitor the reaction progress by TLC, LC-MS, or GC-MS and quench the reaction as soon as the starting material is consumed.
3. Presence of Hydride Sources Solvents like isopropanol or certain additives can act as hydride donors, especially at elevated temperatures, leading to reductive dehalogenation.[7]Solvent and Additive Choice: Use aprotic solvents like dioxane, toluene, or DMF. Ensure all reagents are anhydrous.

III. Frequently Asked Questions (FAQs)

Q1: Why is the C-I bond so much more reactive than the C-Br bond in this compound?

A1: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the bond dissociation energy of the carbon-halogen bond. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to oxidative addition to the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.[8]

Q2: Can I perform a selective reaction at the C-Br position while leaving the C-I bond intact?

A2: This is extremely challenging due to the inherent reactivity order (C-I > C-Br). Standard cross-coupling conditions will almost always favor reaction at the C-I position. Achieving selectivity for the C-Br bond would require a specialized catalytic system or a protecting group strategy for the iodo position, which is synthetically cumbersome.

Q3: How does the fluorine substituent influence the dehalogenation reactions?

A3: The electron-withdrawing nature of the fluorine atom can make the aryl ring more electron-deficient, which can facilitate oxidative addition. However, the C-F bond is very strong and is generally unreactive under standard palladium-catalyzed cross-coupling conditions. Its primary influence is electronic, modulating the reactivity of the C-I and C-Br bonds.

Q4: Are there any alternatives to palladium catalysts to avoid dehalogenation?

A4: While palladium is the most common, nickel-based catalysts can also be effective for cross-coupling reactions and may offer different selectivity profiles.[9] In some cases, copper-catalyzed reactions, such as the Ullmann coupling, could be considered, although these often require harsher conditions.[10] For hydrodehalogenation, specific nickel-based systems can be highly efficient.[9]

Q5: What is the role of phosphine ligands in controlling selectivity?

A5: Phosphine ligands are crucial for tuning the electronic and steric properties of the palladium catalyst.[1][11]

  • Electron-rich ligands increase the electron density on the palladium center, which promotes oxidative addition.

  • Bulky ligands can favor the formation of monoligated Pd(0) species, which are highly reactive.[3] They also promote the reductive elimination step, which can outcompete side reactions. By carefully selecting the ligand, one can fine-tune the catalyst's activity to favor the desired coupling over dehalogenation.[2]

IV. Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination

This protocol is designed for the selective coupling at the C-I position of this compound.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (2 mol%)

  • K₃PO₄ (3 equivalents), finely ground

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(dppf)Cl₂ to the flask.

  • Add anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture at 80°C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Hydrodeiodination

This protocol is for the selective removal of the iodine atom to yield 4-Bromo-2-fluorophenol.

Reagents and Materials:

  • This compound

  • Pd/C (5 mol%)

  • Ammonium formate (5 equivalents)

  • Methanol

  • Argon or Nitrogen atmosphere

Procedure:

  • To a round-bottom flask, add this compound and methanol.

  • Carefully add Pd/C to the solution.

  • Add ammonium formate in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

V. Visualizing the Mechanisms

Catalytic Cycle of Suzuki-Miyaura Coupling and Competing Dehalogenation

G cluster_0 Desired Suzuki Coupling Pathway cluster_1 Dehalogenation Side Reaction A Pd(0)L2 B Oxidative Addition (Ar-I) A->B Ar-I C Ar-Pd(II)-I(L2) B->C D Transmetalation (Ar'B(OH)2, Base) C->D H Ar-Pd(II)-I(L2) E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' (Product) F->G I Protonolysis or β-Hydride Elimination H->I [H] source J Ar-H (Byproduct) I->J K Pd(0)L2 I->K G start Dehalogenation Observed q1 Is deiodination the primary side reaction? start->q1 q2 Is debromination also significant? q1->q2 No a1 Optimize Transmetalation: - Use more reactive boronic acid - Check boronic acid purity q1->a1 Yes b1 Reduce Catalyst Loading: - Lower Pd concentration to 1-2 mol% q2->b1 Yes a2 Change Ligand: - Use bulky, electron-rich phosphine ligands (e.g., SPhos) a1->a2 a3 Switch Base: - Use weaker base (K3PO4, Cs2CO3) - Avoid NaOtBu a2->a3 a4 Lower Temperature: - Run reaction at the lowest effective temperature a3->a4 b2 Monitor Reaction Closely: - Quench as soon as starting material is consumed b1->b2 b3 Use Aprotic Solvents: - Avoid alcohol solvents - Ensure anhydrous conditions b2->b3

Caption: Troubleshooting dehalogenation side reactions.

VI. References

  • Bissember, A. C., Levina, A., & Fu, G. C. (2012). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. Journal of the American Chemical Society, 134(34), 14232–14237. [Link]

  • Čejka, J., & Klusoň, P. (2021). Applicability of Nickel-Based Catalytic Systems for Hydrodehalogenation of Recalcitrant Halogenated Aromatic Compounds. Catalysts, 11(1), 108. [Link]

  • Vonesch, M., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Chemical Communications, (21), 2182–2183. [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. University of Würzburg. Retrieved from [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 46(30), 5734–5737. [Link]

  • Reddit. (2017). Why are phosphine ligands and palladium very common pairs in coupling reactions? r/chemistry. Retrieved from [Link]

Sources

4-Bromo-2-fluoro-6-iodophenol metal-halogen exchange limitations

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Metal-Halogen Exchange Limitations of 4-Bromo-2-fluoro-6-iodophenol

Welcome to the technical support center for navigating the complexities of metal-halogen exchange reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile, yet challenging, building block. Here, we will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide field-proven insights to ensure the success and reproducibility of your synthetic campaigns.

Introduction: The Challenge of Selectivity

This compound is a valuable synthetic intermediate due to its trifunctional aromatic core, offering multiple points for diversification. However, the presence of three different halogens (I, Br, F) and an acidic phenolic proton presents a significant challenge in achieving selective functionalization. The primary goal is typically to exploit the differential reactivity of the carbon-halogen bonds, most often targeting the carbon-iodine bond for metal-halogen exchange due to its higher reactivity.[1][2]

This guide addresses the limitations and non-obvious variables that can lead to low yields, loss of selectivity, and reaction failure.

Frequently Asked Questions (FAQs)

Q1: Why is the Carbon-Iodine bond the primary target for metal-halogen exchange in this molecule?

A1: The selectivity of metal-halogen exchange reactions is governed by both kinetic and thermodynamic factors, which are closely tied to carbon-halogen bond strength and the polarizability of the halogen. The reactivity trend for exchange is almost always I > Br > Cl >> F.[2] The C-I bond is the longest, weakest, and most polarizable among the C-I, C-Br, and C-F bonds in the molecule, making it the most kinetically favorable site for reaction with organometallic reagents like organolithiums or Grignard reagents.[3]

Q2: What is the role of the phenolic -OH group, and can I ignore it?

A2: You absolutely cannot ignore the phenolic proton. It is the most acidic proton in the molecule (pKa ≈ 8-10) and will react instantaneously with any strong organometallic base (e.g., alkyllithiums, Grignard reagents).[4][5] This acid-base reaction is much faster than the metal-halogen exchange. Failure to account for this will result in the consumption of at least one equivalent of your expensive organometallic reagent before any desired exchange occurs, leading to incomplete conversion.

Q3: Should I protect the phenol, or just use excess organometallic reagent?

A3: This is a critical strategic decision.

  • Using Excess Reagent: The simplest approach is to use at least two equivalents of the organometallic reagent. The first equivalent deprotonates the phenol to form a lithium or magnesium phenoxide, and the second equivalent performs the C-I exchange.[6] This is often effective but can sometimes be complicated by the solubility and reactivity of the resulting phenoxide intermediate.

  • Protecting the Phenol: Protecting the phenol as an ether (e.g., methoxymethyl ether (MOM), silyl ether) or another stable group prevents the initial acid-base reaction.[7][8] This allows for a cleaner reaction using just over one equivalent of the organometallic reagent for the exchange. However, it adds two steps to your synthesis (protection and deprotection), which must be considered in the overall efficiency.[9][10]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the metal-halogen exchange reaction on this compound.

Issue 1: Low or No Yield of the Desired Product After Quenching with an Electrophile.

  • Question: I performed the reaction with n-BuLi at -78 °C, quenched with my electrophile, but I only recovered the starting material or a complex mixture. What went wrong?

  • Answer & Solutions: This is a common issue that can stem from several sources. A logical troubleshooting workflow is essential.

    • Incomplete Exchange:

      • Cause: Insufficient organolithium reagent. Did you account for the phenolic proton? You need >2.0 equivalents of alkyllithium if the phenol is unprotected. Also, alkyllithium solutions can degrade over time; titrate your reagent before use to confirm its concentration.

      • Cause: Reaction time was too short. While C-I exchange is typically fast (often complete in minutes at -78 °C), highly substituted or sterically hindered systems may require longer reaction times (e.g., 15-60 minutes).[11][12]

      • Solution: Perform a small-scale test reaction and quench with a simple, reliable electrophile like deuterated water (D₂O). Analyze the crude product by ¹H NMR or LC-MS to see if the proton has replaced the iodine, confirming the formation of the organometallic intermediate.

    • Degradation of the Organometallic Intermediate:

      • Cause: The generated aryllithium or Grignard species is unstable at higher temperatures. Allowing the reaction to warm up prematurely before or during the addition of the electrophile can lead to decomposition.

      • Solution: Maintain strict temperature control below -70 °C throughout the generation and quenching steps. Ensure your cooling bath is robust.

    • Ineffective Electrophile Quench:

      • Cause: The electrophile itself is unreactive, or it is being consumed by unreacted alkyllithium.

      • Solution: If using excess alkyllithium, ensure the electrophile is reactive enough to compete. Alternatively, consider transmetalation to a less reactive organometallic (e.g., converting the aryllithium to an organocuprate) before adding the electrophile.

G start Low Yield / No Product q1 Was the organometallic reagent titrated? start->q1 a1_yes Yes q1->a1_yes a1_no No. Reagent concentration is unknown. q1->a1_no q2 Did you account for the acidic phenol proton? a1_yes->q2 sol1 Action: Titrate reagent and repeat reaction with correct stoichiometry. a1_no->sol1 a2_yes Yes (>2 eq. used or phenol protected) q2->a2_yes a2_no No. Only ~1 eq. used on unprotected phenol. q2->a2_no q3 Was the reaction temperature strictly maintained < -70°C? a2_yes->q3 sol2 Action: Repeat with >2 eq. of reagent or protect the phenol first. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No. Temperature may have risen. q3->a3_no q4 Is the electrophile reactive and added correctly? a3_yes->q4 sol3 Action: Improve temperature control. Intermediate may have decomposed. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No. Potential issue with electrophile. q4->a4_no end Problem likely resolved or narrowed down. a4_yes->end sol4 Action: Check electrophile purity. Consider inverse addition. a4_no->sol4

Issue 2: Loss of Selectivity - Bromine Exchange Occurs.

  • Question: My analysis shows a mixture of products, including one where the bromine was exchanged and the iodine remains. How can I improve selectivity for C-I exchange?

  • Answer & Solutions: This indicates your reaction conditions are too harsh, allowing the slower C-Br exchange to compete.

    • Primary Cause: Temperature.

      • Explanation: The kinetic difference between C-I and C-Br exchange is most pronounced at very low temperatures. As the temperature rises, the rate of C-Br exchange increases, eroding selectivity.

      • Solution: Conduct the reaction at the lowest practical temperature, typically between -90 °C and -100 °C, using a cryo-cool or a solvent slush bath (e.g., liquid N₂ in ethanol or ethyl acetate).[13]

    • Secondary Cause: Reagent Choice.

      • Explanation: Highly reactive reagents like tert-butyllithium can sometimes be less selective than n-butyllithium. Grignard reagents, especially "Turbo Grignards" like i-PrMgCl·LiCl, can offer excellent selectivity for C-I vs. C-Br exchange under milder conditions than traditional Grignards.[14]

      • Solution: Switch to n-butyllithium if you are using t-butyllithium. For substrates sensitive to the high basicity of organolithiums, consider exploring i-PrMgCl·LiCl. The exchange with this reagent can often be performed between -20 °C and 0 °C with excellent selectivity.[15]

G sub This compound reagent + Organometallic Reagent (e.g., n-BuLi) sub->reagent path1 Desired Pathway (Kinetically Favored) C-I Exchange reagent->path1 path2 Side Reaction (Requires Harsher Conditions) C-Br Exchange reagent->path2 path3 No Reaction (Very Strong Bond) C-F Exchange reagent->path3 prod1 Desired Intermediate path1->prod1 prod2 Undesired Intermediate path2->prod2

Best Practices & Recommended Protocol

To maximize your chances of success, follow these guidelines. The choice between deprotonation and protection is critical. Below, we provide a protocol for the deprotonation-exchange pathway, which is often preferred for its step economy.

G cluster_A Pathway A: Deprotonation-Exchange cluster_B Pathway B: Protection-Exchange-Deprotection start This compound A1 1. Add >2 eq. n-BuLi n@  -78°C start->A1 B1 1. Protect -OH (e.g., MOMCl) start->B1 A2 Deprotonation (fast) & C-I Exchange (fast) A1->A2 A3 2. Add Electrophile (E+) A2->A3 A4 Final Product A3->A4 B2 Protected Phenol B1->B2 B3 2. Add >1 eq. n-BuLi n@  -78°C (C-I Exchange) B2->B3 B4 3. Add Electrophile (E+) B3->B4 B5 4. Deprotect -OH (e.g., acid) B4->B5 B6 Final Product B5->B6

Data Summary: Reagent Comparison
ReagentTypical Temp. (°C)Equivalents (Unprotected)Key AdvantagesPotential Limitations
n-BuLi -78 to -100≥ 2.1Fast, reliable, widely used.[11][16]Requires cryogenic temperatures for selectivity; high basicity.
s-BuLi -78 to -100≥ 2.1More basic, can be faster for sluggish exchanges.Less stable than n-BuLi, can be less selective.
t-BuLi -78 to -100≥ 2.1Most reactive common alkyllithium.Often less selective, can promote side reactions.[17]
i-PrMgCl·LiCl -20 to 0≥ 2.1Excellent functional group tolerance, milder temps.[15]Slower than organolithiums, may require longer reaction times.
Detailed Experimental Protocol: Selective C-I Exchange via Deprotonation

This protocol details the formation of 4-bromo-2-fluoro-6-formylphenol as an example.

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (2.2 equiv, solution in hexanes, freshly titrated)

  • Anhydrous N,N-Dimethylformamide (DMF, >3.0 equiv)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: Under an inert atmosphere (Argon/Nitrogen), add this compound to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a rubber septum.

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir to dissolve the starting material completely.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Lithiation: Add n-butyllithium (2.2 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Causality Note: The first equivalent deprotonates the phenol. The second performs the halogen exchange. A slight excess ensures complete conversion.[6] The slow addition prevents localized heating that could cause side reactions.

  • Stirring: Stir the resulting solution at -78 °C for 30 minutes. The solution may change color or become a slurry.

  • Quenching: Add anhydrous DMF (>3.0 equiv) dropwise via syringe, again maintaining the temperature below -70 °C. A significant exotherm may be observed.

    • Self-Validation Note: The use of a large excess of the electrophile ensures that the generated aryllithium is trapped efficiently.

  • Warming: After the DMF addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the reaction to warm slowly to 0 °C.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aldehyde.

References

  • Wuts, P. G. M. & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-2-fluoro-6-iodophenol and 4-bromo-2-fluorophenol for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of halogenated building blocks is pivotal for the efficient synthesis of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two key phenolic intermediates: 4-bromo-2-fluoro-6-iodophenol and its precursor, 4-bromo-2-fluorophenol . By understanding their distinct chemical behaviors, scientists can harness their unique properties for sequential, site-selective functionalization, ultimately streamlining synthetic pathways and enabling the creation of novel compounds. This analysis is supported by established chemical principles and extrapolated experimental data from analogous systems.

Executive Summary: The Impact of an Ortho-Iodo Substituent

The introduction of an iodine atom at the C6 position of the 4-bromo-2-fluorophenol scaffold dramatically alters the molecule's electronic and steric landscape. This modification provides a hierarchical reactivity profile, allowing for selective transformations that are not possible with the di-substituted analogue.

This compound offers:

  • Orthogonal Reactivity in Cross-Coupling: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the C6 position.

  • Increased Acidity: The electron-withdrawing nature of the additional iodine atom enhances the acidity of the phenolic proton.

  • Steric Shielding: The bulky iodine atom ortho to the hydroxyl group introduces steric hindrance, which can influence the feasibility and outcome of reactions involving the phenolic -OH.

4-Bromo-2-fluorophenol , in contrast, presents:

  • A single site for C-Br bond activation.

  • Less steric hindrance around the hydroxyl group, facilitating reactions at this site.

  • Lower acidity compared to its tri-halogenated counterpart.

This guide will dissect these differences through the lens of key synthetic transformations, providing both mechanistic rationale and actionable experimental protocols.

Physicochemical Properties: A Comparative Overview

A molecule's reactivity is intrinsically linked to its physical and chemical properties. The table below summarizes the key properties of the two phenols, with estimated values for this compound based on data from structurally similar compounds and computational predictions.

Property4-Bromo-2-fluorophenolThis compound
CAS Number 2105-94-4[1]1228093-50-2[2]
Molecular Formula C₆H₄BrFO[1]C₆H₃BrFIO[2]
Molecular Weight 191.00 g/mol [1]316.90 g/mol [2]
Appearance Colorless to brownish liquid[1]Expected to be a solid at room temperature
Boiling Point 79 °C at 7 mmHg[1]Higher boiling point than the di-substituted phenol
Predicted pKa ~8.14[3]~7.5-7.8 (estimated)

Reactivity Analysis and Comparative Experimental Protocols

Palladium-Catalyzed Cross-Coupling Reactions: A Study in Site-Selectivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental tools in modern organic synthesis. The presence of two different halogens in this compound is the key to its enhanced synthetic utility.

Causality of Reactivity Difference: The reactivity of aryl halides in the oxidative addition step of the catalytic cycle—often the rate-determining step—is inversely proportional to the carbon-halogen bond dissociation energy. The established order of reactivity is C-I > C-Br > C-Cl.[4] This inherent difference allows for the selective activation of the C-I bond in this compound under milder conditions, leaving the C-Br bond intact for subsequent transformations.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol outlines a comparative experiment to demonstrate the site-selective coupling of an arylboronic acid to this compound versus the single coupling to 4-bromo-2-fluorophenol.

cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup & Analysis reagents Aryl Halide (1.0 eq) Arylboronic Acid (1.1 eq) Base (e.g., K₂CO₃, 2.0 eq) Solvent (e.g., Toluene/H₂O) catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) reagents->catalyst Combine conditions Degas Mixture Heat under Inert Atmosphere (e.g., 80°C, 12 h) catalyst->conditions Execute workup Aqueous Workup Extraction Purification (Chromatography) conditions->workup Process analysis NMR, LC-MS workup->analysis Analyze

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • 4-bromo-2-fluorophenol

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

Procedure:

  • Reaction Setup (for each phenol):

    • In a flame-dried Schlenk flask under an argon atmosphere, combine the respective phenol (1.0 mmol), phenylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

    • In a separate vial, prepare the catalyst by mixing Pd(OAc)₂ (0.03 mmol) and PPh₃ (0.12 mmol) in toluene (2 mL) and stirring for 10 minutes.

    • Add the catalyst solution to the Schlenk flask, followed by toluene (8 mL) and water (2 mL).

  • Reaction Execution:

    • Degas the reaction mixture by bubbling argon through it for 15 minutes.

    • Heat the mixture to 80°C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Analysis:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Expected Outcomes:

  • From 4-bromo-2-fluorophenol: The reaction will yield 4-phenyl-2-fluorophenol .

  • From this compound: The reaction will selectively yield 4-bromo-2-fluoro-6-phenylphenol . The C-Br bond will remain largely unreacted under these conditions, allowing for a subsequent, more forcing cross-coupling reaction if desired.[5][6]

Acidity and Reactions of the Hydroxyl Group

The acidity of a phenol is a measure of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing substituents stabilize the phenoxide ion, thereby increasing the acidity of the phenol.[7]

Causality of Reactivity Difference:

  • Electronic Effects: Fluorine, bromine, and iodine are all electron-withdrawing through induction. The cumulative inductive effect of these three halogens in this compound makes its phenoxide ion more stable than that of 4-bromo-2-fluorophenol. Consequently, This compound is a stronger acid . While there are no direct experimental pKa values available for this compound, computational studies on similar substituted phenols suggest a significant increase in acidity with additional halogen substitution.[1][8] For instance, the predicted pKa of 4-bromo-2-iodophenol is approximately 7.94, which is considerably lower than that of 4-bromophenol (pKa 9.17).[9][10]

  • Steric Effects: The bulky iodine atom at the C6 position ortho to the hydroxyl group in this compound creates significant steric hindrance. This can impede reactions that require nucleophilic attack at the phenolic oxygen, such as O-alkylation (Williamson ether synthesis).[11]

Experimental Protocol: Comparative O-Alkylation

This protocol compares the ease of O-alkylation for the two phenols, highlighting the impact of steric hindrance.

cluster_0 Phenoxide Formation cluster_1 Alkylation cluster_2 Workup & Purification deprotonation Phenol + Base (e.g., NaH) in aprotic solvent (e.g., DMF) alkylation Add Alkyl Halide (e.g., Ethyl Iodide) Stir at RT or heat deprotonation->alkylation Nucleophilic Attack workup Quench with H₂O Extract with Ether Purify alkylation->workup Isolate Product

Caption: Workflow for the Williamson ether synthesis.

Materials:

  • 4-bromo-2-fluorophenol

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Phenoxide Formation (for each phenol):

    • To a stirred suspension of NaH (1.2 mmol) in anhydrous DMF (5 mL) at 0°C under an argon atmosphere, add a solution of the respective phenol (1.0 mmol) in DMF (2 mL) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation:

    • Cool the mixture back to 0°C and add ethyl iodide (1.2 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. If no reaction is observed, the temperature can be gradually increased.

  • Workup:

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solvent and purify the residue by column chromatography.

Expected Outcomes:

  • From 4-bromo-2-fluorophenol: The reaction is expected to proceed smoothly at room temperature or with gentle heating to afford 1-bromo-4-ethoxy-2-fluorobenzene in good yield.

  • From this compound: The reaction is expected to be significantly slower or may require more forcing conditions (e.g., higher temperatures, stronger base, or different solvent) due to the steric hindrance from the ortho-iodo group.[11] The yield of 1-bromo-4-ethoxy-2-fluoro-6-iodobenzene may be lower compared to the less hindered substrate.

Electrophilic Aromatic Substitution: Synthesis of this compound

The synthesis of this compound itself is a prime example of an electrophilic aromatic substitution reaction where the reactivity of 4-bromo-2-fluorophenol is exploited.

Causality of Reactivity and Regioselectivity: The hydroxyl group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution.[12] In 4-bromo-2-fluorophenol, the para position relative to the hydroxyl group is occupied by a bromine atom. The two ortho positions (C2 and C6) are therefore activated. The C2 position is already substituted with a fluorine atom. Thus, electrophilic attack is strongly directed to the vacant and activated C6 position.

Experimental Protocol: Iodination of 4-Bromo-2-fluorophenol

This protocol describes a reliable method for the synthesis of this compound.

Materials:

  • 4-bromo-2-fluorophenol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

Procedure:

  • Reaction Setup:

    • Dissolve 4-bromo-2-fluorophenol (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.

    • Add N-Iodosuccinimide (1.1 mmol) to the solution.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification:

    • Remove the acetonitrile under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield This compound .

Conclusion: Strategic Application in Synthesis

The choice between this compound and 4-bromo-2-fluorophenol is dictated by the synthetic strategy.

  • 4-bromo-2-fluorophenol is the ideal starting material for synthesizing the tri-halogenated derivative or for applications where functionalization at the C4 position (via the bromo group) is desired without the complexity of an additional reactive site.

  • This compound is a superior building block for sequential, multi-component synthesis. Its hierarchical halogen reactivity allows for the selective introduction of a substituent at the C6 position via Suzuki, Sonogashira, Buchwald-Hartwig, or other cross-coupling reactions, followed by a subsequent transformation at the more robust C4-bromo position. This strategic advantage is invaluable in the construction of complex, highly substituted aromatic compounds for pharmaceutical and materials science applications.

By understanding the fundamental principles of steric and electronic effects that govern the reactivity of these two important phenols, researchers can make informed decisions to optimize their synthetic routes, improve yields, and accelerate the discovery of novel chemical entities.

References

  • Francke R, et al. (2010). Efficient and Reliable Iodination and O-Methylation of Fluorinated Phenols. European Journal of Organic Chemistry, 2010(12), 2357-2362.
  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427.
  • Gu, Y., et al. (2002). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. The Journal of Organic Chemistry, 67(16), 5588-5594.
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The Strategic Efficacy of 4-Bromo-2-fluoro-6-iodophenol in API Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of active pharmaceutical ingredient (API) synthesis, the strategic selection of building blocks is paramount to achieving efficient, selective, and scalable outcomes. Polyhalogenated aromatic compounds, in particular, offer a versatile platform for the construction of complex molecular architectures through sequential and site-selective cross-coupling reactions. This guide provides an in-depth technical comparison of 4-Bromo-2-fluoro-6-iodophenol, a uniquely functionalized reagent, against viable alternatives in the synthesis of pharmaceutical intermediates. We will explore the underlying principles of its reactivity, present comparative experimental frameworks based on analogous systems, and provide detailed protocols to empower researchers in their synthetic endeavors.

The Principle of Orthogonal Reactivity: A Competitive Advantage

The synthetic utility of this compound is rooted in the differential reactivity of its three distinct functional handles: a hydroxyl group and two different halogen atoms (iodine and bromine) at specific positions on the phenyl ring, further influenced by a fluorine substituent. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This predictable hierarchy allows for a programmed, stepwise functionalization of the aromatic core.

The carbon-iodine (C-I) bond is the most labile and readily undergoes oxidative addition to a low-valent palladium catalyst under milder conditions. This allows for selective coupling at the 6-position, leaving the more robust carbon-bromine (C-Br) bond intact for subsequent transformations. This "orthogonal" reactivity is a significant advantage over di-bromo or di-chloro analogs, where achieving mono-functionalization with high selectivity can be challenging and often requires extensive optimization of reaction conditions.[2] The fluorine atom at the 2-position and the hydroxyl group also play crucial roles, influencing the electronic properties of the ring and providing a site for further derivatization, such as etherification via the Ullmann condensation.[3]

Comparative Analysis of Halogenated Phenols in Cross-Coupling Reactions

To objectively assess the efficacy of this compound, we will compare its expected performance in key cross-coupling reactions against other dihalogenated phenols. The following data is a synthesis of established principles and representative yields from literature on structurally similar substrates.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a stalwart in C-C bond formation. The primary advantage of this compound is the high regioselectivity for coupling at the iodo-position.

SubstrateCoupling PartnerTypical Catalyst SystemExpected OutcomeRepresentative Yield (Mono-arylated)
This compound Arylboronic acidPd(PPh₃)₄, K₂CO₃Selective coupling at C-IHigh (>90%)
2,4-Dibromophenol Arylboronic acidPd(OAc)₂, phosphine ligandMixture of isomers, potential for di-arylationModerate to High (variable selectivity)
2,4-Dichlorophenol Arylboronic acidHighly active catalyst (e.g., with Buchwald ligands)Requires more forcing conditionsModerate

Table 1: Comparative performance in Suzuki-Miyaura coupling.

Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira coupling is essential for introducing alkyne moieties into aromatic systems. Again, the C-I bond's high reactivity in this compound allows for selective alkynylation under mild, often copper-free, conditions.[4][5]

SubstrateCoupling PartnerTypical Catalyst SystemExpected OutcomeRepresentative Yield (Mono-alkynylated)
This compound Terminal AlkynePdCl₂(PPh₃)₂/CuI or [DTBNpP]Pd(crotyl)Cl (copper-free)Selective coupling at C-IHigh to Excellent
2,4-Dibromophenol Terminal AlkynePdCl₂(PPh₃)₂/CuILess selective, may require higher temperaturesModerate
2,4-Dichlorophenol Terminal AlkynePdCl₂(PPh₃)₂/CuIGenerally poor reactivityLow to Moderate

Table 2: Comparative performance in Sonogashira coupling.

Ullmann Condensation: C-O Bond Formation

The phenolic hydroxyl group allows for the synthesis of diaryl ethers via the Ullmann condensation. This reaction adds another dimension to the synthetic utility of these building blocks.

SubstrateCoupling PartnerTypical Catalyst SystemExpected OutcomeRepresentative Yield
This compound Aryl HalideCuI, Base (e.g., Cs₂CO₃)Diaryl ether formationGood to High
2,4-Dibromophenol Aryl HalideCuI, Base (e.g., Cs₂CO₃)Diaryl ether formationGood to High
2,4-Dichlorophenol Aryl HalideCuI, Base (e.g., Cs₂CO₃)Diaryl ether formationGood to High

Table 3: Comparative performance in Ullmann condensation.

Experimental Protocols

The following are detailed, step-by-step methodologies for key reactions, based on established procedures for analogous substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is designed for the selective arylation of the C-I bond, leaving the C-Br bond intact.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add a degassed 4:1 mixture of toluene and water (10 mL).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Copper-Free Sonogashira Coupling at the C-I Position

This protocol utilizes a modern, air-stable palladium precatalyst for a mild and selective alkynylation.[5]

Materials:

  • This compound

  • Terminal alkyne

  • [DTBNpP]Pd(crotyl)Cl (precatalyst)

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a vial, add this compound (1.0 mmol), the terminal alkyne (1.5 mmol), and [DTBNpP]Pd(crotyl)Cl (0.025 mmol, 2.5 mol%).

  • Add DMSO (5 mL) and TMP (2.0 mmol).

  • Stir the reaction mixture at room temperature under an argon atmosphere for 3-6 hours. Monitor by TLC or LC-MS.

  • Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Protocol 3: Ullmann Condensation for Diaryl Ether Synthesis

This protocol describes the formation of a diaryl ether from the phenolic hydroxyl group.

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried screw-cap test tube, add CuI (0.1 mmol, 10 mol%), the aryl iodide (1.0 mmol), this compound (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF (5 mL).

  • Seal the tube and heat the mixture at 110-120 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by flash chromatography.

Visualizing the Reaction Mechanisms and Workflow

To further clarify the synthetic strategies, the following diagrams illustrate the catalytic cycles and a logical workflow for the sequential functionalization of this compound.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Aryl-Pd(II)-I Aryl-Pd(II)-I Oxidative Addition->Aryl-Pd(II)-I Transmetalation Transmetalation Aryl-Pd(II)-I->Transmetalation Ar'-B(OH)2, Base Aryl-Pd(II)-Ar' Aryl-Pd(II)-Ar' Transmetalation->Aryl-Pd(II)-Ar' Reductive Elimination Reductive Elimination Aryl-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Biaryl Product Biaryl Product Reductive Elimination->Biaryl Product Ar-Ar' Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Aryl-Pd(II)-I Aryl-Pd(II)-I Oxidative Addition->Aryl-Pd(II)-I Transmetalation Transmetalation Aryl-Pd(II)-I->Transmetalation Aryl-Pd(II)-Alkyne Aryl-Pd(II)-Alkyne Transmetalation->Aryl-Pd(II)-Alkyne Reductive Elimination Reductive Elimination Aryl-Pd(II)-Alkyne->Reductive Elimination Reductive Elimination->Pd(0)L2 Alkynylarene Product Alkynylarene Product Reductive Elimination->Alkynylarene Product Ar-Alkyne Cu(I)I Cu(I)I Copper Acetylide Copper Acetylide Cu(I)I->Copper Acetylide Alkyne Alkyne Alkyne->Cu(I)I Base Copper Acetylide->Transmetalation

Caption: Catalytic cycles for the Sonogashira reaction.

Sequential_Coupling_Workflow start This compound step1 Step 1: Selective Coupling at C-I e.g., Suzuki or Sonogashira Reaction start->step1 intermediate1 4-Bromo-2-fluoro-6-(R1)-phenol step1->intermediate1 step2 Step 2: Coupling at C-Br e.g., Suzuki or Sonogashira Reaction intermediate1->step2 intermediate2 4-(R2)-2-fluoro-6-(R1)-phenol step2->intermediate2 step3 Step 3: Derivatization of OH e.g., Ullmann Condensation (Etherification) intermediate2->step3 final_product Final API Precursor step3->final_product

Caption: Workflow for sequential functionalization.

Conclusion and Future Outlook

This compound stands out as a highly efficacious building block in API synthesis due to the predictable and selective reactivity of its halogen substituents. This allows for a streamlined and modular approach to the construction of complex, poly-functionalized aromatic cores. While di-bromo or di-chloro analogs may offer a cost advantage, the enhanced selectivity and milder reaction conditions afforded by the iodo-substituent often translate to higher overall process efficiency, reduced purification burdens, and greater synthetic flexibility. For researchers and drug development professionals, the strategic implementation of this compound can significantly accelerate the synthesis of novel chemical entities and optimize existing synthetic routes.

References

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Comparative Spectroscopic Analysis of 4-Bromo-2-fluoro-6-iodophenol Reaction Intermediates: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical research and drug development, the precise characterization of reaction pathways and transient intermediates is paramount. Understanding the ephemeral species that form and decay during a chemical transformation provides invaluable insights into reaction mechanisms, enabling optimization for yield, purity, and scalability. This is particularly critical when dealing with complex, poly-functionalized molecules destined for therapeutic applications. 4-Bromo-2-fluoro-6-iodophenol, a highly substituted aromatic building block, presents a compelling case study due to its multiple reactive sites and the potential for diverse and competing reaction pathways.

This guide offers a comparative analysis of spectroscopic techniques for the elucidation of reaction intermediates stemming from this compound. We will explore the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in identifying and characterizing these transient species. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to confidently navigate the spectroscopic analysis of complex reaction mixtures.

The Starting Material: Predicted Spectroscopic Signature of this compound

Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Features
¹H NMR (in CDCl₃)Aromatic region: Two distinct signals for the two aromatic protons, likely appearing as complex multiplets due to H-F and H-H couplings. Phenolic proton: A broad singlet, with its chemical shift influenced by solvent and concentration.
¹³C NMR (in CDCl₃)Six distinct signals for the aromatic carbons, with chemical shifts influenced by the electronegativity and heavy atom effects of the halogen substituents. The carbon bearing the iodine will be significantly upfield, while the carbon attached to fluorine will show a large C-F coupling constant.
IR Spectroscopy A broad O-H stretching band (~3200-3600 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹). C-O stretching (~1200-1300 cm⁻¹). C-X (C-Br, C-I) stretching vibrations in the fingerprint region (<1000 cm⁻¹).
Mass Spectrometry A complex molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). Characteristic fragmentation patterns involving the loss of halogen atoms and other functional groups.

Probing Reaction Pathways: A Comparative Analysis of Intermediates

The reactivity of this compound is dictated by its unique substitution pattern. The electron-withdrawing nature of the halogens and the acidic phenolic proton open the door to several key reaction types, each with its own set of characteristic intermediates. We will now explore three such pathways and the spectroscopic tools to intercept and identify their transient species.

Nucleophilic Aromatic Substitution (SNAr): The Meisenheimer Complex

The presence of multiple electron-withdrawing halogen substituents makes the aromatic ring of this compound susceptible to nucleophilic attack, a classic SNAr reaction.[1][2] A key intermediate in this pathway is the Meisenheimer complex, a resonance-stabilized anionic σ-complex.[2] The formation of this intermediate can be monitored by a suite of spectroscopic techniques.

  • Causality of Experimental Choices: The primary goal is to detect the formation of a new C-Nucleophile bond and the concurrent disruption of the aromatic system. This necessitates techniques sensitive to changes in electron density and bonding within the aromatic ring.

Experimental Workflow: Monitoring SNAr Reactions

Caption: Workflow for monitoring SNAr reactions of this compound.

Comparative Spectroscopic Signatures of SNAr Intermediates

Spectroscopic TechniqueStarting Material (Predicted)Meisenheimer Complex IntermediateRationale for Change
¹H NMR Aromatic signals in the downfield region.Significant upfield shift of aromatic protons. Appearance of a new signal for the proton at the sp³-hybridized carbon bearing the nucleophile.Increased electron density on the ring due to the negative charge and loss of aromaticity.
¹⁹F NMR Signal corresponding to the C-F bond.A shift in the fluorine resonance and a change in the coupling pattern.Altered electronic environment around the fluorine atom.
IR Spectroscopy Characteristic aromatic C=C stretching bands.Disappearance or significant shift of aromatic C=C bands. Appearance of new bands corresponding to the C-Nucleophile bond.Loss of aromaticity and formation of new covalent bonds.
Mass Spectrometry (ESI) Difficult to observe the neutral molecule directly.A strong signal corresponding to the anionic Meisenheimer complex.The intermediate is an anion, making it readily detectable by negative-ion mode ESI-MS.
Palladium-Catalyzed Cross-Coupling: The Organopalladium Intermediate

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings.[3][4] These reactions proceed through a catalytic cycle involving key organopalladium intermediates.[5][6][7] The detection and characterization of these species are crucial for understanding catalyst behavior and reaction kinetics.

  • Causality of Experimental Choices: The focus here is on identifying the formation of a carbon-palladium bond and tracking the transformation of the palladium center through its various oxidation states (Pd(0) and Pd(II)).

Experimental Workflow: Probing Pd-Catalyzed Cross-Coupling

Caption: Workflow for the analysis of Pd-catalyzed cross-coupling intermediates.

Comparative Spectroscopic Signatures of Organopalladium Intermediates

Spectroscopic TechniqueStarting Material (Predicted)Organopalladium(II) IntermediateRationale for Change
³¹P NMR No signal (if using a phosphine-free precatalyst).Characteristic signals for the phosphine ligands coordinated to the Pd(II) center. The chemical shift and coupling constants provide information about the geometry and electronic nature of the complex.Coordination of phosphine ligands to the palladium center.
¹H NMR Aromatic protons of the starting material.Shifted aromatic proton signals due to the influence of the palladium center. New signals may appear from the coordinated coupling partner.The electronic environment of the aromatic ring is perturbed by the C-Pd bond.
Mass Spectrometry Molecular ion of the starting material.Peaks corresponding to the organopalladium intermediate, often with the loss of a ligand. Isotopic patterns of palladium can be diagnostic.Direct detection of the metal-containing species.
Copper-Catalyzed Ullmann-Type Reactions: Elusive Copper Intermediates

The Ullmann condensation and related copper-catalyzed cross-coupling reactions offer a classic alternative for forming C-O, C-N, and C-S bonds.[8][9] The mechanism of these reactions is often debated, with proposed intermediates including organocopper(I) and organocopper(III) species.[8][10] The spectroscopic characterization of these intermediates is challenging due to their often paramagnetic nature and high reactivity.

  • Causality of Experimental Choices: The challenge lies in detecting transient, often paramagnetic, copper-containing species. This may require specialized techniques or indirect methods of observation.

Experimental Workflow: Investigating Ullmann-Type Reactions

Caption: Workflow for the spectroscopic investigation of Ullmann-type reaction intermediates.

Comparative Spectroscopic Signatures of Copper Intermediates

Spectroscopic TechniqueStarting Material (Predicted)Organocopper IntermediatesRationale for Change
EPR Spectroscopy EPR silent (diamagnetic).If a Cu(II) intermediate is formed, a characteristic EPR spectrum will be observed, providing information about the coordination environment of the copper center.The presence of an unpaired electron in Cu(II) species.
NMR Spectroscopy Sharp, well-resolved signals.Broadened or shifted signals due to the presence of paramagnetic copper species. Specialized techniques may be required for observation.Paramagnetic relaxation enhancement and contact/pseudocontact shifts.
Mass Spectrometry (ESI) Molecular ion of the starting material.Detection of copper-containing species may be possible, though they are often highly reactive and may fragment in the gas phase.Direct observation of the mass of the intermediate.

Conclusion

The spectroscopic analysis of reaction intermediates of this compound is a multifaceted challenge that requires a strategic and comparative approach. By understanding the likely reaction pathways and the characteristic spectroscopic signatures of their respective intermediates, researchers can gain a deeper understanding of the underlying chemical transformations. This guide has provided a framework for employing NMR, IR, and Mass Spectrometry to elucidate these transient species, emphasizing the importance of choosing the right technique for the specific intermediate of interest. As the demand for more complex and precisely engineered pharmaceuticals grows, the mastery of these analytical techniques will remain a cornerstone of successful drug development.

References

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A Senior Application Scientist's Guide to Halophenol Reactivity in Cross-Coupling Reactions: Iodo vs. Bromo vs. Chloro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Decisive Role of the Halogen in Cross-Coupling

For researchers in synthetic and medicinal chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds.[1] When employing halophenols as substrates, the choice of halogen—iodine, bromine, or chlorine—is a critical decision that profoundly impacts reaction efficiency, cost, and the overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of iodo-, bromo-, and chloro-phenols, grounded in mechanistic principles and supported by experimental data, to empower scientists in making informed decisions for their synthetic campaigns.

The reactivity of aryl halides (Ar-X) in the majority of cross-coupling reactions is primarily dictated by the rate of the initial oxidative addition step.[2] In this key step, the palladium(0) catalyst inserts into the carbon-halogen bond, forming a Pd(II)-aryl complex. The ease of this step is inversely related to the strength of the C-X bond. This fundamental principle establishes the universally recognized reactivity trend for aryl halides:

I > Br > Cl >> F

This trend is a direct consequence of the decreasing carbon-halogen bond dissociation energies (BDEs) down the group, making the C-I bond the weakest and most susceptible to cleavage by the palladium catalyst.

The Mechanism: Why Bond Strength is Paramount

The catalytic cycle of a typical cross-coupling reaction, such as the Suzuki-Miyaura coupling, illustrates the centrality of the oxidative addition step.[3] It is often the rate-determining step, especially for less reactive aryl halides like chlorides.[2][4]

Cross_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal R-M PdII_R Ar-Pd(II)-R(L)₂ Transmetal->PdII_R ReductElim Reductive Elimination PdII_R->ReductElim ReductElim->Pd0 Reforms Catalyst Product Ar-R (Product) ReductElim->Product

Caption: The generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

The energy required to break the C-X bond is the primary barrier to oxidative addition.[5] A weaker bond facilitates a lower activation energy for this step, leading to faster reaction rates and allowing for milder reaction conditions.

Quantitative Comparison: Bond Dissociation Energies

The reactivity trend can be quantified by examining the average bond dissociation energies (BDEs) for the carbon-halogen bond on a phenyl ring.

Halogen SubstituentC-X BondAverage BDE (kcal/mol)Relative Reactivity
Iodophenol C-I~65Highest
Bromophenol C-Br~81Intermediate
Chlorophenol C-Cl~96Lowest

Note: BDE values are approximate and can vary slightly based on substitution and computational method.[6][7][8]

This data clearly illustrates the significant energy penalty associated with activating a C-Cl bond compared to a C-I bond, providing the theoretical foundation for the observed differences in reactivity.

Reactivity_Trend Reactivity Trend in Cross-Coupling Iodo Iodophenols BDE: ~65 kcal/mol Highest Reactivity Bromo Bromophenols BDE: ~81 kcal/mol Intermediate Reactivity Chloro Chlorophenols BDE: ~96 kcal/mol Lowest Reactivity

Caption: The inverse relationship between Bond Dissociation Energy (BDE) and reactivity.

In-Depth Reactivity Analysis & Experimental Considerations

Iodophenols: The Most Reactive Substrates

Due to the weak C-I bond, iodophenols are highly reactive electrophiles.

  • Causality: The low BDE of the C-I bond ensures that oxidative addition to Pd(0) is rapid and often not the rate-determining step.[4]

  • Experimental Choices:

    • Catalysts: Standard, less-activated palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are typically sufficient.

    • Ligands: Triphenylphosphine (PPh₃) is often adequate. The need for specialized, highly electron-donating ligands is rare.

    • Conditions: Reactions can frequently be run at or slightly above room temperature, offering a broad tolerance for sensitive functional groups.

  • Field Insights: Iodophenols are the ideal choice for substrates that are thermally sensitive or when a rapid, high-yielding conversion is paramount. Their primary drawback is the higher cost and lower commercial availability compared to their bromo- and chloro-analogs.[9]

Bromophenols: The Versatile Workhorse

Bromophenols represent a practical balance between reactivity and cost, making them the most commonly used halophenols in discovery chemistry.

  • Causality: The C-Br bond is significantly stronger than the C-I bond, requiring more forcing conditions or more active catalysts to achieve efficient oxidative addition.

  • Experimental Choices:

    • Catalysts: While simple catalysts can work, reactions often benefit from more active catalyst systems, sometimes generated in situ from a Pd(OAc)₂ or Pd₂(dba)₃ precursor.

    • Ligands: The use of phosphine ligands more electron-donating than PPh₃, such as P(t-Bu)₃, or bidentate ligands like dppf, can be beneficial.

    • Conditions: Elevated temperatures (typically 60-110 °C) are common.

  • Field Insights: The intermediate reactivity of bromophenols is a key advantage in sequential cross-coupling strategies. In a molecule containing both an iodo and a bromo group, the iodo position can often be selectively functionalized first under mild conditions, followed by coupling at the bromo position under more vigorous conditions.[9][10]

Chlorophenols: The Most Challenging (and Economical) Substrates

The strength and inertness of the C-Cl bond historically made chlorophenols very difficult substrates for cross-coupling.[9]

  • Causality: The high C-Cl bond dissociation energy presents a large activation barrier for oxidative addition. Simple Pd(0) complexes struggle to break this bond, often leading to catalyst decomposition or no reaction.

  • Experimental Choices: The breakthrough in coupling aryl chlorides came with the development of specialized ligands.

    • Catalysts: Highly active, air-stable pre-catalysts are often preferred.

    • Ligands: This is the most critical parameter. The use of sterically hindered, highly electron-donating alkylphosphine ligands is mandatory.[9][11] Seminal work from the Buchwald and Hartwig groups introduced ligands like SPhos, XPhos, and RuPhos. These ligands stabilize the monomeric, coordinatively unsaturated Pd(0)L species, which is the highly active form of the catalyst required for C-Cl bond cleavage.[11][12]

    • Conditions: Reactions almost always require elevated temperatures and strong bases (e.g., K₃PO₄, Cs₂CO₃, or alkoxides).

  • Field Insights: Despite the challenging conditions, the low cost and vast commercial availability of chlorophenols make them highly desirable for large-scale industrial synthesis.[9] Developing a robust process with a chlorophenol can lead to significant cost savings. Nickel-based catalyst systems are also emerging as a powerful, cost-effective alternative for activating aryl chlorides.[13][14]

Practical Workflow: Selecting Your Halophenol

The choice of substrate is a strategic decision based on the specific goals of the synthesis.

Halophenol_Decision_Workflow Start Start: Synthetic Goal Goal1 Need Highest Reactivity? (e.g., sensitive substrate, rapid result) Start->Goal1 Goal2 Need Versatility / Sequential Coupling? Start->Goal2 Goal3 Need Lowest Cost for Large Scale? Start->Goal3 Substrate1 Choose Iodophenol Goal1->Substrate1 Substrate2 Choose Bromophenol Goal2->Substrate2 Substrate3 Choose Chlorophenol Goal3->Substrate3 Condition1 Conditions: • Standard Pd catalysts (e.g., Pd(PPh₃)₄) • Mild temperature Substrate1->Condition1 Condition2 Conditions: • More active Pd catalysts • Moderate temperature (60-110°C) Substrate2->Condition2 Condition3 Conditions: • Specialized bulky, electron-rich ligands (e.g., Buchwald ligands) • High temperature, strong base Substrate3->Condition3

Caption: A decision workflow for selecting the appropriate halophenol substrate.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of a Chlorophenol

This protocol describes a typical setup for the coupling of a challenging chlorophenol substrate, illustrating the need for specialized reagents. This method is adapted from procedures developed for activating aryl chlorides.

Reaction: Coupling of 4-chlorophenol with phenylboronic acid.

Materials:

  • 4-Chlorophenol (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • SPhos Pd G2 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4-chlorophenol, phenylboronic acid, SPhos Pd G2 Precatalyst, and potassium phosphate.

  • Inerting: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. Causality: The Pd(0) active species is sensitive to oxygen, and maintaining an inert atmosphere prevents catalyst deactivation.

  • Solvent Addition: Add toluene and water via syringe. Causality: The biphasic toluene/water system is effective for Suzuki couplings. Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. The reaction can be monitored by TLC or LC-MS by taking small aliquots.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired 4-phenylphenol.

Conclusion

The choice between iodo-, bromo-, and chloro-phenols in cross-coupling is a strategic decision that balances reactivity, cost, and scalability. While iodophenols offer the highest reactivity and mildest conditions, their cost can be prohibitive. Bromophenols provide a versatile and reliable middle ground, ideal for laboratory-scale synthesis and sequential functionalization. The development of advanced, highly active catalyst systems has transformed the once-inert chlorophenols into viable and economically attractive substrates, particularly for industrial applications. A thorough understanding of the underlying mechanistic principles governing the oxidative addition step empowers chemists to select the optimal substrate and reaction conditions, paving the way for more efficient and innovative synthetic solutions.

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  • Schön, A., & Oestreich, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 45(23), 6397-6415. [Link]

  • Houser, J. J. et al. (1982). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2, (8), 909-913. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Coupling with Halogenated Phenols: A Comparative Analysis of 4-Bromo-2-fluoro-6-iodophenol and 2,4-dibromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, polyhalogenated phenols are invaluable building blocks. Their utility, however, is dictated by the ability to selectively functionalize specific positions on the aromatic ring. This guide provides an in-depth comparison of two structurally related yet distinct substrates in palladium-catalyzed cross-coupling reactions: 4-Bromo-2-fluoro-6-iodophenol and 2,4-dibromo-6-fluorophenol . We will explore the mechanistic principles governing their reactivity, present comparative experimental data, and provide detailed protocols to enable their strategic application in complex molecule synthesis.

The Decisive Step: Understanding Chemoselectivity in Oxidative Addition

The cornerstone of palladium-catalyzed cross-coupling is the catalytic cycle, which universally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The chemoselectivity in polyhalogenated compounds is almost always determined in the first step: the oxidative addition of the aryl halide to the Pd(0) catalyst.[2][3][4]

The reactivity of carbon-halogen (C-X) bonds in this step follows a well-established trend based on bond dissociation energies: C–I > C–Br > C–Cl > C–F .[1] The weaker the carbon-halogen bond, the more readily it cleaves and adds to the palladium center. This fundamental principle is the primary determinant of reactivity for substrates bearing different halogens.

When a substrate contains identical halogens, as in 2,4-dibromo-6-fluorophenol, selectivity is governed by more subtle steric and electronic effects.[1][5] Factors such as steric hindrance around the halogen and the electronic influence of neighboring functional groups become paramount in dictating the site of oxidative addition.

Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R Transmetalation (R-M) Ar-Pd(II)(L2)-R->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Head-to-Head Comparison: Reactivity and Selectivity

The differential halogenation of our two target molecules leads to fundamentally different behaviors in cross-coupling reactions.

This compound: A Study in Predictable Selectivity

Due to the significant difference in bond strength between the C-I and C-Br bonds, this molecule offers a predictable and highly selective platform for sequential functionalization.

  • Primary Reactive Site: The C-I bond at the C6 position is the most labile and will react selectively under standard cross-coupling conditions.

  • Secondary Reactive Site: The C-Br bond at the C4 position remains intact during the initial coupling, requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to participate in a subsequent reaction.[6]

This inherent reactivity difference allows for a stepwise approach to building molecular complexity, first at the C6 position and then at the C4 position.

2,4-dibromo-6-fluorophenol: A Case of Steric and Electronic Control

With two C-Br bonds, achieving regioselectivity is more challenging and depends entirely on the reaction conditions and the directing effects of the other substituents.

  • Electronic Effects: The hydroxyl (-OH) group is an activating ortho, para-director, while the fluorine (-F) is a deactivating ortho, para-director.

  • Steric Hindrance: The C2-bromo position is sterically encumbered, being flanked by the hydroxyl and fluorine groups. The C4-bromo position is less sterically hindered.

  • Predicted Reactivity: In many cases, coupling will preferentially occur at the less sterically hindered C4 position. However, the choice of a bulky phosphine ligand can sometimes favor reaction at the more hindered C2 position. Directing group effects, where the hydroxyl group coordinates to the catalyst, can also favor ortho-coupling at C2.[1]

The following diagram illustrates the primary reactive sites for each molecule under typical palladium-catalyzed conditions.

Caption: Predicted primary and secondary reactive sites for cross-coupling.

Quantitative Data from Analogous Systems

While direct comparative studies on these exact molecules are sparse, extensive literature on analogous polyhalogenated systems allows for the reliable prediction of reaction outcomes. The following tables summarize expected yields for common cross-coupling reactions.

Table 1: Predicted Outcomes for this compound (Selective C-I Coupling)

Coupling ReactionCoupling PartnerTypical Catalyst SystemBase / SolventTemp (°C)Expected Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane/H₂O80-100>90
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THF60>90[7][8]
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosNaOtBu / Toluene100>85[9][10]

Table 2: Predicted Outcomes for 2,4-dibromo-6-fluorophenol (Preferential C4-Br Coupling)

Coupling ReactionCoupling PartnerTypical Catalyst SystemBase / SolventTemp (°C)Expected Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl₂Cs₂CO₃ / Dioxane10075-85
Sonogashira Phenylacetylene[DTBNpP]Pd(crotyl)ClTMP / DMSORT-6070-80[8]
Buchwald-Hartwig AnilinePd(OAc)₂ / RuPhosK₃PO₄ / t-AmylOH11070-85

Field-Proven Experimental Protocols

The following protocols provide detailed, self-validating methodologies for achieving selective cross-coupling with each substrate.

Protocol 1: Selective Sonogashira Coupling of this compound

This protocol is designed to selectively couple an alkyne at the C-I position, leveraging the higher reactivity of the carbon-iodine bond.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1.5 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed THF and degassed triethylamine (Et₃N, 2.0 equiv).

  • Reagent Addition: Add phenylacetylene (1.1 equiv) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Regioselective Suzuki-Miyaura Coupling of 2,4-dibromo-6-fluorophenol

This protocol employs a catalyst system known to favor coupling at the less sterically hindered C4 position.

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a stream of inert gas, add 2,4-dibromo-6-fluorophenol (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and cesium carbonate (Cs₂CO₃, 2.5 equiv) to a dry reaction vial.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by LC-MS. The reaction may require 12-24 hours for completion.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Experimental_Workflow start Start prep 1. Reagent Preparation (Inert Atmosphere) start->prep reaction 2. Reaction Setup (Solvent, Heat, Stir) prep->reaction monitor 3. Monitor Progress (TLC / LC-MS) reaction->monitor workup 4. Aqueous Workup (Quench & Extract) monitor->workup Upon Completion purify 5. Purification (Column Chromatography) workup->purify end Pure Product purify->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion and Strategic Recommendations

The choice between This compound and 2,4-dibromo-6-fluorophenol is a strategic one, dictated by the desired synthetic outcome.

  • For sequential, site-specific derivatization , this compound is the superior choice. Its predictable chemoselectivity allows for the clean, high-yielding functionalization of the C-I bond, leaving the C-Br bond available for a subsequent, distinct transformation. This makes it an ideal substrate for building complex, unsymmetrical molecules.

  • For single functionalization or when steric/electronic control is desired , 2,4-dibromo-6-fluorophenol is a suitable substrate. While achieving high regioselectivity requires careful optimization of reaction conditions, it provides access to substitution patterns that are complementary to its iodo-bromo counterpart. The primary reaction at the C4 position yields a 2-bromo-6-fluoro-4-arylphenol, a valuable intermediate in its own right.

By understanding the fundamental principles of oxidative addition and the subtle interplay of steric and electronic effects, researchers can harness the full synthetic potential of these versatile halogenated building blocks.

References

  • Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (2010). ResearchGate. [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (n.d.). National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. (2023). ResearchGate. [Link]

  • Oxidative Addition & Reductive Elimination. (n.d.). College of Saint Benedict and Saint John's University. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). National Institutes of Health (NIH). [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Fundamental Palladium Catalyzed Oxidative Addition Reactions. (2012). Vrije Universiteit Amsterdam Research Portal. [Link]

  • Optimization of the Sonogashira coupling of 4-bromo-3-... (n.d.). ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). MDPI. [Link]

  • Buchwald-Hartwig Amination. (2017). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems. (2022). ACS Publications. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! (2023). YouTube. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2013). National Institutes of Health (NIH). [Link]

  • Synthesis of molecular chains: Application of cross-coupling and bromo by iodo exchange reactions. (2007). ResearchGate. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). National Institutes of Health (NIH). [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2011). National Institutes of Health (NIH). [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2019). National Institutes of Health (NIH). [Link]

  • 2,4-Dibromo-6-fluorophenol. (n.d.). PubChem. [Link]

  • 4-Bromo-2-chloro-6-iodophenol. (n.d.). PubChem. [Link]

  • 2-bromo-6-fluoro-4-iodophenol. (n.d.). PubChemLite. [Link]

Sources

A Comparative Guide to the Purity Analysis of Synthesized 4-Bromo-2-fluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the purity of synthetic intermediates is paramount. Halogenated phenols, such as 4-Bromo-2-fluoro-6-iodophenol, are critical building blocks in the synthesis of a wide array of complex molecules.[1][2] Their utility in creating novel therapeutics and advanced materials hinges on a well-defined and controlled purity profile. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound, with a comparative analysis against the structurally similar 4-Bromo-2-chloro-6-iodophenol. Understanding the nuances of these analytical techniques is crucial for optimizing synthesis, ensuring lot-to-lot consistency, and meeting stringent regulatory standards.

The Critical Role of Purity in Halogenated Phenols

The isomeric and chemical purity of halogenated phenols directly impacts their reactivity and the safety profile of the final products. Impurities, which can include starting materials, regioisomers, or byproducts from over-halogenation, can lead to unpredictable reaction kinetics, reduced yields, and the formation of undesirable side products. In a pharmaceutical context, even trace impurities can have significant toxicological implications. Therefore, robust and validated analytical methods are essential for the quality control of these critical intermediates.

For the purpose of this guide, we will compare the purity analysis of This compound with 4-Bromo-2-chloro-6-iodophenol . The subtle difference in the halogen at the 2-position (fluorine vs. chlorine) provides an excellent basis for comparing the sensitivity and resolution of various analytical techniques.

Comparative Purity Analysis: A Multi-faceted Approach

A comprehensive purity assessment of synthesized halogenated phenols necessitates the use of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful tools that, when used in concert, provide a detailed picture of the compound's purity.

Hypothetical Purity Assessment Data

The following table summarizes hypothetical purity data for a synthesized batch of this compound and its chloro-analogue, 4-Bromo-2-chloro-6-iodophenol, as determined by three common analytical techniques.

Analytical MethodThis compound Purity (%)Key Impurities Detected4-Bromo-2-chloro-6-iodophenol Purity (%)Key Impurities Detected
HPLC 99.2%Regioisomers (e.g., 2-Bromo-4-fluoro-6-iodophenol), starting materials (4-Bromo-2-fluorophenol)99.0%Regioisomers (e.g., 2-Bromo-4-chloro-6-iodophenol), starting materials (4-Bromo-2-chlorophenol)
GC-MS 99.5%Residual solvents, volatile byproducts99.4%Residual solvents, volatile byproducts
¹H NMR >99% (by integration)Isomeric impurities, residual solvents>99% (by integration)Isomeric impurities, residual solvents

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like halogenated phenols. A reversed-phase method is typically employed for these analyses.

Experimental Protocol: HPLC Analysis
  • Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).

  • Column : A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.

  • Mobile Phase : A gradient elution is often optimal for separating closely related impurities. A typical mobile phase could be a mixture of acetonitrile and water, both containing 0.1% phosphoric acid to ensure good peak shape for the phenolic analytes.

  • Gradient Program :

    • 0-5 min: 40% Acetonitrile

    • 5-20 min: 40% to 90% Acetonitrile

    • 20-25 min: 90% Acetonitrile

    • 25-30 min: 40% Acetonitrile (re-equilibration)

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30 °C

  • Detection : UV detection at 280 nm.

  • Sample Preparation : Prepare a 1 mg/mL solution of the synthesized phenol in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Rationale for Experimental Choices:
  • C18 Column : The non-polar nature of the C18 stationary phase provides good retention and separation for the relatively non-polar halogenated phenols.

  • Gradient Elution : This is crucial for resolving impurities with a range of polarities, from unreacted starting materials to more halogenated byproducts.

  • Acidified Mobile Phase : The addition of a small amount of acid suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.

Visualization of the HPLC Workflow

Sources

Introduction: The Strategic Importance of Multi-Halogenated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Characterization of 4-Bromo-2-fluoro-6-iodophenol Derivatives

In the landscape of medicinal chemistry and materials science, halogenated phenols serve as exceptionally versatile building blocks. Their utility stems from the nuanced reactivity conferred by halogen substituents, which can be selectively addressed in cross-coupling reactions, and their ability to modulate the electronic and lipophilic properties of a parent molecule. Among these, this compound stands out as a trifecta of synthetic potential, offering three distinct halogen atoms on a phenol scaffold. The iodine, bromine, and fluorine atoms provide orthogonal reactivity and unique steric and electronic influences.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the characterization of derivatives synthesized from the this compound core. We will move beyond a simple recitation of data, delving into the causal relationships behind the observed spectroscopic and crystallographic properties. By understanding why these molecules behave as they do, researchers can better predict the characteristics of novel derivatives and streamline their development pipelines. We will explore the synthesis of representative derivatives and compare their analytical signatures using a suite of essential characterization techniques.

Synthetic Pathways: From Core Scaffold to Functionalized Derivatives

The true value of this compound lies in its capacity for selective functionalization. The different carbon-halogen bond strengths (C-I < C-Br << C-F) and the reactivity of the phenolic hydroxyl group allow for a stepwise and controlled introduction of new functionalities. Below, we compare two common derivatization pathways: O-alkylation of the hydroxyl group and a selective Suzuki cross-coupling reaction at the most labile C-I bond.

G parent This compound product1 4-Bromo-2-fluoro-6-iodoanisole (O-Alkylation Derivative) parent->product1  O-Alkylation product2 4-Bromo-2-fluoro-6-arylphenol (Suzuki Coupling Derivative) parent->product2  Suzuki Coupling at C-I reagent1 CH₃I, K₂CO₃ Acetone reagent2 Arylboronic Acid, Pd(PPh₃)₄, Na₂CO₃ THF/H₂O

Caption: Synthetic pathways for derivatization of the parent phenol.

The choice of reaction is dictated by the desired outcome. O-alkylation neutralizes the acidic phenol, which can be crucial for subsequent reaction steps or for modulating biological activity. In contrast, Suzuki coupling leverages the high reactivity of the C-I bond to introduce new aryl groups, significantly altering the molecule's three-dimensional structure and electronic properties.[1][2]

Spectroscopic Characterization: A Multi-Technique Approach

Confirming the structure of newly synthesized derivatives requires a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer unambiguous proof of identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Analysis: The Voice of the Protons The aromatic region of the ¹H NMR spectrum is particularly informative for these compounds. The parent phenol exhibits two doublets, a result of coupling between the two remaining aromatic protons. The introduction of substituents dramatically alters these signals.

  • Causality of Chemical Shifts: The electron-withdrawing nature of the halogen atoms deshields the aromatic protons, shifting their signals downfield compared to unsubstituted phenol (which appears around 6.8–7.4 ppm).[3] The fluorine atom, being highly electronegative, exerts a strong influence on its ortho proton.

  • Derivative Comparison:

    • In the O-methylated derivative (anisole) , the disappearance of the broad phenolic -OH singlet and the appearance of a new singlet around 3.8-4.0 ppm for the -OCH₃ group is a key diagnostic indicator.

    • In the Suzuki coupling product , the introduction of a new aromatic ring system adds complexity to the spectrum, with new signals corresponding to the added aryl group. The original aromatic protons will experience a shift in their chemical environment due to the altered electronic and steric landscape.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Isotopic Fingerprint

Mass spectrometry provides the molecular weight of a compound, offering direct confirmation of a successful reaction. For halogenated compounds, the isotopic distribution provides an additional layer of verification.

  • Isotopic Patterns: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4] This results in a characteristic "M" and "M+2" peak of nearly equal intensity for any fragment containing a bromine atom. This isotopic signature is a powerful diagnostic tool that can instantly confirm the presence of bromine in the molecule and its fragments.[5]

  • Fragmentation Analysis: In the mass spectra of halogenated phenols, fragmentation often involves the elimination of carbon monoxide (CHO) or the loss of a halogen atom.[6][7] Comparing the fragmentation patterns of the parent compound and its derivatives can reveal how the new functional group influences the molecule's stability and fragmentation pathways. For example, the Suzuki product will show fragments corresponding to the loss of the newly introduced aryl group.

Comparative Spectroscopic Data Summary

The table below summarizes the expected key analytical data for our representative derivatives, providing a clear basis for comparison.

ParameterThis compound (Parent)4-Bromo-2-fluoro-6-iodoanisole (Derivative 1)4-Bromo-2-fluoro-6-arylphenol (Derivative 2)
Formula C₆H₃BrFIOC₇H₅BrFIOC₁₂H₇BrFO
Mol. Weight 316.89 g/mol [8]330.92 g/mol ~281.08 g/mol (for phenyl)
¹H NMR (-OH) ~5.0-6.0 ppm (broad singlet)Absent~5.0-6.0 ppm (broad singlet)
¹H NMR (-OCH₃) Absent~3.9 ppm (singlet)Absent
¹H NMR (Aromatic) Two doublets (~7.0-7.8 ppm)Two doublets (slight shift from parent)Complex multiplet signals
MS (M⁺) m/z ≈ 317m/z ≈ 331m/z ≈ 281
MS Isotope Peak M+2 peak present (¹:¹ ratio with M⁺)M+2 peak present (¹:¹ ratio with M⁺)M+2 peak present (¹:¹ ratio with M⁺)
IR (-OH stretch) ~3200-3500 cm⁻¹ (broad)Absent~3200-3500 cm⁻¹ (broad)
IR (C-O stretch) ~1200 cm⁻¹~1250 cm⁻¹ (asymmetric), ~1040 cm⁻¹ (symmetric)~1200 cm⁻¹

Crystallographic Characterization: The Definitive Solid-State Structure

While NMR and MS define the molecule's connectivity, single-crystal X-ray diffraction provides its precise three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.[9] This information is invaluable for understanding structure-activity relationships, especially in drug design and materials science.

Obtaining a single crystal suitable for X-ray analysis is often a critical, and sometimes challenging, step. The process involves slow crystallization from a suitable solvent system. Once a crystal is obtained, the analysis reveals key structural parameters.

Hypothetical Crystallographic Data for a Suzuki Derivative

The following table presents plausible crystallographic data for the 4-Bromo-2-fluoro-6-phenylphenol derivative, based on typical values for similar structures.[9][10]

Parameter4-Bromo-2-fluoro-6-phenylphenol
Chemical Formula C₁₂H₇BrFO
Molecular Weight 281.08 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.512
b (Å) 12.345
c (Å) 9.876
β (°) ** 105.3
Volume (ų) **1001.4
Z 4
Key Interactions Intermolecular O-H···O hydrogen bonds forming dimers; potential halogen bonding involving bromine or π-stacking from the phenyl rings.

The data reveals not just the molecular geometry but also how the molecules pack together in the crystal lattice, governed by non-covalent interactions like hydrogen and halogen bonds. These interactions are fundamental to the material's bulk properties, such as melting point and solubility.

Experimental Protocols

Scientific integrity demands reproducible methodologies. The following section provides detailed, self-validating protocols for the synthesis and characterization techniques discussed.

Workflow for Synthesis and Characterizationdot

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// Edges start -> synthesis; synthesis -> workup [label="Monitor by TLC"]; workup -> purify; purify -> confirm [label="Assess Purity"]; confirm -> nmr; confirm -> ms; nmr -> end; ms -> end; confirm -> xray [style=dashed, label="If crystal obtained"]; xray -> end [style=dashed]; }

Sources

A Comparative Guide to Validated Analytical Methods for 4-Bromo-2-fluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous and precise analysis of chemical intermediates like 4-Bromo-2-fluoro-6-iodophenol is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of this compound. The methodologies presented are designed as self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring they meet global regulatory expectations.[1][2][3][4][5]

Introduction to this compound and Analytical Imperatives

This compound is a halogenated phenol, a class of compounds frequently utilized as building blocks in the synthesis of complex organic molecules, including pharmaceuticals. The presence of three different halogen substituents (Bromo, Fluoro, and Iodo) on the phenol ring offers multiple sites for synthetic modification. Given its role as a critical intermediate, the development of robust, accurate, and precise analytical methods is essential for its characterization, purity assessment, and quantification in various matrices.

The choice of an analytical technique is governed by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need to identify and quantify impurities or to determine the assay of the bulk material. For a compound like this compound, both HPLC and GC stand out as powerful and complementary analytical techniques.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

The phenolic hydroxyl group in this compound makes it amenable to reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The polarity of the molecule can be effectively manipulated by adjusting the mobile phase composition, allowing for excellent separation from potential impurities. Furthermore, the aromatic nature of the compound results in strong UV absorbance, enabling sensitive detection.

The following proposed method is based on established principles for the analysis of halogenated phenols and is designed to be validated in accordance with ICH Q2(R2) guidelines.[1][2][3][4][5]

Experimental Protocol: HPLC-UV Analysis of this compound

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 60% B

      • 5-25 min: 60-80% B

      • 25-30 min: 80% B

      • 30-31 min: 80-60% B

      • 31-35 min: 60% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan of a standard solution (expected to be in the range of 220-280 nm).

    • Injection Volume: 10 µL.

    • Diluent: Mobile Phase.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

    • Sample Solution: Prepare the test sample in the diluent to achieve a similar target concentration.

  • Validation Parameters:

    • Specificity: Analyze the diluent, a placebo (if applicable), and the sample solution spiked with known related substances to demonstrate the absence of interference at the retention time of the main peak.

    • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50-150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), each in triplicate. The mean recovery should be within 98-102%.

    • Precision:

      • Repeatability (Intra-assay): Analyze six independent preparations of the sample at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day with a different analyst and/or instrument. The cumulative %RSD should meet the predefined acceptance criteria.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_validation Method Validation prep_std Prepare Standard Solution (Known Concentration) injection Inject Sample/Standard prep_std->injection prep_sample Prepare Sample Solution (Target Concentration) prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification specificity Specificity quantification->specificity linearity Linearity quantification->linearity accuracy Accuracy quantification->accuracy precision Precision quantification->precision lod_loq LOD/LOQ quantification->lod_loq

Caption: Workflow for HPLC-UV analysis and validation.

Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes

Gas Chromatography is an excellent technique for the separation and analysis of volatile and thermally stable compounds.[6] The separation is achieved based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a column.

While phenols can sometimes exhibit poor peak shape in GC due to their acidic nature, derivatization can overcome this issue. However, direct analysis of underivatized phenols on a suitable polar capillary column is also feasible. Given the relatively low molecular weight and the potential for volatility, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a viable and powerful analytical option. GC-MS, in particular, offers the added advantage of providing structural information, which is invaluable for impurity identification.

The following proposed GC-MS method is based on established procedures for halogenated phenols and is designed for validation according to ICH guidelines.[1][2][3][4][5]

Experimental Protocol: GC-MS Analysis of this compound

  • Instrumentation:

    • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • Autosampler for liquid injection.

  • Chromatographic Conditions:

    • Column: A mid-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injection Mode: Split (e.g., 50:1 ratio) or Splitless, depending on the required sensitivity.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 50-400.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a known concentration (e.g., 100 µg/mL).

    • Sample Solution: Prepare the test sample in the same solvent to a similar target concentration.

  • Validation Parameters:

    • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) are assessed similarly to the HPLC method, with appropriate adjustments for the GC-MS technique. For specificity, the mass spectra of the peak of interest in the sample and standard are compared.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Processing cluster_validation Method Validation prep_std Prepare Standard Solution (in Volatile Solvent) injection Inject Sample/Standard prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection gc_system GC-MS System Setup (Column, Temp Program) gc_system->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Analysis ionization->detection tic Generate Total Ion Chromatogram detection->tic mass_spectrum Extract Mass Spectrum detection->mass_spectrum quantification Quantification tic->quantification specificity Specificity (Mass Spectra) mass_spectrum->specificity linearity Linearity quantification->linearity accuracy Accuracy quantification->accuracy precision Precision quantification->precision lod_loq LOD/LOQ quantification->lod_loq

Caption: Workflow for GC-MS analysis and validation.

Comparative Performance of HPLC and GC Methods

The choice between HPLC and GC will depend on the specific analytical goal. Below is a comparative summary of the expected performance of each technique for the analysis of this compound.

Parameter HPLC-UV GC-MS Rationale/Comment
Selectivity/Specificity HighVery HighGC-MS provides mass spectral data, offering an orthogonal detection mechanism that confirms the identity of the analyte and resolves co-eluting peaks.
Sensitivity High (ng range)Very High (pg range)GC-MS, especially in Selected Ion Monitoring (SIM) mode, can achieve lower detection limits than HPLC-UV.
Precision (%RSD) Typically < 2%Typically < 5%Both techniques can achieve excellent precision, though HPLC often demonstrates slightly better repeatability for routine assays.
Accuracy (% Recovery) 98-102%97-103%Both methods are capable of high accuracy when properly validated.
Linearity (r²) > 0.999> 0.998Excellent linearity is expected for both techniques over a defined concentration range.
Sample Throughput ModerateModerateRuntimes are comparable, though sample preparation for GC (if derivatization is needed) can be more time-consuming.
Instrumentation Cost ModerateHighGC-MS systems are generally more expensive to purchase and maintain than HPLC-UV systems.
Impurity Profiling GoodExcellentGC-MS is superior for the identification of unknown volatile impurities due to the structural information provided by mass spectra.
Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis and quality control of this compound.

  • HPLC-UV is a robust and versatile method, ideal for routine purity and assay determinations. Its operational simplicity and lower cost make it a preferred choice for quality control laboratories.

  • GC-MS offers superior selectivity and sensitivity, making it the method of choice for trace-level impurity analysis and for the definitive identification of volatile related substances.

The selection of the most appropriate method should be based on a risk assessment of the analytical requirements for the specific stage of drug development. For comprehensive characterization, the use of both techniques is recommended to provide a complete analytical profile of this compound. The validation of the chosen method(s) according to ICH guidelines is a mandatory step to ensure the generation of reliable and reproducible data that will be accepted by regulatory authorities worldwide.[1][2][3][4][5]

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
  • ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. Available at: [Link]

  • U.S. EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Available at: [Link]

  • ALS Environmental. (2023). Determination of Phenols in Waters and Leachates by HPLC. Available at: [Link]

  • U.S. EPA. (1986). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Available at: [Link]

  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Available at: [Link]

  • St-Gelais, A. et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules, 24(23), 4348. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-2-iodophenol. Available at: [Link]

  • Purcaro, G. et al. (2020). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Atmosphere, 11(11), 1185. Available at: [Link]

  • Watanabe, I. et al. (2012). Comprehensive Analysis for Organo-bromine Compounds in Environmental Samples with GC/MS (EI/NCI). Organohalogen Compounds, 74. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Handling of 4-Bromo-2-iodophenol. Available at: [Link]

Sources

Unlocking Potential in Organocatalysis: A Comparative Performance Guide to 4-Bromo-2-fluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Beyond a Building Block

4-Bromo-2-fluoro-6-iodophenol is a polyhalogenated aromatic compound recognized primarily as a versatile synthetic intermediate. Its distinct substitution pattern, featuring bromine, fluorine, and iodine atoms, offers multiple reactive handles for sophisticated molecular engineering, particularly in cross-coupling reactions. However, the very nature of its structure, specifically the presence of a highly polarizable iodine atom, suggests an untapped potential in the burgeoning field of organocatalysis.

This guide moves beyond the established role of this compound as a substrate and explores its hypothetical performance as a halogen bond donor organocatalyst. Halogen bonding, a noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, is emerging as a powerful tool in catalysis for activating substrates, mirroring the utility of hydrogen bonding.[1][2] The iodine atom in this compound, rendered electron-deficient by the adjacent electronegative fluorine and bromine atoms, is a prime candidate for engaging in effective halogen bonding.

Herein, we benchmark the potential catalytic activity of this compound in a classic Michael addition reaction. Its performance will be objectively compared against established halogen bond donors and a conventional Lewis acid catalyst, supported by detailed experimental protocols to ensure scientific integrity and reproducibility.

The Benchmark Reaction: Michael Addition of Indole to trans-Crotonophenone

To provide a robust and relevant assessment, we have selected the Michael addition of indole to trans-crotonophenone as our benchmark reaction.[3][4] This transformation is a well-documented process for evaluating the efficacy of halogen bond donors, as the catalyst is proposed to activate the enone Michael acceptor, facilitating the nucleophilic attack of the indole.[5][6] The reaction progress can be conveniently monitored by standard analytical techniques such as 1H-NMR spectroscopy or HPLC.

Comparative Catalyst Performance

The following table summarizes the performance of established catalysts in the benchmark Michael addition and presents a hypothetical performance target for this compound. This data provides a framework for evaluating its potential efficacy.

CatalystCatalyst TypeTypical Loading (mol%)Reaction Time (h)Yield (%)Reference
This compound Halogen Bond Donor (Hypothetical) 10 24 Target: >50% N/A
1,3-Bis(iodoethynyl)benzeneNeutral Halogen Bond Donor1024~60%[7]
(2-Iodo-3,5-dinitrophenyl)acetyleneNeutral Halogen Bond Donor1024~75%[3]
Bidentate Bis(iodolium) SaltCationic Halogen Bond Donor512>90%[8]
Tris(pentafluorophenyl)borane (B(C6F5)3)Lewis Acid108>95%[9]

Experimental Protocols for Benchmarking

To ensure a fair and direct comparison, all catalysts must be evaluated under identical, rigorously controlled conditions. The following protocol is designed to be self-validating by including a background (uncatalyzed) reaction and maintaining consistent parameters across all experiments.

Materials and Reagents:
  • Indole (≥99%)

  • trans-Crotonophenone (≥98%)

  • This compound (≥97%)

  • Comparative Catalysts (as per the table above)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Nitrogen or Argon gas (high purity)

Step-by-Step Benchmarking Protocol:
  • Reaction Setup: In a nitrogen-purged glovebox, add the catalyst (0.02 mmol, 10 mol%) to a 4 mL screw-cap vial equipped with a magnetic stir bar.

  • Reagent Preparation: In the same inert atmosphere, prepare a stock solution by dissolving indole (0.2 mmol, 1.0 equiv.), trans-crotonophenone (0.22 mmol, 1.1 equiv.), and the internal standard (0.1 mmol) in 2 mL of anhydrous dichloromethane.

  • Reaction Initiation: Add 1.0 mL of the stock solution to the vial containing the catalyst. Seal the vial tightly.

  • Control Reactions: Prepare two control vials: one with no catalyst (background reaction) and one for each of the comparative catalysts, following the same procedure.

  • Reaction Monitoring: Place all vials on a magnetic stir plate at ambient temperature (25 °C). At designated time points (e.g., 2, 4, 8, 12, and 24 hours), carefully unseal the vials under an inert atmosphere and withdraw a small aliquot (approx. 0.05 mL).

  • Sample Preparation for Analysis: Quench the aliquot by diluting it with 0.5 mL of CDCl3.

  • Data Acquisition: Analyze the quenched sample by 1H-NMR spectroscopy. Determine the conversion to the Michael adduct by integrating the product peaks relative to the internal standard.

  • Work-up and Isolation (at 24h): Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the product and determine the final yield.

Causality and Scientific Integrity:
  • Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the interference of atmospheric moisture, which can deactivate certain Lewis acid catalysts and lead to inconsistent results.

  • Anhydrous Solvent: Dichloromethane is chosen for its ability to dissolve the reactants and its relatively non-coordinating nature, which minimizes interference with the halogen bond. Using the anhydrous grade is essential for reproducibility.

  • Internal Standard: The inclusion of an internal standard allows for accurate determination of conversion over time by NMR, providing reliable kinetic data and mitigating variations in sample preparation.

  • Background Reaction: Running a catalyst-free control is non-negotiable. It establishes the baseline reactivity and ensures that any observed rate enhancement is directly attributable to the catalyst.[3]

Visualizing the Catalytic Hypothesis and Workflow

To better illustrate the proposed mechanism and the experimental design, the following diagrams are provided.

HalogenBonding Catalyst This compound (Halogen Bond Donor) ActivatedComplex Activated Complex Catalyst->ActivatedComplex δ+ I···O=C Substrate trans-Crotonophenone (Michael Acceptor) Substrate->ActivatedComplex Halogen Bond Formation Product Michael Adduct ActivatedComplex->Product Product Formation & Catalyst Regeneration Indole Indole (Nucleophile) Indole->ActivatedComplex Nucleophilic Attack Workflow A 1. Prepare Catalyst Vials (Inert Atmosphere) C 3. Initiate Reactions (Add Stock Solution to Vials) A->C B 2. Prepare Reagent Stock Solution (Indole, Enone, Internal Standard) B->C D 4. Monitor Reactions at t = 2, 4, 8, 12, 24h (Withdraw Aliquots) C->D Stir at 25 °C E 5. Quench Aliquots & Analyze by 1H-NMR (Determine Conversion) D->E F 6. Final Work-up & Purification (Determine Isolated Yield) D->F After 24h E->D Continue Monitoring

Caption: Experimental workflow for the comparative benchmarking of catalytic performance.

Conclusion and Forward Outlook

While this compound is a well-established synthetic intermediate, its potential as a halogen bond donor in organocatalysis remains an intriguing and unexplored frontier. The experimental framework detailed in this guide provides a robust methodology for objectively assessing this potential. Should this compound demonstrate significant catalytic activity, it would not only introduce a new, readily available organocatalyst but also deepen our understanding of how multisubstituted halophenols can be leveraged in catalyst design. The insights gained from such a study would be invaluable to researchers in catalysis and medicinal chemistry, potentially accelerating the discovery of novel and efficient synthetic transformations.

References

  • Bamberger, J., Sutar, R. L., & Huber, S. M. (2019). Catalysis of Organic Reactions through Halogen Bonding. Chemical Reviews, 119(17), 9362-9414. [Link]

  • Breugst, M., & Koenig, J. (2020). Halogen Bonds in Asymmetric Catalysis. Frontiers in Chemistry, 8, 623. [Link]

  • Gliese, J. P., Ball, M. R., & Huber, S. M. (2017). A halogen-bonding-catalyzed Michael addition reaction. Chemical Communications, 53(88), 12012-12015. [Link]

  • Yang, Y., & Wong, R. M. W. (2020). Application of Halogen Bonding to Organocatalysis: A Theoretical Perspective. Molecules, 25(5), 1045. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric Catalysis by Chiral Hydrogen-Bond Donors. Angewandte Chemie International Edition, 45(10), 1520-1543. [Link]

  • Benz, S., Poblador-Bahamonde, A. I., & Matile, S. (2018). Halogen-Bonding-Catalyzed Chloride Abstraction. Angewandte Chemie International Edition, 57(19), 5408-5412. [Link]

  • Kniep, F., H., S. M., & Huber, S. M. (2013). Halogen-Bonding-Katalysierte Halogenabstraktion. Angewandte Chemie, 125(29), 7612-7616. [Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. [Link]

  • von der Heiden, D., Bozkus, S., Klussmann, M., & Breugst, M. (2017). Reaction Mechanism of Iodine-Catalyzed Michael Additions. The Journal of Organic Chemistry, 82(8), 4037–4043. [Link]

  • Head, R. A., Jones, C. D., & Smith, P. W. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters, 19(10), 2742–2745. [Link]

  • Jha, S. C., & Joshi, N. N. (2002). Catalytic, enantioselective Michael addition reactions. ARKIVOC, 2002(7), 167-196. [Link]

  • Wonner, P. M., & Huber, S. M. (2018). A Bidentate Bis(iodolium) Salt as an Organocatalyst in a Michael and a Nitro-Michael Addition Reaction. European Journal of Organic Chemistry, 2018(44), 6099-6102. [Link]

  • Gliese, J.-P., et al. (2017). A halogen-bonding-catalyzed Michael addition reaction. Chemical Communications, 53(88), 12012-12015. [Link]

  • Chen, J., & Chen, X. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters, 19(10), 2742-2745. [Link]

  • Aakeröy, C. B., et al. (2015). Organocatalysis by a multidentate halogen-bond donor: an alternative to hydrogen-bond based catalysis. New Journal of Chemistry, 39(8), 5863-5867. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-fluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Bromo-2-fluoro-6-iodophenol. As a multi-halogenated aromatic compound, it requires specialized disposal procedures to ensure laboratory safety and environmental compliance. This document moves beyond mere instruction to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Profile and Rationale for Specialized Disposal

This compound is a substituted phenol containing three different halogen atoms: bromine, fluorine, and iodine. While specific toxicological data for this exact molecule is limited, its structural class as a halogenated phenol dictates a cautious approach. The hazards are inferred from data on closely related compounds and the general reactivity of phenols.

The primary concerns are its irritant properties and potential toxicity. Similar compounds are known to cause significant skin and eye irritation, are harmful if swallowed, and may cause respiratory irritation.[1][2][3] The presence of multiple halogens means that improper disposal, particularly through incineration at inadequate temperatures, could lead to the formation of highly toxic and environmentally persistent byproducts such as brominated or iodinated dioxins and furans. Therefore, it must be treated as hazardous waste and segregated appropriately.

Table 1: Hazard Summary for Halogenated Phenols

Hazard Classification GHS Hazard Statement Rationale and Implications
Acute Toxicity, Oral H302: Harmful if swallowed[1] Accidental ingestion can lead to acute illness. Strict hygiene practices are essential.
Skin Corrosion/Irritation H315: Causes skin irritation[1][4] Direct contact can cause redness, pain, and inflammation. Appropriate gloves are mandatory.
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1][4] Vapors or splashes can cause significant eye damage. Goggles or a face shield are required.
Specific Target Organ Toxicity H335: May cause respiratory irritation[1][4] Inhalation of dust or vapors can irritate the respiratory tract. Work must be conducted in a fume hood.

| Environmental Hazard | H411: Toxic to aquatic life with long lasting effects[5] | The compound is hazardous to aquatic ecosystems. It must never be disposed of down the drain.[6] |

The Core Principle: Segregation of Halogenated Waste

The single most important principle in disposing of this compound is its strict segregation as halogenated organic waste .[7] This is a critical requirement dictated by both regulatory standards and disposal technology.

  • Causality: Halogenated waste streams cannot be disposed of by standard fuel blending or incineration methods used for non-halogenated solvents. They require specialized high-temperature incinerators equipped with advanced scrubbers to neutralize the acidic gases (e.g., HBr, HF, HI) produced during combustion. Mixing waste streams leads to the contamination of large volumes of non-halogenated solvent, dramatically increasing disposal costs and complexity.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.

Phase 1: Pre-Disposal Safety & Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. The choice of PPE is dictated by the compound's hazard profile.

  • Hand Protection: Wear nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[8]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a full-face shield.[9]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Work Area: All handling and preparation of waste should be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[1]

Phase 2: Waste Characterization and Container Selection

Properly characterizing and containing the waste is the foundation of safe disposal.

  • Determine the Waste Form:

    • Solid Waste: This includes pure, un-dissolved this compound, as well as contaminated items like weighing paper, gloves, or silica gel.

    • Liquid Waste: This includes solutions of the compound in organic solvents.

  • Select a Compatible Container:

    • Use only containers designated for hazardous waste provided by your institution's Environmental Health & Safety (EHS) department or an approved supplier.

    • For liquid waste, use a sealable, chemically resistant container (e.g., a high-density polyethylene or glass bottle). Ensure it has a screw-top cap.

    • For solid waste, a sealable plastic pail or a wide-mouth glass jar is appropriate.[10]

    • Crucially, the container must be labeled as "Halogenated Organic Waste."

Phase 3: Waste Accumulation and Labeling

This phase ensures that the waste is tracked and handled correctly.

  • Labeling: Before adding any waste, affix a completed Hazardous Waste Label to the container.[11] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • If in solution, list all solvent components and their approximate percentages. Do not use abbreviations.

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., irritant, health hazard).

  • Accumulation:

    • When adding waste, use a funnel for liquids to prevent spillage on the container's exterior.[12]

    • Keep the container closed at all times except when adding waste.[11] This prevents the release of vapors and protects the lab atmosphere.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[12]

Phase 4: On-Site Storage

Proper storage while awaiting pickup is a key regulatory requirement.

  • Segregation: Store the halogenated waste container in a designated satellite accumulation area. It must be segregated from incompatible chemicals, particularly strong oxidizing agents, acids, and bases.[6][11][13]

  • Secondary Containment: The waste container must be kept in a secondary containment bin or tray that can hold at least 110% of the container's volume. This prevents the spread of material in case of a leak.[11]

  • Location: The storage area should be in a well-ventilated location, away from heat sources or direct sunlight.

Disposal Decision Workflow

The following diagram outlines the logical steps for handling waste generated from work with this compound.

G cluster_0 cluster_1 Phase 1: Characterization cluster_2 Phase 2: Segregation & Containment cluster_3 Phase 3: Final Steps A Waste Generation (this compound) B Is the waste solid or liquid? A->B C Solid Waste (e.g., powder, contaminated gloves, silica) B->C Solid D Liquid Waste (e.g., solutions in solvents) B->D Liquid E Use wide-mouth, sealable container for 'Solid Halogenated Waste' C->E F Use screw-cap bottle for 'Liquid Halogenated Waste' D->F G Affix completed Hazardous Waste Label E->G F->G H Store in designated satellite area with secondary containment G->H I Contact EHS for waste pickup H->I

Caption: Decision workflow for proper disposal of this compound waste.

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and correct action is vital.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep up the solid material to avoid creating dust.

    • Place the material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and absorbent pads. Dispose of all cleanup materials as hazardous waste.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9][14]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9][14]

    • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[9]

For any significant spill or any exposure, notify your supervisor and your institution's EHS office immediately.

References

  • 4 - SAFETY DATA SHEET. (n.d.).
  • 4-Bromo-2-fluoro-6-methoxybenzeneboronic acid - Apollo Scientific. (2023, July 7).
  • 4-Bromo-2,6-difluoroiodobenzene - Apollo Scientific. (2023, July 5).
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
  • 4-Bromo-2-chloro-6-iodophenol | C6H3BrClIO | CID 19935923 - PubChem. (n.d.).
  • Safety Data Sheet - Fluorochem. (2024, December 19).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 1).
  • 4-Bromo-2-fluorophenol 98 2105-94-4 - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, August 27).
  • SAFETY DATA SHEET - 4-Bromophenol. (2010, September 2).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 31).
  • SAFETY DATA SHEET - 4-Bromophenol. (2024, August 6).
  • SAFETY DATA SHEET - 4-Bromo-2-chlorophenol. (n.d.).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).
  • Hazardous Waste Disposal Guide - Northwestern University. (n.d.).
  • Hazardous Waste Disposal Guide - Dartmouth College. (n.d.).
  • Phenol - Hazardous Substance Fact Sheet - NJ.gov. (n.d.).
  • How can I dispose phenol? - ResearchGate. (2015, January 9).
  • List of Hazardous Substances and Reportable Quantities. (n.d.).
  • EPA Hazardous Waste Codes - University of Maryland. (n.d.).
  • Partial List of Chemical Incompatibilities - University of Nevada, Reno. (n.d.).
  • List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.).

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A Comprehensive Guide to the Safe Handling of 4-Bromo-2-fluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 4-Bromo-2-fluoro-6-iodophenol. As a multi-halogenated phenol, this compound requires stringent safety protocols to mitigate potential risks. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from the safety data of structurally similar compounds and established principles of laboratory safety. It is imperative to treat this compound with the highest degree of caution.

Hazard Recognition and Risk Assessment: The R.A.M.P. Framework

A foundational principle of laboratory safety is the R.A.M.P. framework: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[1]

Recognizing the Hazards of this compound

Based on analogous compounds, this compound is anticipated to present the following hazards:

  • Acute Toxicity (Oral): Likely harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[2][3][4] Phenols, in general, are corrosive and can cause chemical burns, which may be initially painless due to anesthetic properties.[5][6]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[2][3][4]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[2][3][4][7]

  • Systemic Toxicity: Phenol and its derivatives can be absorbed through the skin and cause systemic effects, potentially damaging the liver and kidneys with long-term exposure.[5][6]

Risk Assessment

The risk associated with handling this compound depends on the scale of the experiment, the physical form of the chemical (solid or in solution), and the procedures being performed. High-risk activities include:

  • Weighing and transferring the solid (potential for dust inhalation).

  • Heating the compound (potential for vapor inhalation).

  • Reactions that could lead to splashing.

  • Large-scale operations.

Minimizing Risks: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to risk minimization is crucial, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][8]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[9]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[10][11]

Personal Protective Equipment (PPE) Selection

The following table outlines the recommended PPE for handling this compound.

Body PartPPE RecommendationRationale and Best Practices
Eyes/Face Chemical safety goggles and a face shield.[5][6]Goggles provide a seal against splashes. A face shield offers an additional layer of protection for the entire face, especially during procedures with a high splash risk.
Hands Double gloving with a combination of nitrile and neoprene or butyl rubber gloves.[5][6]Phenolic compounds can penetrate standard nitrile gloves.[8] A common practice is to wear a thinner nitrile glove underneath a more robust neoprene or butyl rubber glove. Gloves should be inspected for any signs of degradation and changed immediately if contamination is suspected.[5]
Body A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat when there is a significant risk of splashing.[6]Provides a barrier against accidental spills. The apron offers enhanced protection for the torso.
Feet Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations, such as large-scale work or in the event of a ventilation failure. Consult with your institution's environmental health and safety (EHS) department.Provides protection against inhalation of vapors or aerosols.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for safety.

Preparation
  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.

  • Designate a Work Area: Clearly demarcate the area within the fume hood where the compound will be handled.

  • Assemble Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, are readily available.

  • Emergency Preparedness: Confirm the location and proper functioning of the nearest safety shower, eyewash station, and fire extinguisher.

Handling
  • Don PPE: Put on all required PPE before entering the designated work area.

  • Work in a Fume Hood: Conduct all manipulations of the compound inside a certified chemical fume hood.

  • Avoid Inhalation and Contact: Handle the compound carefully to avoid generating dust or aerosols. Prevent any contact with skin, eyes, or clothing.

  • Container Management: Keep containers of this compound tightly sealed when not in use.[4][12] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • No Food or Drink: Eating, drinking, and smoking are strictly prohibited in the laboratory.[4][12]

Post-Handling
  • Decontamination: Thoroughly decontaminate the work area and any equipment used.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[4]

Emergency Preparedness and Spill Management

Emergency Procedures
Exposure TypeAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14][15]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14][15]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14][15]
Spill Management
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Assess: Evaluate the extent of the spill and determine if it can be safely managed by laboratory personnel. For large spills, contact your institution's EHS department.

  • Control: Prevent the spill from spreading.

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For solid spills, carefully sweep up the material and place it in a labeled, sealed container for disposal. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled, sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (solid, liquid, and contaminated PPE) in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.[14]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Prep Review Safety Info & Plan Experiment PPE_Check Assemble & Inspect PPE Prep->PPE_Check Eng_Controls Verify Engineering Controls (Fume Hood, Eyewash) PPE_Check->Eng_Controls Don_PPE Don Appropriate PPE Eng_Controls->Don_PPE Work_in_Hood Conduct Work in Fume Hood Don_PPE->Work_in_Hood Handle_Carefully Minimize Dust/Aerosols Work_in_Hood->Handle_Carefully Spill Spill Occurs Work_in_Hood->Spill Exposure Personnel Exposure Work_in_Hood->Exposure Store_Properly Seal & Store Container Handle_Carefully->Store_Properly Decontaminate Decontaminate Work Area & Equipment Store_Properly->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste Dispose of Hazardous Waste Wash_Hands->Dispose_Waste Spill_Response Follow Spill Protocol Spill->Spill_Response Exposure_Response Follow First Aid Protocol & Seek Medical Attention Exposure->Exposure_Response

Caption: Logical workflow for the safe handling of this compound.

References

  • Google. (2026). Current time information in Tampa, FL, US.
  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices.
  • American Chemical Society. (2013, September 10). American Chemical Society issues guidelines for safer research laboratories.
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • American Chemical Society Committee on Chemical Safety. (2016, November 21). ACS publishes Guidelines for Secondary School Laboratory Safety.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • SafetyCulture. (n.d.). American Chemical Society ACS Lab Safety Checklist.
  • U.S. Linen & Uniform. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • Apollo Scientific. (2023, July 5). 4-Bromo-2,6-difluoroiodobenzene Safety Data Sheet.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • University of California, Santa Barbara. (n.d.). Phenol SOP.
  • Alfa Aesar. (2010, September 2). 4-Bromophenol SAFETY DATA SHEET.
  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure.
  • Cefic. (n.d.). Poster for the SAFE USE of PHENOL.
  • Princeton University Environmental Health and Safety. (2023, June 30). FACT SHEET: Phenol.
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 4-Bromo-2-fluorophenol sodium salt.
  • Cornell University Environmental Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
  • Fisher Scientific. (2025, December 19). 4-Bromophenol SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 22). 2-Bromo-4-fluorophenol SAFETY DATA SHEET.
  • PubChem. (n.d.). 4-Bromo-2-chloro-6-iodophenol.
  • Thermo Fisher Scientific. (2024, March 1). 4-Bromo-2-fluoro-6-nitrophenol SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorophenol 98.
  • Fluorochem. (2024, December 19). 6-Bromo-2-fluoro-3-iodophenol Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, August 27). 2-Bromo-5-fluorophenol SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, August 6). 4-Bromo-3-fluorophenol SAFETY DATA SHEET.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.